Ferrous picrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);2,4,6-trinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.Fe/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGBHHDZLVBFAS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4FeN6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14866-25-2 | |
| Record name | Iron dipicrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC457HQ10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Ferrous Picrate Hexahydrate
Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of ferrous picrate (B76445) hexahydrate. Intended for researchers, chemists, and professionals in drug development and materials science, this guide details the compound's synthesis, spectroscopic characteristics, thermal behavior, and stability. Quantitative data are systematically presented in tables for clarity and comparative analysis. Detailed experimental protocols for synthesis and characterization are provided, alongside graphical workflows generated using DOT language to illustrate key processes.
Introduction
Ferrous picrate hexahydrate is an iron(II) salt of picric acid, an organic compound formally known as 2,4,6-trinitrophenol. The presence of the ferrous (Fe²⁺) ion and the six molecules of water of hydration are critical to its chemical identity and stability.[1] While picric acid and its various metallic salts are well-known for their energetic properties, this compound has garnered interest primarily as a combustion catalyst in fuel additives.[2] The water of hydration plays a crucial role in desensitizing the compound, making the hexahydrate significantly more stable than its anhydrous form.[3][4] Understanding the fundamental chemical properties of this compound hexahydrate is essential for its safe handling, characterization, and application.
Chemical and Physical Properties
This compound hexahydrate is a crystalline solid whose properties are defined by the ferrous cation, two picrate anions, and the associated water molecules. The iron ion exists in the +2 oxidation state.[1] A summary of its key properties is presented in Table 1.
Table 1: General Properties of this compound Hexahydrate
| Property | Value | Reference |
| IUPAC Name | iron(2+);2,4,6-trinitrophenolate;hexahydrate | [5] |
| CAS Number | 14866-25-2 (anhydrous) | [5] |
| Molecular Formula | C₁₂H₄FeN₆O₁₄ · 6H₂O | |
| Molecular Weight | 620.14 g/mol | |
| Appearance | Yellow crystals | [1] |
| Iron Valence State | Fe²⁺ | [1] |
Synthesis and Preparation
This compound can be synthesized through several methods. The most common laboratory-scale preparations involve the direct reaction of metallic iron with picric acid or the salt metathesis reaction between a ferrous salt and a soluble picrate salt.[1]
-
Reaction with Iron Powder: A straightforward method involves reacting iron powder with a saturated aqueous solution of picric acid. The reaction proceeds at room temperature with stirring until the pH of the solution neutralizes, indicating the consumption of the acid.[1]
-
Reaction for Fuel Additives: For its application as a fuel additive, this compound is often produced by reacting non-powdered metallic iron, such as steel wool, with picric acid in a mixed solvent system typically containing an aromatic hydrocarbon, an aliphatic alcohol, and a trace amount of water.[6][7]
The general laboratory workflow for synthesis from iron powder is illustrated below.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a key technique for confirming the structure of this compound hexahydrate. The spectrum shows features characteristic of both the picrate anion and the water of hydration. The overall molecular form is very similar to that of picric acid.[1]
Table 2: Key FT-IR Absorption Bands for this compound Hexahydrate
| Wavenumber (cm⁻¹) | Assignment | Notes | Reference |
| 3000-3600 | O-H stretch | Broad peak, significantly larger than in picric acid due to the six molecules of water of hydration. | [1] |
| ~1480 | Aromatic C=C stretch / NO₂ group | Absorption in this region helps distinguish the picrate salt from picric acid. | [1] |
| ~600 | ν(Fe−O) | The iron-oxygen bond vibration is expected in this lower frequency region. | [8] |
Thermal Analysis
The thermal behavior of this compound hexahydrate is critical to understanding its stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) show that the compound undergoes dehydration followed by decomposition.
-
Dehydration: The water of hydration is lost in the temperature range of 300-400 K (27-127 °C).[1]
-
Decomposition: A key finding is that the hydrated form of this compound begins to decompose before it can be fully dehydrated to the anhydrous salt.[1] This suggests that the anhydrous form is highly unstable. The decomposition of ferrous salts upon heating typically leads to the formation of iron oxides and the release of gaseous products.
Table 3: Thermal Analysis Data for this compound Hydrate
| Analysis Type | Event | Temperature Range (K) | Notes | Reference |
| Thermogravimetry (TG) | Dehydration | 300 - 400 K | Corresponds to the loss of combined water molecules. | [1] |
| DSC / TGA | Decomposition | Begins before complete dehydration | The hydrated salt starts to decompose before forming the anhydrous salt, highlighting the instability of the anhydrous form. | [1] |
Stability and Hazards
Like many picrate salts, this compound poses significant hazards, particularly in its dry, anhydrous state.
-
Sensitivity: Dry picric acid and its metallic salts are highly sensitive to shock, heat, and friction and can be explosive.[3][9][10][11] this compound is no exception and readily forms upon contact between picric acid and iron or steel.[3][4]
-
Role of Hydration: The presence of water significantly reduces the sensitivity of the compound. This compound with a high number of water molecules of crystallization shows low sensitivity to friction and drop hammer tests.[1] It is crucial to maintain the hydration level to ensure safe handling.[10]
-
Toxicity: The parent compound, picric acid, is toxic by all routes of entry and is a skin and eye irritant.[3][10] Similar precautions should be taken when handling this compound.
The analytical workflow for characterizing the synthesized product is shown below.
Experimental Protocols
Synthesis of this compound Hexahydrate from Iron Powder[1]
-
Preparation of Picric Acid Solution: Prepare a saturated solution of picric acid in 500 mL of deionized water at room temperature.
-
Reaction: Slowly add 20 g of fine iron powder (e.g., 200 mesh) to the saturated picric acid solution.
-
Stirring: Stir the mixture continuously for approximately 2 hours at room temperature. Monitor the reaction by measuring the pH of the solution. The reaction is considered complete when the pH reaches approximately 6.
-
Filtration: Filter the reacted solution to remove any unreacted iron powder and other solid impurities.
-
Crystallization: Gently heat the filtrate to reduce its volume to about 200 mL. Pour the concentrated solution into a shallow container and allow it to dry in a well-ventilated area (e.g., a fume hood draft) to obtain yellow crystals of this compound hexahydrate.
Characterization Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain IR spectra using the KBr pellet method. Mix a small amount of the crystalline sample with dry potassium bromide powder and press it into a transparent pellet for analysis.[1]
-
Differential Scanning Calorimetry (DSC): Perform DSC measurements using a calibrated instrument. Use a sample weight of approximately 1 mg and a heating rate of 20 K/min under an inert atmosphere.[1]
-
Thermogravimetric Analysis (TGA): Conduct TGA on a small sample (approx. 1 mg) with a controlled heating rate (e.g., 20 K/min) to observe mass loss corresponding to dehydration and decomposition.[1]
-
Determination of Iron Valence: The Fe²⁺ state can be confirmed by a colorimetric test. The addition of potassium hexacyanoferrate(III) to a solution of the sample will produce a deep blue color (Turnbull's blue) in the presence of Fe²⁺ ions.[1]
Conclusion
This compound hexahydrate is a coordination compound whose properties are dominated by the energetic nature of the picrate anion and the stabilizing effect of the ferrous ion and its hydration sphere. Spectroscopic and thermal analyses confirm its structure and reveal a critical stability feature: the hydrated compound decomposes before complete dehydration, underscoring the hazards associated with the anhydrous form. The detailed synthesis and characterization protocols provided herein offer a framework for the safe and effective study of this material for its applications, particularly in the field of combustion science.
References
- 1. jes.or.jp [jes.or.jp]
- 2. fpc1.com [fpc1.com]
- 3. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. This compound | C12H4FeN6O14 | CID 12056057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 7. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mcgill.ca [mcgill.ca]
- 10. Picric acid and picrate salts [tc.canada.ca]
- 11. oag.ca.gov [oag.ca.gov]
An In-depth Technical Guide to the Thermal Decomposition Analysis of Ferrous Picrate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the thermal analysis of ferrous picrate (B76445), an energetic material with applications ranging from historical explosives to modern fuel catalysts. The document details its thermal behavior, presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols, and includes visual diagrams of the analytical workflow and decomposition process.
Introduction: Understanding Ferrous Picrate
This compound, or iron(II) picrate, is a metal salt formed from the reaction of picric acid with iron.[1] Historically, metal picrates were studied for their explosive properties.[1] More recently, this compound has gained attention as a homogeneous combustion catalyst in fuels, where it enhances combustion efficiency and reduces soot emissions.[2][3] The thermal behavior of this compound is of critical importance for assessing its stability, safety, and performance, particularly as its sensitivity is highly dependent on its hydration state.[4][5]
This guide focuses on the methodologies used to characterize the thermal decomposition of this compound, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative data on mass loss and heat flow as a function of temperature.[6]
Thermal Decomposition Profile
The thermal decomposition of this compound is a multi-stage process that is significantly influenced by its water of crystallization.
-
Hydration State: this compound typically exists in a hydrated form, with studies identifying it as a hexahydrate (six water molecules) to an octahydrate (eight or more water molecules).[1][5] This crystalline water is a key factor in its stability, rendering the hydrated forms significantly less sensitive to friction and impact than the anhydrous form.[5]
-
Dehydration: The first stage of decomposition involves the loss of these water molecules. This dehydration process occurs upon heating, typically in the range of 300 K to 400 K (approximately 27 °C to 127 °C).[1][4]
-
Exothermic Decomposition: Following dehydration, the anhydrous this compound undergoes a strong exothermic decomposition. A critical finding from safety analysis is that under typical heating conditions, the hydrated salt begins to decompose before it is fully dehydrated.[5] This overlap of dehydration and decomposition is a crucial characteristic, as it suggests that the formation of the more hazardous anhydrous salt is unlikely under normal environmental conditions or rapid heating.[5] The decomposition of this compound initiates at a lower temperature and with less intensity (lower heat of reaction) compared to picric acid.[1][4]
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data reported in the literature for the thermal analysis of this compound.
| Parameter | Value / Observation | Source Context |
| Hydration State | Hexahydrate (6 H₂O) to Octahydrate (8+ H₂O) | Determined by thermogravimetry and elemental analysis.[1][5] |
| Dehydration Temperature Range | 300 K - 400 K (27 °C - 127 °C) | The temperature range over which combined water molecules are lost.[1] |
| Decomposition Onset Temperature | Lower than picric acid | Determined by Differential Scanning Calorimetry (DSC).[1][4] |
| Decomposition Temperature | 523 K (250 °C) | Temperature at which this compound decomposes when used as a fuel catalyst.[2][3][7] |
| Heat of Reaction (Decomposition) | Less than that of picric acid | DSC measurements indicate a less intense exothermic reaction.[1][4] |
| Key Safety Observation | Decomposes before full dehydration | Under experimental heating, decomposition begins before all water is removed.[5] |
Experimental Protocols
This section provides a detailed methodology for the simultaneous TGA/DSC thermal analysis of this compound, based on standard practices for energetic materials.[6][8]
Sample Preparation
-
Handling Precautions: this compound is an energetic material. All handling must be conducted in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use non-sparking tools.
-
Sample Quantity: Weigh a small amount of the this compound sample, typically 1-5 mg, using a high-precision microbalance. A smaller sample size is crucial for analyzing energetic materials to minimize risk and prevent damage to the instrument.
-
Crucible Selection: Use an aluminum crucible with a pinhole lid. The pinhole allows for the controlled release of gaseous decomposition products, preventing pressure buildup while maintaining a relatively stable atmosphere around the sample.
TGA/DSC Instrument Parameters
The following are recommended starting parameters for a simultaneous TGA/DSC analysis. These may need optimization based on the specific instrument and sample characteristics.
-
Instrument Preparation:
-
Ensure the TGA/DSC instrument is clean and calibrated for both temperature and heat flow using standard reference materials (e.g., Indium for temperature and heat flow).
-
Perform a blank run with an empty, tared crucible to establish a stable baseline.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 500 °C. The final temperature should be sufficient to ensure complete decomposition.
-
Heating Rate: A controlled heating rate of 5-10 °C/min is recommended. Slower heating rates can provide better resolution of overlapping thermal events, such as dehydration and initial decomposition.[5]
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a consistent purge gas flow rate (e.g., 20-50 mL/min). This prevents oxidative reactions and ensures that the observed thermal events are solely due to thermal decomposition.
-
Data Analysis
-
TGA Curve Analysis:
-
Identify and quantify the mass loss steps. The initial mass loss corresponds to the dehydration of the sample. Calculate the percentage mass loss to determine the number of water molecules per formula unit of this compound.
-
The subsequent significant mass loss corresponds to the decomposition of the anhydrous salt.
-
-
DSC Curve Analysis:
-
Identify endothermic and exothermic peaks. Dehydration is typically an endothermic process (absorbs heat), which will appear as a peak in that direction.
-
The primary decomposition of this compound is a strong exothermic event (releases heat).
-
Integrate the area under the exothermic peak to quantify the heat of decomposition (ΔH), typically expressed in J/g.
-
Mandatory Visualizations
Experimental Workflow for TGA/DSC Analysis
Logical Pathway of Thermal Events
References
- 1. jes.or.jp [jes.or.jp]
- 2. fueltechnology.com.au [fueltechnology.com.au]
- 3. costeffective.com.au [costeffective.com.au]
- 4. This compound|CAS 14866-25-2|Research Chemical [benchchem.com]
- 5. Thermal hazard of iron picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 7. fueltechnology.com.au [fueltechnology.com.au]
- 8. benchchem.com [benchchem.com]
The Solubility of Ferrous Picrate in Organic Solvents: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Known Solubility Characteristics of Ferrous Picrate (B76445)
Direct quantitative data for the solubility of ferrous picrate in various organic solvents is sparse. However, existing literature, primarily in the form of patents related to fuel additives, provides qualitative insights into its solubility.
This compound is synthesized and utilized in solutions, indicating its solubility in certain organic media. The most commonly cited solvent systems are mixtures of aromatic hydrocarbons and aliphatic alcohols. For instance, a process for producing this compound involves dissolving picric acid in a mixture of an aromatic hydrocarbon and an aliphatic alcohol in the presence of metallic iron.[1][2][3] This suggests that this compound is soluble in such mixtures.
Conversely, one method of purification of synthesized this compound involves the use of dichloromethane (B109758) to extract unreacted picric acid, implying that this compound has low solubility in this solvent.[4]
Table 1: Summary of Qualitative Solubility of this compound in Organic Solvents
| Solvent/Solvent System | Solubility | Inference from Literature |
| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Soluble (in combination with alcohols) | Used as a solvent in the synthesis of this compound for fuel additives.[1][3] |
| Aliphatic Alcohols (e.g., Butanol, Isopropanol) | Soluble (in combination with hydrocarbons) | A key component of the solvent system for this compound synthesis and stability.[1][5] |
| Dichloromethane | Likely Insoluble/Poorly Soluble | Used as a wash solvent to remove impurities during purification.[4] |
| Carbonaceous Fuels (e.g., Diesel) | Soluble | A primary application of this compound is as a fuel additive, indicating its solubility in the fuel matrix.[1] |
Experimental Protocol for Determination of Solubility
The following is a standard protocol for determining the solubility of a solid solute, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., toluene, isopropanol, acetone, etc.)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Glass vials with screw caps
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled bath for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
-
Determination of Solute Concentration:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a suitable analytical method. For a chromophoric compound like this compound, UV-Vis spectrophotometry is a viable option. HPLC can also be used for more complex matrices.
-
Create a calibration curve using standard solutions of known this compound concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample by comparing its analytical signal to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions
-
This compound is a derivative of picric acid, which is an explosive and toxic substance. Handle with extreme care in a well-ventilated fume hood.
-
Avoid friction, shock, and heat.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the organic solvents being used before commencing any experimental work.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining this compound solubility.
Logical Relationship in this compound Synthesis for Fuel Additives
This diagram outlines the logical relationship of components and steps in a typical synthesis of this compound for its application as a fuel additive, as described in the literature.
Caption: Synthesis of this compound for fuel additives.
Relevance to Drug Development
While the primary application of this compound is in catalysis, understanding the solubility of iron-containing compounds is crucial in drug development. Iron complexes are explored for various therapeutic applications, and their formulation requires careful consideration of their solubility in biocompatible solvents and physiological media. Although this compound itself is not a therapeutic agent due to the toxicity of the picrate anion, the methodologies for assessing the solubility of such organometallic compounds are transferable and essential for the pre-formulation and formulation stages of drug development.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application, particularly as a fuel additive. While quantitative data is scarce, qualitative information suggests its solubility in mixtures of aromatic hydrocarbons and aliphatic alcohols and its insolubility in dichloromethane. This guide provides a standardized experimental protocol to enable researchers to systematically determine the solubility of this compound in solvents relevant to their work. The provided workflows and safety information aim to facilitate further research into the properties and applications of this and similar compounds.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
spectroscopic analysis of ferrous picrate (FT-IR, UV-Vis)
An In-depth Technical Guide on the Spectroscopic Analysis of Ferrous Picrate (B76445) (FT-IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous picrate, an iron (II) salt of picric acid, is a compound of interest due to its applications, notably as a fuel additive.[1][2] Its characterization is crucial for quality control and understanding its chemical properties. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes detailed experimental protocols, data presentation in tabular format, and a workflow diagram for the analytical process. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and general spectroscopic principles to provide a robust analytical framework.
Introduction
Picric acid is known to react with metals to form metallic picrates, which can be highly unstable.[3] this compound, containing the Fe²⁺ ion, has been synthesized through various methods, including the reaction of picric acid with iron powder or the reaction of an iron salt with another picrate solution.[1] The resulting hydrate (B1144303) of this compound has been identified as a hexahydrate to octahydrate.[1] Spectroscopic techniques like FT-IR and UV-Vis are essential for the structural elucidation and quantitative analysis of such compounds.[4][5][6] FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" for identification, while UV-Vis spectroscopy gives information about the electronic transitions within the molecule.[4][5]
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of a saturated picric acid solution with iron powder.[1] The reaction is stirred for several hours at room temperature, and the completion of the reaction can be monitored by the change in pH of the solution to approximately 6.[1] The resulting this compound can then be isolated by filtration.[1] An alternative method involves the reaction of iron sulfate (B86663) (FeSO₄) with barium picrate solution.[1]
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic bands for the picrate anion and vibrations associated with the iron-oxygen bond and water of hydration.
Expected FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the known spectra of picric acid, metal picrates, and metal-oxygen bonds.
| Wavenumber (cm⁻¹) | Assignment | Expected Characteristics |
| ~3400 | O-H stretching (water of hydration) | Broad band |
| ~1630 | C=C stretching (aromatic ring) | Sharp, strong band |
| ~1560 | Asymmetric NO₂ stretching | Strong band |
| ~1340 | Symmetric NO₂ stretching | Strong band |
| ~1270 | C-O stretching | Strong band |
| ~1160 | C-H in-plane bending | Medium band |
| ~910 | O-H bending (coordinated water) | Medium to weak band |
| ~790 | C-H out-of-plane bending | Strong band |
| ~600-500 | Fe-O stretching | Weak to medium band[7] |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation:
-
Grind a small amount of the this compound sample with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[8]
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared Spectrometer.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet or the empty ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with the expected values for this compound and related compounds.
-
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is useful for studying the electronic transitions in this compound. The spectrum is expected to show absorptions characteristic of the picrate anion and potentially d-d transitions of the ferrous ion.
Expected UV-Vis Spectral Data
The UV-Vis spectrum of this compound in a suitable solvent (e.g., water or ethanol) is expected to exhibit the following absorption maxima (λmax).
| Wavelength (λmax, nm) | Assignment | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ~355 | π → π* transition of the picrate anion | High |
| ~400 | n → π* transition of the picrate anion | Low to medium |
| > 500 | d-d transitions of the [Fe(H₂O)₆]²⁺ complex | Very low |
Note: The exact positions and intensities of the d-d transitions for the ferrous ion can be weak and may be obscured by the stronger picrate absorptions. The UV-Vis absorption band for hydrated Fe³⁺ species is centered around 304 nm, while ferrous solutions can show absorbance at different wavelengths depending on the complex formed.[9]
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes with a 1 cm path length.
-
Set the wavelength range to 200-800 nm.
-
-
Data Acquisition:
-
Fill one cuvette with the solvent to be used as a blank.
-
Fill the other cuvette with the this compound solution.
-
Record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax).
-
If performing quantitative analysis, construct a calibration curve of absorbance versus concentration at a specific λmax to determine the concentration of unknown samples according to the Beer-Lambert law.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized this compound sample.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound using FT-IR and UV-Vis techniques provides valuable information for its identification, structural characterization, and quantification. Although detailed published spectra for this compound are scarce, a combination of knowledge about the picrate anion, the ferrous ion, and general principles of spectroscopy allows for the prediction of its key spectral features. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to perform a thorough analysis of this compound. Careful execution of these methods will ensure accurate and reliable characterization of this compound for its various applications.
References
- 1. jes.or.jp [jes.or.jp]
- 2. fpc1.com [fpc1.com]
- 3. jes.or.jp [jes.or.jp]
- 4. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Enigmatic Structure of Ferrous Picrate Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous picrate (B76445), the iron(II) salt of picric acid, is a compound of interest due to its energetic properties and potential applications. Its hydrated forms are known to exist, yet a comprehensive understanding of their crystal structures remains elusive. This technical guide consolidates the current knowledge on ferrous picrate hydrates, focusing on their synthesis, characterization, and the notable absence of a complete crystal structure determination in publicly accessible literature. While quantitative crystallographic data is unavailable, this document provides detailed experimental protocols for the preparation of this compound hydrates and summarizes their known physicochemical properties.
Introduction
Picrates, the salts of picric acid (2,4,6-trinitrophenol), are well-known energetic materials. The properties of these salts are significantly influenced by the nature of the cation and the presence of water of crystallization. This compound, or iron(II) picrate, has been investigated for its synthesis and thermal properties.[1] Elemental analysis and thermogravimetry studies have indicated that this compound can exist in hydrated forms, specifically as a hexahydrate to an octahydrate.[1] However, despite these observations, a detailed single-crystal X-ray diffraction study to elucidate the precise atomic arrangement within these hydrated crystals has not been reported in the available scientific literature.
The determination of a crystal structure is fundamental to understanding the relationship between a material's structure and its properties. For a compound like this compound, knowledge of its crystal packing, coordination geometry of the iron(II) ion, and the hydrogen bonding network involving the water molecules and picrate anions would provide invaluable insights into its stability, sensitivity, and performance.
Synthesis of this compound Hydrates
Two primary methods for the synthesis of this compound have been reported.[1] These methods yield a crystalline product that is a hydrated form of this compound.
Reaction of Picric Acid with Iron Powder
This method involves the direct reaction of a saturated aqueous solution of picric acid with iron powder.
Experimental Protocol:
-
A saturated solution of picric acid is prepared in water.
-
Iron powder (e.g., 200 mesh) is gradually added to the picric acid solution while stirring at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by the change in pH of the solution to approximately 6.
-
The solution is then filtered to remove any unreacted iron powder.
-
The filtrate is heated to concentrate the solution.
-
The concentrated solution is cooled, allowing for the crystallization of yellow this compound hydrate (B1144303).
-
The resulting crystals are collected and can be purified by extracting any unreacted picric acid with a suitable solvent.[1]
Reaction of Barium Picrate with Ferrous Sulfate (B86663)
This method involves a double displacement reaction between barium picrate and ferrous sulfate.
Experimental Protocol:
-
Barium picrate solution is prepared by reacting a saturated solution of picric acid with barium carbonate.
-
An aqueous solution of ferrous sulfate (FeSO₄) is added to the barium picrate solution.
-
The mixture is stirred for a couple of hours, leading to the precipitation of barium sulfate (BaSO₄).
-
The precipitate is removed by filtration.
-
The filtrate, containing this compound, is then heated to reduce its volume.
-
Upon cooling the concentrated solution, yellow crystals of this compound hydrate are formed.
-
The crystals are collected and dried.[1]
Physicochemical Characterization
Although a full crystal structure is not available, this compound hydrates have been characterized using various analytical techniques.
Elemental Analysis and Hydration State
Elemental analysis of synthesized this compound suggests the presence of water of crystallization. The results are consistent with the formation of a hexahydrate (Fe(C₆H₂N₃O₇)₂·6H₂O) to an octahydrate (Fe(C₆H₂N₃O₇)₂·8H₂O) .[1]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis has been employed to study the dehydration process of this compound hydrates. The dehydration of the combined water molecules is reported to occur in the temperature range of 300-400 K.[1]
Crystallographic Data: A Knowledge Gap
A thorough search of crystallographic databases and the scientific literature reveals a notable absence of a complete single-crystal X-ray diffraction study for this compound hydrates. Consequently, crucial data such as unit cell parameters, space group, and atomic coordinates are not available. The determination of these parameters is essential for a complete understanding of the material's solid-state structure.
For context, the table below is a placeholder to illustrate how such data would be presented.
Table 1: Hypothetical Crystallographic Data for this compound Hexahydrate
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆FeN₆O₂₀ |
| Formula Weight | 620.18 g/mol |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Calculated Density (g/cm³) | - |
| R-factor | - |
Note: The data in this table is hypothetical and serves only as a template for what would be expected from a crystallographic study.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound hydrates and the relationship between its different forms.
Conclusion and Future Outlook
While the synthesis and some properties of this compound hydrates are documented, a critical gap exists in our knowledge concerning their detailed crystal structure. The absence of crystallographic data limits a fundamental understanding of this energetic material. Future research should prioritize the growth of single crystals of this compound hydrates suitable for X-ray diffraction analysis. The successful determination of their crystal structures would provide a foundation for structure-property relationship studies, which are crucial for the rational design and development of new materials in the fields of energetic materials and beyond. Such studies would also be of interest to drug development professionals working with picrate salts or studying metal-ligand coordination and hydration in crystalline solids.
References
An In-depth Technical Guide to Ferrous Picrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous picrate (B76445), the iron(II) salt of picric acid, is a compound of interest primarily for its application as a combustion catalyst in fuels. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications. While detailed experimental data on its spectroscopic and crystallographic properties are not widely available in the public domain, this document consolidates the existing knowledge to serve as a foundational resource. The guide also outlines detailed experimental protocols for its synthesis based on published literature and addresses the critical safety and handling considerations associated with this energetic material. Due to the nature of its applications, this document focuses on the chemical and industrial aspects of ferrous picrate. There is no evidence in the reviewed literature to suggest its involvement in biological signaling pathways.
Chemical and Physical Properties
This compound is an iron(II) salt of 2,4,6-trinitrophenol (picric acid). Its properties are largely dictated by the presence of the picrate anion and the ferrous cation. The compound is often found in a hydrated form.
| Property | Value | Source |
| Molecular Formula | C₁₂H₄FeN₆O₁₄ | [1] |
| Molecular Weight | 512.04 g/mol | [1][2] |
| IUPAC Name | iron(2+);2,4,6-trinitrophenolate | [1] |
| Synonyms | Iron(II) picrate, Iron dipicrate | [1][3] |
| Appearance | Yellow or black crystals | |
| Hydration | Can exist as a hexahydrate to octahydrate |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The two primary approaches involve the direct reaction of picric acid with an iron source or a metathesis reaction between an iron salt and a soluble picrate salt.
Synthesis from Picric Acid and Iron Powder
This method involves the direct reaction of a saturated solution of picric acid with iron powder. The reaction proceeds at room temperature with stirring. The completion of the reaction can be monitored by the change in pH of the solution to approximately 6. The resulting this compound is then isolated by filtration, concentration, and drying.
Synthesis from Ferrous Sulfate (B86663) and Barium Picrate
An alternative method involves the reaction of ferrous sulfate with barium picrate in an aqueous solution. In this double displacement reaction, insoluble barium sulfate precipitates, leaving this compound in the solution. The this compound can then be obtained by filtering off the barium sulfate, followed by concentration and crystallization of the filtrate.
Synthesis for Fuel Additive Preparation
A method for producing this compound for use as a fuel additive involves dissolving picric acid in a mixture of an aromatic hydrocarbon and an aliphatic alcohol in the presence of a small amount of water and metallic iron. The resulting this compound solution is then blended with an organic solvent.[4]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on available literature.
Protocol for Synthesis from Picric Acid and Iron Powder
Materials:
-
Picric acid
-
Iron powder (200 mesh)
-
Deionized water
Procedure:
-
Prepare a saturated solution of picric acid in 500 mL of deionized water.
-
Slowly add 20 g of 200 mesh iron powder to the picric acid solution while stirring.
-
Continue stirring the mixture at room temperature for 2 hours. Monitor the pH of the solution until it reaches approximately 6.
-
Filter the reaction mixture to remove any unreacted iron powder.
-
Heat the filtrate to concentrate the solution to a volume of approximately 200 mL.
-
Pour the concentrated solution into a suitable container and allow it to dry under ventilation to obtain black crystals of this compound.
-
Purify the synthesized this compound by washing with dichloromethane to remove any unreacted picric acid.
Protocol for Synthesis from Ferrous Sulfate and Barium Picrate
Materials:
-
Picric acid
-
Barium carbonate
-
Ferrous sulfate (FeSO₄)
-
Deionized water
Procedure:
-
Prepare barium picrate by reacting a saturated solution of picric acid with an equimolar amount of barium carbonate in deionized water.
-
Prepare a solution of barium picrate in deionized water.
-
Add ferrous sulfate to the barium picrate solution and stir for 2 hours.
-
Filter the mixture to remove the precipitated barium sulfate.
-
Heat the filtrate to concentrate the solution to approximately 200 mL.
-
Allow the solution to dry under ventilation to obtain yellow crystals of this compound.
Spectroscopic and Crystallographic Characterization
-
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the picrate anion, which has strong absorptions in the UV and visible regions, giving it a characteristic yellow color. The ferrous ion (Fe²⁺) also has d-d transitions that may appear as weak absorptions in the visible or near-infrared region.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the nitro groups (NO₂) and the aromatic ring of the picrate anion. A broad peak in the 3000-3600 cm⁻¹ region would indicate the presence of water of hydration.[6]
-
NMR Spectroscopy: Due to the paramagnetic nature of the high-spin ferrous ion, obtaining high-resolution ¹H and ¹³C NMR spectra would be challenging. The signals would likely be very broad and significantly shifted.[7][8]
-
X-ray Crystallography: Single-crystal X-ray diffraction would be required to determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the iron atom.[2][9] However, no such data for this compound has been found in the public domain.
Applications
The primary application of this compound is as a combustion catalyst in diesel fuel.[10]
Mode of Action as a Fuel Additive
When added to fuel, this compound is proposed to improve combustion efficiency through a multi-step process:
-
Primary Atomization: The solvent carrier for the this compound acts as a misting agent upon fuel injection, increasing the surface area of the fuel droplets.[10]
-
Secondary Atomization and Ignition: As the solvent evaporates, microcrystals of this compound are formed. These crystals absorb heat and ignite, creating multiple flame fronts and increasing the flame speed.[10]
-
Catalysis: The ignition of this compound releases iron radicals that catalyze the oxidation of carbon in the fuel, promoting a more complete and faster combustion.[10]
This improved combustion can lead to increased fuel efficiency, reduced engine deposits, and lower exhaust emissions.[10] this compound formulations have also been reported to have biocidal activity, controlling the growth of fungi, yeast, and bacteria in fuel.[10]
Safety and Handling
This compound should be handled with extreme caution due to the hazardous nature of picrates.
-
Explosive Hazard: Picrates are known to be sensitive to heat, shock, and friction. Dry picric acid is a high explosive, and its metal salts can be even more sensitive. It is crucial to avoid conditions that could lead to the detonation of this compound.
-
Toxicity: Picric acid is toxic if swallowed, inhaled, or absorbed through the skin.[11] Ferrous compounds can also be toxic in high doses.[12]
-
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Avoid the formation of dust.[13]
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.
-
Ground all equipment containing the material to prevent electrostatic discharge.[11]
-
-
Spill and Waste Disposal: Spills should be cleaned up promptly using appropriate procedures to avoid dust generation. All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local regulations.[14]
Toxicology
-
Picric Acid: Picric acid is toxic and can cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include headache, dizziness, nausea, vomiting, and in severe cases, damage to the liver and kidneys.
-
Ferrous Iron: Ingestion of large amounts of soluble iron salts can lead to gastrointestinal distress, and in severe cases, systemic toxicity affecting the cardiovascular system, liver, and central nervous system.[12]
Conclusion
This compound is a compound with a specific and important application as a fuel additive. This guide has summarized the available information on its chemical properties, synthesis, and handling. While there are significant gaps in the publicly available quantitative data, particularly spectroscopic and crystallographic information, the provided synthesis protocols and safety information serve as a valuable resource for researchers and professionals working with this material. Further research is warranted to fully characterize this compound and to explore any other potential applications.
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of this compound as a fuel additive.
References
- 1. This compound | C12H4FeN6O14 | CID 12056057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jes.or.jp [jes.or.jp]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. fpc1.com [fpc1.com]
- 11. fishersci.com [fishersci.com]
- 12. An autopsy report with a diagnostic clinical profile on fatal overdose of life-saving iron supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 14. riccachemical.com [riccachemical.com]
Ferrous Picrate: A Technical Guide for Scientific Professionals
This technical guide provides an in-depth overview of ferrous picrate (B76445) (Iron(II) picrate), a compound primarily recognized for its application as a combustion catalyst in fuels. While its direct role in drug development is not established, this document collates its known chemical properties, synthesis protocols, and limited biological data to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be exploring novel applications of iron-containing compounds.
Physicochemical Properties
Ferrous picrate, or iron(2+) 2,4,6-trinitrophenolate, is a salt formed from ferrous iron (Fe²⁺) and two picrate anions.[1] Its properties are largely influenced by the picric acid component, which is a known explosive.[3] As such, this compound and its precursor, picric acid, require careful handling.[3]
The hydrated form of this compound synthesized from iron powder and picric acid has been identified as a hexahydrate to octahydrate. The dehydration of this combined water occurs between 300-400K.
Table 1: Computed Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₄FeN₆O₁₄ | PubChem[1] |
| Molecular Weight | 512.04 g/mol | PubChem[1] |
| IUPAC Name | iron(2+);2,4,6-trinitrophenolate | PubChem[1] |
| CAS Number | 14866-25-2 | PubChem[1] |
| EC Number | 238-934-8 | PubChem[1] |
Note: The data presented are computed properties and may vary from experimental values.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound has been approached through several methods, primarily aimed at its application as a fuel additive. The key challenge in its production is to create a stable product, substantially free from ferric (Fe³⁺) compounds and other impurities, in a commercially viable manner.[3]
Method 1: Reaction of Metallic Iron with Picric Acid in a Solvent Mixture
This process involves the direct reaction of metallic iron with picric acid in a mixed solvent system to form a this compound solution.[3]
Materials:
-
Picric acid
-
Metallic iron (e.g., steel wool, non-powdered iron wire)[3][4]
-
Aromatic hydrocarbon (e.g., Solvent 100)[4]
-
Aliphatic alcohol (e.g., butanol, ethanol, isopropanol)[4]
-
Trace amount of water (0.01% to 0.12% of total liquid volume)[3]
-
Reaction vessel
Protocol:
-
Dissolve picric acid in a mixture of the aromatic hydrocarbon and the aliphatic alcohol. Since dry picric acid is explosive, it is typically supplied with water.[4]
-
Introduce a trace amount of water into the solution, adjusting the final concentration to between 0.01% and 0.12%.[3]
-
Add the metallic iron (e.g., steel wool) to the solution. The iron can be suspended in the solution or placed at the bottom of the reaction vessel.[4]
-
Agitate the mixture. The reaction is typically carried out at a temperature between 5°C and 60°C.[3][4]
-
Continue agitation for a sufficient period (e.g., 1 hour and 35 minutes) to achieve the desired concentration of ferrous iron (e.g., 1,425 ppm).[4]
-
Once the reaction is complete, remove any unreacted metallic iron and other insoluble materials from the this compound solution.[3]
-
The resulting solution, or "concentrate," can then be blended with an organic solvent to form the final fuel additive product, ensuring the final water content does not exceed 0.25% by volume for stability.[3]
Caption: Workflow for Synthesis Method 1.
Method 2: Reaction of Iron Powder with Saturated Picric Acid Solution
This method describes a laboratory-scale synthesis using iron powder.
Materials:
-
Picric acid
-
Iron powder (200 mesh)
-
Deionized water
-
Reaction vessel with stirrer
-
Filtration apparatus
Protocol:
-
Prepare a saturated aqueous solution of picric acid.
-
Slowly add iron powder (e.g., 20g) to the saturated picric acid solution while stirring at room temperature.
-
Continue stirring for approximately 2 hours. The completion of the reaction can be monitored by measuring the pH of the solution, which should turn to approximately pH 6.
-
Filter the reacted solution to separate the precipitate and any unreacted iron powder.
-
The filtrate, containing the this compound, can be heated and concentrated to obtain the product.
Caption: Workflow for Synthesis Method 2.
Applications & Biological Relevance
Primary Application: Fuel Combustion Catalyst
The predominant application of this compound is as a fuel additive, particularly for diesel fuels.[5][6] Its mechanism of action is considered threefold:
-
Primary Atomisation: The solvent carrier acts as a misting agent, increasing the fuel's surface area upon injection.[7]
-
Secondary Atomisation and Initiation: As the solvent evaporates, this compound microcrystals form, which absorb heat and ignite quickly. This creates multiple flame fronts, increasing the flame speed.[7]
-
Catalysis: Upon ignition, iron radicals are released, which act as catalysts between oxygen and carbon, promoting more complete and rapid combustion.[7]
Biological Activity and Toxicology
Direct research into the biological activity of this compound for pharmaceutical purposes is lacking. However, some relevant data can be noted:
-
Biocidal Activity: An Australian formulation of this compound, known as FTC, has been reported to possess strong biocidal activity, effectively controlling fungal, yeast, and bacterial growth in fuel systems.[7] This suggests a potential for antimicrobial properties, though this has not been explored in a clinical or pharmaceutical context.
-
Toxicology of Picric Acid: The toxicity of the picrate component is a significant consideration. A study on 2,4,6-trinitrophenol (picric acid) in rats demonstrated different toxicity profiles between newborn and young animals.[8] In young rats, administration at 100 mg/kg per day resulted in hemolytic anemia and testicular toxicity.[8] Given that this compound is a salt of picric acid, these toxicological findings are highly relevant for any potential biological application and highlight significant safety hurdles.
Context in Drug Development: The Role of Ferrous Iron (Fe²⁺)
While this compound is not used in medicine, ferrous iron (Fe²⁺) is critical in various biological and pharmaceutical contexts.
-
Iron Supplements: Ferrous salts like ferrous sulfate (B86663) and ferrous gluconate are common oral supplements for treating iron deficiency anemia, as the Fe²⁺ state is more readily absorbed than the Fe³⁺ state.[9] Research continues into novel delivery mechanisms, such as transdermal patches with ferrous sulfate nanoparticles, to improve bioavailability and patient compliance.[10]
-
Targeted Drug Delivery: The unique redox chemistry of iron is being explored for targeted drug delivery. For example, disease states characterized by high local concentrations of mobile ferrous iron, such as malaria, can be exploited.[11] Prodrugs have been designed with Fe²⁺-sensitive "triggers" that release the active therapeutic agent only in these specific, high-iron environments, thereby increasing efficacy and reducing off-target toxicity.[11]
Conclusion
This compound is a well-characterized compound with a clear, established role as a fuel combustion catalyst. Its synthesis is understood, though it requires careful handling due to the explosive nature of its picrate component.
For the drug development professional, this compound itself holds no current therapeutic application and its inherent toxicity presents a significant barrier. However, the compound serves as an interesting case study. Its documented biocidal properties, though limited to an industrial context, hint at a potential bioactivity that is largely unexplored. Furthermore, understanding the chemistry of this specific ferrous salt can inform the broader, highly active field of iron-based drug delivery and supplementation, where the controlled use and targeting of ferrous iron is a key strategy in developing next-generation therapeutics. Further research would be required to mitigate its toxicity and explore any potential therapeutic utility.
References
- 1. This compound | C12H4FeN6O14 | CID 12056057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 5. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fpc1.com [fpc1.com]
- 8. Comparative toxicity study of 2,4,6-trinitrophenol (picric acid) in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aspcapro.org [aspcapro.org]
- 10. A microneedle transdermal patch loaded with iron(ii) nanoparticles for non-invasive sustained delivery to combat anemia - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. Ferrous iron-dependent drug delivery enables controlled and selective release of therapeutic agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Explosive Properties of Hydrated Ferrous Picrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the explosive properties of hydrated ferrous picrate (B76445). Drawing from available scientific literature, this document details its synthesis, thermal behavior, and sensitivity to common stimuli. While specific quantitative data for some explosive characteristics of the hydrated form are not extensively reported in publicly available literature, this guide presents the known qualitative properties and the standardized experimental protocols used for their determination.
Introduction
Ferrous picrate, the iron(II) salt of picric acid, is a metallic picrate that has garnered interest primarily as a fuel additive. However, like many metallic picrates, it possesses energetic properties that necessitate a thorough understanding for safe handling and potential applications. The presence of water of hydration significantly influences its explosive characteristics, generally leading to a decrease in sensitivity compared to its anhydrous form. Hydrated this compound typically exists with six to eight water molecules (hexahydrate to octahydrate).[1] This guide focuses on the explosive and thermal properties of this hydrated compound.
Synthesis of Hydrated this compound
Hydrated this compound can be synthesized through several methods. The following outlines a common laboratory-scale procedure.
Experimental Protocol: Synthesis from Picric Acid and Iron Powder
This method involves the direct reaction of picric acid with iron powder in an aqueous solution.
Materials:
-
Picric acid (saturated aqueous solution)
-
Iron powder (e.g., 200 mesh)
-
Deionized water
-
Filtration apparatus
-
Heating and condensation apparatus
-
Plastic vat
Procedure:
-
A saturated solution of picric acid is prepared in deionized water.
-
Iron powder is slowly added to the stirred picric acid solution at room temperature.
-
The mixture is stirred for approximately two hours. The completion of the reaction can be monitored by measuring the pH of the solution, which will rise to approximately 6.[1]
-
The solution is then filtered to remove any unreacted iron powder.
-
The filtrate is heated and concentrated.
-
The concentrated solution is poured into a plastic vat to allow for the crystallization of hydrated this compound.
Explosive Properties
The explosive properties of hydrated this compound are significantly moderated by the presence of water of crystallization. Anhydrous picrates are generally more sensitive to stimuli such as impact and friction.[2]
Data Presentation
The following table summarizes the available quantitative data for the explosive properties of hydrated this compound.
| Property | Value | Remarks |
| Impact Sensitivity | Data Not Available | Qualitatively described as having low sensitivity due to the high number of water molecules of crystallization. |
| Friction Sensitivity | Data Not Available | Qualitatively described as having low sensitivity due to the high number of water molecules of crystallization. |
| Detonation Velocity | Data Not Available | No data found in the reviewed literature. |
Experimental Protocols for Sensitivity Testing
The impact sensitivity of energetic materials is commonly determined using a drop-hammer apparatus.
Apparatus:
-
Drop-hammer machine (e.g., ERL Type 12) with a specified weight (e.g., 2.5 kg or 5 kg).
-
Steel anvil and striker pin.
-
Sample holder.
-
Microphone and recording voltmeter to detect reaction.
Procedure:
-
A small, measured sample (e.g., 35-40 mg) of the explosive is placed on the anvil.
-
The striker is gently placed on top of the sample.
-
A weight is dropped from a known height onto the striker.
-
The outcome (reaction or no reaction, often determined by sound level) is recorded.
-
The drop height is varied in a systematic way (e.g., the Bruceton "up-and-down" method) for a series of tests.
-
The data is statistically analyzed to determine the 50% impact height (Dh50), which is the height from which the weight would be expected to cause a reaction in 50% of the trials. This value can be converted to energy (Joules).
The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method for determining the sensitivity of a substance to frictional stimuli.
Apparatus:
-
BAM friction apparatus, consisting of a fixed porcelain pin and a moving porcelain plate.
-
A loading arm with various weights to apply a known force.
Procedure:
-
A small amount of the test substance is placed on the porcelain plate.
-
The porcelain pin is lowered onto the sample, and a specific load is applied via the loading arm.
-
The porcelain plate is moved back and forth once under the pin over a distance of 10 mm.
-
The test is repeated six times at a given load.
-
If no reaction (e.g., spark, flame, or explosion) is observed, the load is increased to the next level.
-
The friction sensitivity is reported as the lowest load at which a reaction occurs in at least one of six trials.
Thermal Properties
The thermal stability of hydrated this compound is a critical aspect of its safety profile. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize its behavior upon heating.
Data Presentation
| Property | Value | Remarks |
| Hydration State | 6 to 8 H₂O molecules | Exists as a hexahydrate to an octahydrate.[1] |
| Dehydration Temperature Range | 300 K - 400 K (27 °C - 127 °C) | Dehydration of the water of crystallization occurs within this range.[1] |
| Decomposition Onset Temperature (DSC) | Lower than picric acid | The exact temperature is not specified in the available literature, but the decomposition of iron picrate begins at a lower temperature than that of picric acid.[1] |
| Heat of Exothermic Reaction (DSC) | Less than picric acid | The energy released during decomposition is less than that of picric acid.[1] |
Experimental Protocols for Thermal Analysis
DSC and TGA are often performed simultaneously (SDT) to correlate changes in mass with thermal events.
Apparatus:
-
A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Sample crucibles (e.g., aluminum, ceramic).
-
Inert purge gas (e.g., nitrogen).
Procedure:
-
A small, accurately weighed sample of hydrated this compound is placed in a crucible.
-
The crucible is placed in the instrument's furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas flow).
-
The TGA measures the change in mass of the sample as a function of temperature.
-
The DSC measures the difference in heat flow between the sample and a reference as a function of temperature.
-
The resulting thermograms are analyzed to determine the temperatures of dehydration (endothermic event in DSC, mass loss in TGA) and decomposition (exothermic event in DSC, significant mass loss in TGA).
Conclusion
Hydrated this compound is an energetic material whose explosive properties are significantly tempered by the presence of water of crystallization. It exhibits low sensitivity to impact and friction. Thermal analysis indicates that it undergoes dehydration before decomposition, with the decomposition initiating at a lower temperature but releasing less energy than picric acid. While qualitative data points to its relative stability, a lack of comprehensive quantitative data in the public domain for its key explosive parameters, such as impact sensitivity, friction sensitivity, and detonation velocity, highlights an area for further research to fully characterize this compound for safety and potential applications. The experimental protocols provided herein represent standard methodologies that can be employed to obtain this missing data.
References
synthesis of iron picrate by reaction of picric acid with iron powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of iron(II) picrate (B76445) through the direct reaction of picric acid with iron powder. Iron(II) picrate, a compound of interest for its energetic properties and potential applications in various fields, can be reliably synthesized in a laboratory setting. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visualization of the synthesis workflow.
Physicochemical Properties of Synthesized Iron(II) Picrate
The direct reaction of picric acid with iron powder yields iron(II) picrate as a hydrated salt. The properties of the synthesized product are summarized below.
| Property | Value | Reference |
| Chemical Formula | Fe(C₆H₂N₃O₇)₂·nH₂O | [1] |
| Iron Valence State | Fe²⁺ | [1] |
| Hydration State | Hexahydrate to Octahydrate | [1] |
| Dehydration Temperature | 300-400 K | [1] |
| Appearance | Yellow to black crystals | [1] |
Thermal Analysis Data
Thermal analysis provides critical information regarding the stability and decomposition of iron(II) picrate. The following table summarizes the key findings from Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) analyses.
| Analysis | Observation | Temperature | Reference |
| DSC | Onset of decomposition | Lower than picric acid | [1] |
| TG | Dehydration of combined water | 300-400 K | [1] |
Experimental Protocol: Synthesis of Iron(II) Picrate from Iron Powder and Picric Acid
This section provides a detailed methodology for the synthesis of iron(II) picrate as reported in the scientific literature.[1]
Materials:
-
Picric acid
-
Iron powder (200 mesh)
-
Deionized water
Equipment:
-
Beaker (1000 ml)
-
Magnetic stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven or ventilation hood
Procedure:
-
Preparation of Saturated Picric Acid Solution: Dissolve a sufficient amount of picric acid in 500 ml of deionized water to create a saturated solution.
-
Reaction: Slowly add 20 g of 200 mesh iron powder to the saturated picric acid solution at room temperature.
-
Stirring: Stir the mixture for 2 hours. The reaction is considered complete when the pH of the solution reaches 6.
-
Filtration: Filter the reacted solution to separate the unreacted iron powder precipitate.
-
Drying: Dry the filtrate by ventilation in a fume hood to obtain the crystalline product. The resulting crystals may be yellow or black.
-
Purification: Purify the synthesized iron picrate by washing with dichloromethane to remove any unreacted picric acid.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of iron(II) picrate.
Caption: Reaction scheme for the synthesis of Iron(II) Picrate.
Caption: Experimental workflow for Iron(II) Picrate synthesis.
References
chemical properties of iron picrate synthesized by different methods
An In-depth Technical Guide to the Chemical Properties of Iron Picrate (B76445) Synthesized by Different Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron picrate, a metal salt of picric acid, exhibits a range of chemical properties that are highly dependent on its method of synthesis and degree of hydration. This technical guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of iron picrate. Detailed experimental protocols for two primary synthesis methods are presented, along with a comparative analysis of the resulting products. Key chemical properties, including thermal behavior, sensitivity to stimuli, and molecular structure, are discussed and supported by quantitative data. This document aims to serve as a critical resource for researchers in materials science, energetic materials, and drug development, where understanding the nuanced properties of metal-organic compounds is paramount.
Introduction
Picric acid and its metallic salts have been of significant interest since the early 20th century, primarily for their energetic properties.[1] Metallic picrates can be highly unstable and sensitive, a property that varies significantly with the associated metal cation.[2] Iron picrate, specifically, has been investigated for various applications, including as a fuel additive.[1] For professionals in drug development, understanding the behavior of iron-containing organometallic compounds is crucial, as iron complexes have been explored for their therapeutic potential.
The chemical and physical properties of iron picrate are not static; they are profoundly influenced by the synthetic route employed. Factors such as the valence state of the iron ion (Fe²⁺ or Fe³⁺), the number of water molecules in the crystal lattice (hydration state), and crystalline morphology can all be altered by the synthesis conditions.[1][3] This guide will delineate the chemical properties of iron picrate synthesized via two distinct and well-documented methods: the direct reaction of iron powder with picric acid and a metathesis reaction involving barium picrate and ferrous sulfate (B86663).
Synthesis Methodologies
Two principal methods for the laboratory-scale synthesis of iron(II) picrate are detailed below. The resulting products from both methods are hydrated crystalline solids.
Method 1: Direct Reaction of Iron Powder with Picric Acid
This method involves the direct oxidation of metallic iron by a saturated solution of picric acid.
Experimental Protocol:
-
A saturated solution of picric acid is prepared by dissolving a sufficient quantity of picric acid in 500 mL of deionized water at room temperature.[1]
-
20g of 200-mesh iron powder is added slowly to the saturated picric acid solution.[1]
-
The mixture is stirred continuously for approximately 2 hours at room temperature. The reaction is monitored by measuring the pH of the solution, with the reaction considered complete upon reaching a pH of 6.[1]
-
The resulting solution is filtered to remove any unreacted iron powder.[1]
-
The filtrate is then heated and concentrated to a volume of approximately 200 mL.[1]
-
The concentrated solution is poured into a plastic vat and dried with ventilation in a fume hood to yield a black crystalline product.[1]
-
To remove any unreacted picric acid, the synthesized iron picrate is purified by washing with dichloromethane.[1]
Method 2: Metathesis Reaction with Barium Picrate
This method utilizes a double displacement reaction between a soluble iron salt and a pre-synthesized picrate salt.
Experimental Protocol:
-
Barium picrate solution is first prepared by reacting an equivalent amount of barium carbonate with a saturated solution of picric acid (500 mL).[1]
-
Ferrous sulfate (FeSO₄) is then added to the barium picrate solution.[1]
-
The mixture is stirred for 2 hours. During this time, a precipitate of barium sulfate (BaSO₄) will form.[1]
-
The barium sulfate precipitate is removed by filtration.[1]
-
The remaining filtrate, containing the iron picrate, is heated and condensed to a volume of approximately 200 mL.[1]
-
The solution is poured into a plastic vat and dried with ventilation in a fume hood to yield a yellow crystalline product.[1]
Experimental Workflows
The following diagrams illustrate the procedural flows for the two synthesis methods described.
Comparative Chemical Properties
Despite the difference in appearance (black vs. yellow crystals), the fundamental chemical properties of the iron picrate produced by both methods are remarkably similar.[1]
Molecular Structure and Composition
-
Iron Valence State: For both synthesis methods described, the iron ion is in the ferrous (Fe²⁺) state. This has been confirmed through colorimetric testing.[1]
-
Hydration: The synthesized iron picrate is a hydrate. Elemental analysis and thermogravimetry (TG) indicate that the stable form at room temperature is a hexahydrate (Fe(C₆H₂N₃O₇)₂·6H₂O).[1] However, it can exist in forms with up to eight or more water molecules of crystallization, often as a mixture of various hydrates, particularly when synthesized under conditions mimicking natural deterioration.[1][3]
-
Spectroscopic Analysis:
-
FT-IR: The Fourier-transform infrared spectra of the synthesized products are very similar to that of picric acid, confirming the presence of the picrate anion. Key absorptions include C-H stretching (~3100 cm⁻¹) and N-O stretching (1330-1340 cm⁻¹ and 1530-1560 cm⁻¹). A significant broad peak between 3000-3600 cm⁻¹ indicates O-H stretching, which is more pronounced than in picric acid due to the presence of 6-7 molecules of water of hydration.[1]
-
X-ray Fluorescence: XRF analysis confirms the presence of iron in the products from both synthesis methods.[1]
-
Table 1: Elemental Analysis of Iron(II) Picrate Hexahydrate
| Element | Theoretical % (Fe(C₆H₂N₃O₇)₂·6H₂O) | Experimental % (Method 1)[1] | Experimental % (Method 2)[1] |
|---|---|---|---|
| Carbon (C) | 23.24 | 23.3 | 23.3 |
| Hydrogen (H) | 2.28 | 2.3 | 2.3 |
| Nitrogen (N) | 13.55 | 13.6 | 13.6 |
| Oxygen (O) | 46.45 | 46.3 | 46.3 |
| Iron (Fe) | 9.01 | 9.0 | 9.0 |
| Water (H₂O) | 17.43 | (Calculated as 6 molecules) | (Calculated as 6 molecules) |
Note: Experimental values for O and Fe were calculated based on the measured carbon quantity.[1]
Thermal Properties
The thermal behavior of iron picrate is critical for its safe handling and for understanding its potential applications. Thermal analysis is typically performed using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG).
-
Dehydration: Dehydration of the combined water molecules occurs between 300-400 K (27-127 °C).[1]
-
Decomposition: The exothermic decomposition of iron picrate begins at approximately 473 K (200 °C).[1] This is a significantly lower decomposition temperature than that of pure picric acid, which decomposes at around 540 K (267 °C).[1]
-
Heat of Decomposition: The exothermic heat released during decomposition is between 4000-4100 J/g. This is notably less than the ~5400 J/g released by picric acid.[1]
-
Decomposition Pathway: Studies on hydrated iron picrates show that they tend to begin decomposition before being fully dehydrated to the anhydrous salt.[3] This is an important safety consideration, as it suggests that under rapid heating conditions, the formation of the potentially more dangerous anhydrous salt may be bypassed.[3]
Table 2: Thermal Analysis Data
| Property | Iron Picrate (Methods 1 & 2)[1] | Picric Acid (for comparison)[1] |
|---|---|---|
| Dehydration Range (TG) | 300 - 400 K | N/A |
| Decomposition Onset (DSC) | ~473 K | ~540 K |
| Heat of Decomposition (DSC) | 4000 - 4100 J/g | ~5400 J/g |
Sensitivity to Mechanical Stimuli
The sensitivity of energetic materials to impact and friction is a crucial safety parameter.
Experimental Protocol for Sensitivity Testing (General):
-
Impact Sensitivity: Typically determined using a drop-weight impact tester. The result is often reported as the H₅₀ value, which is the drop height from which a standard weight will cause the material to explode in 50% of trials.
-
Friction Sensitivity: Assessed using an apparatus like the BAM friction tester, which rubs the material between a static porcelain peg and a moving porcelain plate under a specific load. The result is the minimum load in Newtons (N) that causes an ignition, crackling, or explosion.
Solubility
The solubility of iron picrate is an important parameter for its application in solutions, such as fuel additives, and for purification processes.
-
Purification Solvent: Dichloromethane is used to purify the product synthesized from iron powder, indicating that unreacted picric acid is soluble in it, while the iron picrate salt is presumably less so.[1]
-
General Solubility: While specific quantitative solubility data for iron picrate in common solvents is not extensively published, studies on other metal picrates have been conducted in solvents such as water, N,N-dimethylformamide (DMF), ethanol, and acetic acid.[4] It is expected that iron picrate, as a salt, would exhibit some solubility in polar solvents.
Logical Relationships and Key Influences
The properties of iron picrate are interconnected, with the synthesis method being the primary determinant of its physical and chemical characteristics.
Conclusion and Outlook
The chemical properties of iron(II) picrate are consistent across the different synthesis methods presented, yielding a hydrated salt with distinct characteristics compared to its parent compound, picric acid. Key findings indicate that iron picrate has a lower decomposition temperature and releases less energy upon decomposition. Crucially, the presence of water of crystallization renders the material relatively insensitive to mechanical stimuli, a vital safety feature.
For researchers and scientists, the tunable nature of metal salts like iron picrate through controlled synthesis offers a pathway to designing materials with specific thermal and safety profiles. For professionals in drug development, while iron picrate itself is primarily known for other applications, the methodologies and characterization techniques are highly relevant. The study of how a metallic center like iron interacts with and alters the properties of an organic ligand (picrate) provides fundamental insights applicable to the design of novel iron-based therapeutic agents and delivery systems. Further research to obtain quantitative sensitivity and solubility data would be invaluable for a more complete risk assessment and for optimizing its use in various applications.
References
Elemental Analysis of Ferrous Picrate Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the elemental analysis of ferrous picrate (B76445) hydrates. Ferrous picrate, a salt of iron(II) and picric acid, is known to form various hydrates, with the hexahydrate and octahydrate being commonly cited.[1] Due to its energetic nature, a thorough characterization, including precise elemental composition, is critical for safety, stability, and potential applications, such as in fuel additives.[1] This document outlines the synthesis, elemental composition, and the analytical techniques employed for the comprehensive characterization of these compounds.
Data Presentation: Elemental Composition of this compound Hydrates
The elemental composition of this compound hydrates is fundamental to confirming their synthesis and purity. The following table summarizes the theoretical and experimentally determined elemental percentages for this compound hexahydrate and the theoretical percentages for this compound octahydrate. The experimental data is derived from studies utilizing a CHNS/O elemental analyzer.[1]
| Compound | Formula | Element | Theoretical % | Experimental %[1] |
| This compound Hexahydrate | Fe(C₆H₂N₃O₇)₂·6H₂O | Carbon (C) | 23.24 | ~23.2 |
| Hydrogen (H) | 2.60 | ~2.6 | ||
| Nitrogen (N) | 13.55 | Not Reported | ||
| Oxygen (O) | 43.86 | Not Reported | ||
| Iron (Fe) | 9.01 | Not Reported | ||
| Water (H₂O) | 17.43 | Not Reported | ||
| This compound Octahydrate | Fe(C₆H₂N₃O₇)₂·8H₂O | Carbon (C) | 21.97 | Not Reported |
| Hydrogen (H) | 3.07 | Not Reported | ||
| Nitrogen (N) | 12.81 | Not Reported | ||
| Oxygen (O) | 46.33 | Not Reported | ||
| Iron (Fe) | 8.52 | Not Reported | ||
| Water (H₂O) | 21.97 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound hydrates. The following sections describe the key experimental protocols.
Synthesis of this compound Hydrates
This compound can be synthesized through the reaction of a ferrous salt with a soluble picrate salt, or by the direct reaction of iron metal with picric acid.[1]
Method 1: Reaction of Ferrous Sulfate (B86663) with Barium Picrate [1]
-
Preparation of Barium Picrate Solution: Dissolve barium picrate in deionized water to create a saturated solution.
-
Preparation of Ferrous Sulfate Solution: Dissolve ferrous sulfate (FeSO₄) in deionized water.
-
Reaction: Slowly add the ferrous sulfate solution to the barium picrate solution with constant stirring.
-
Precipitation: Barium sulfate (BaSO₄), which is insoluble, will precipitate out of the solution.
-
Filtration: Remove the barium sulfate precipitate by filtration.
-
Crystallization: The filtrate, containing aqueous this compound, is then concentrated by gentle heating to induce crystallization of this compound hydrate (B1144303).
-
Isolation and Drying: The resulting crystals are collected by filtration and dried under vacuum.
Method 2: Reaction of Iron Powder with Picric Acid [1]
-
Preparation of Picric Acid Solution: Dissolve picric acid in deionized water to create a saturated solution.
-
Reaction: Slowly add iron powder to the picric acid solution while stirring continuously. The reaction is complete when the pH of the solution stabilizes.
-
Filtration: Filter the solution to remove any unreacted iron powder.
-
Crystallization: Concentrate the filtrate by gentle heating to initiate the crystallization of this compound hydrate.
-
Isolation and Drying: Collect the crystals by filtration and dry them under vacuum.
Elemental Analysis
CHN (Carbon, Hydrogen, Nitrogen) Analysis
The determination of carbon, hydrogen, and nitrogen content is performed using a CHNS/O elemental analyzer, such as a Perkin Elmer 2400 Series II.[1]
-
Sample Preparation: A small, accurately weighed amount of the dried this compound hydrate (typically 1-2 mg) is placed in a tin capsule.
-
Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a pure oxygen environment. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas and its oxides.
-
Reduction and Separation: The combustion products are passed through a reduction furnace containing copper to convert nitrogen oxides to nitrogen gas. The resulting gases (CO₂, H₂O, and N₂) are then separated by a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Quantification: The instrument is calibrated with a known standard, and the elemental composition of the sample is calculated.
Iron (Fe) Content Determination by Atomic Absorption Spectroscopy (AAS)
-
Sample Digestion: An accurately weighed sample of this compound hydrate is digested in a mixture of concentrated nitric acid and hydrochloric acid to decompose the organic part and dissolve the iron.
-
Solution Preparation: The digested sample is quantitatively transferred to a volumetric flask and diluted to a known volume with deionized water.
-
Instrumentation: An atomic absorption spectrophotometer is used for the analysis.
-
Measurement: The prepared solution is aspirated into the flame of the AAS, and the absorbance of light by the iron atoms at a specific wavelength (typically 248.3 nm) is measured.
-
Quantification: The iron concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions.
Water of Hydration Determination by Thermogravimetric Analysis (TGA)
The number of water molecules in the hydrate is determined using a thermogravimetric analyzer, such as a TA Instruments SDT2960.[1]
-
Sample Preparation: A small, accurately weighed sample of the this compound hydrate is placed in an inert crucible (e.g., alumina).
-
Heating Program: The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).
-
Mass Loss Measurement: The TGA instrument continuously measures the mass of the sample as a function of temperature.
-
Analysis: The dehydration of the hydrate is observed as a distinct mass loss step in the TGA curve. The temperature range for the dehydration of this compound hydrates is typically between 300-400 K.[1] The percentage of mass loss corresponding to the water of hydration is used to calculate the number of water molecules per formula unit of this compound.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound hydrates.
References
Dehydration and Thermal Characteristics of Ferrous Picrate Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dehydration temperature and thermal behavior of ferrous picrate (B76445) hydrates. Ferrous picrate, a salt of picric acid and iron(II), is known to exist in hydrated forms, typically as a hexahydrate to octahydrate. The removal of this water of crystallization is a critical first step in its thermal decomposition pathway. This document summarizes the available quantitative data on the dehydration temperature, details the experimental protocols used for its determination, and provides a visual representation of the thermal decomposition process. This information is crucial for the safe handling, storage, and application of this compound, particularly in fields such as fuel additives and energetic materials research.
Introduction
This compound, also known as iron(II) picrate, is a metallic salt with applications as a combustion catalyst in diesel fuels.[1][2] It is synthesized from the reaction of picric acid with an iron source.[3][4][5] A key characteristic of this compound is its ability to form crystalline hydrates, with elemental analysis and thermogravimetry indicating the presence of six to eight water molecules per formula unit (hexahydrate to octahydrate).[3] The presence of this hydration water significantly influences the compound's stability and thermal properties. Understanding the temperature at which dehydration occurs is fundamental for its characterization and for predicting its behavior under various thermal conditions.
Dehydration Temperature of this compound Hydrates
The dehydration of the bound water in this compound hydrates is the initial thermal event that occurs upon heating. This process involves the endothermic removal of water molecules from the crystal lattice.
Quantitative Data
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are the primary techniques used to study this process. The available data indicates that the dehydration of this compound hydrates occurs over a broad temperature range.
| Thermal Event | Temperature Range (K) | Temperature Range (°C) | Observations | Reference |
| Dehydration of Water of Crystallization | 300 - 400 K | 27 - 127 °C | This range corresponds to the removal of the six to eight molecules of combined water. The process is observed as a weight loss in TGA and an endothermic peak in DTA. | [3] |
| Onset of Decomposition | > 400 K | > 127 °C | Following dehydration, the anhydrous this compound begins to decompose exothermically at a lower temperature than picric acid itself. | [3] |
Note: The precise onset and peak temperatures for dehydration can vary depending on factors such as heating rate and atmospheric conditions during the analysis.
Experimental Protocols
The characterization of the dehydration of this compound hydrates is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the temperature range of dehydration and quantify the mass loss corresponding to the water of hydration.
Instrumentation: A standard thermogravravimetric analyzer.
Methodology:
-
Sample Preparation: A small, representative sample of this compound hydrate (B1144303) (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).[6]
-
Instrument Setup:
-
Purge Gas: An inert gas, such as nitrogen, is passed over the sample at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[7]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant, linear heating rate (e.g., 5, 10, or 20 °C/min). The choice of heating rate can affect the temperature of the observed thermal events.[8]
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature range of mass loss corresponding to dehydration. The percentage of mass loss is used to confirm the number of water molecules in the hydrate.
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)
DSC and DTA measure the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To identify the endothermic and exothermic processes, such as dehydration and decomposition, and to determine their characteristic temperatures (onset and peak).
Instrumentation: A differential scanning calorimeter or differential thermal analyzer.
Methodology:
-
Sample Preparation: A small, weighed amount of the this compound hydrate sample (typically 2-5 mg) is sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: The experiment is typically run under a controlled atmosphere of an inert gas, such as nitrogen, at a constant flow rate.
-
Heating Program: The sample and reference are subjected to the same heating program as in the TGA analysis (e.g., a linear ramp of 10 °C/min).
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC/DTA curve shows peaks corresponding to thermal events. The dehydration process is observed as an endothermic peak (heat is absorbed). The onset temperature and the peak temperature of this endotherm are key characteristics of the dehydration process.
Thermal Decomposition Pathway
The thermal decomposition of this compound hydrate is a multi-step process that begins with dehydration. The following diagram illustrates the general sequence of events when the material is heated.
Caption: Thermal decomposition pathway of this compound hydrate.
Conclusion
The dehydration of this compound hydrates occurs in the temperature range of 300-400 K (27-127 °C), leading to the formation of the anhydrous salt.[3] This event is a critical precursor to the subsequent exothermic decomposition of the compound. The precise characterization of this dehydration process, through techniques such as TGA and DSC, is essential for ensuring the safe handling, storage, and effective application of this compound in its various industrial uses. The provided experimental protocols serve as a guideline for researchers and scientists working with this and similar hydrated energetic materials.
References
- 1. fpc1.com [fpc1.com]
- 2. costeffective.com.au [costeffective.com.au]
- 3. jes.or.jp [jes.or.jp]
- 4. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 5. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 6. epfl.ch [epfl.ch]
- 7. tainstruments.com [tainstruments.com]
- 8. youtube.com [youtube.com]
Technical Guide to the Detection of Ferrous Ions (Fe²⁺) in Synthesized Iron Picrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the detection and quantification of ferrous ions (Fe²⁺) in synthesized iron picrate (B76445) compounds. Iron picrates are coordination compounds with applications in various fields, and confirming the +2 oxidation state of iron is crucial for quality control and understanding the compound's properties. This document outlines both qualitative and quantitative analytical procedures, complete with detailed experimental protocols and data presentation.
Introduction
Iron picrate is synthesized from the reaction of picric acid with an iron source. Depending on the synthetic route, the iron can exist in either the ferrous (Fe²⁺) or ferric (Fe³⁺) oxidation state. For many applications, particularly in drug development and materials science, the specific oxidation state of the iron ion is a critical parameter that influences the compound's efficacy, stability, and toxicity. Therefore, reliable analytical methods are required to identify and quantify the Fe²⁺ content in synthesized iron picrate samples.
This guide focuses on established colorimetric and spectrophotometric techniques, which are widely accessible in research and quality control laboratories.
Qualitative Detection of Fe²⁺
A preliminary qualitative assessment can rapidly confirm the presence of Fe²⁺ in synthesized iron picrate. A simple colorimetric test using potassium hexacyanoferrate(III) is a reliable method.
Principle
Ferrous ions (Fe²⁺) react with potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) to form a deep blue precipitate known as Turnbull's blue. This reaction is highly specific to Fe²⁺ and provides a clear visual indication of its presence.
Experimental Protocol
Reagents and Materials:
-
Synthesized iron picrate sample
-
Deionized water
-
Potassium hexacyanoferrate(III) solution (1% w/v in deionized water)
-
Test tubes
-
Pipettes
Procedure:
-
Dissolve a small amount (approximately 10-20 mg) of the synthesized iron picrate in 5 mL of deionized water in a test tube.
-
In a separate test tube, add 1-2 drops of the potassium hexacyanoferrate(III) solution.
-
To the potassium hexacyanoferrate(III) solution, add a few drops of the dissolved iron picrate solution.
-
Observe any color change. The formation of a dark blue solution or precipitate indicates the presence of Fe²⁺ ions.[1]
Quantitative Determination of Fe²⁺ by UV-Vis Spectrophotometry
For accurate quantification of Fe²⁺ in iron picrates, the 1,10-phenanthroline (B135089) method is a robust and widely used spectrophotometric technique. This method is highly sensitive and can be adapted for the analysis of iron in coordination complexes.
Principle
Ferrous ions react with 1,10-phenanthroline to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II). This complex has a strong absorbance at a maximum wavelength (λmax) of approximately 508-510 nm. The absorbance of the solution is directly proportional to the concentration of Fe²⁺, following the Beer-Lambert law. To ensure all iron in the sample is in the Fe²⁺ state for total iron determination (if desired), a reducing agent such as hydroxylamine (B1172632) hydrochloride is typically added. By omitting the reducing agent, the native Fe²⁺ content can be determined. The picrate counter-ion does not interfere with this determination and can even be utilized to form a ternary complex to enhance sensitivity in certain applications.
Experimental Protocol
Reagents and Materials:
-
Synthesized iron picrate sample
-
Deionized water
-
1,10-Phenanthroline solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required.
-
Sodium acetate (B1210297) buffer (pH 4.5): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.
-
Standard Iron Stock Solution (e.g., 100 ppm Fe²⁺): Accurately weigh a primary standard salt of Fe²⁺ (e.g., ferrous ammonium (B1175870) sulfate (B86663) hexahydrate) and dissolve it in a known volume of deionized water containing a small amount of sulfuric acid to prevent oxidation.
-
Volumetric flasks (various sizes)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
Part A: Preparation of Standard Curve
-
Prepare a series of standard solutions with known Fe²⁺ concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm) by diluting the standard iron stock solution in volumetric flasks.
-
To each standard solution flask, add 1 mL of the 1,10-phenanthroline solution and 5 mL of the sodium acetate buffer.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 15 minutes for full color development.
-
Prepare a reagent blank using deionized water and the same quantities of 1,10-phenanthroline and sodium acetate buffer.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), typically around 508 nm.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus Fe²⁺ concentration.
Part B: Analysis of Iron Picrate Sample
-
Accurately weigh a known amount of the synthesized iron picrate sample and dissolve it in a specific volume of deionized water in a volumetric flask to create a sample stock solution.
-
Pipette an appropriate aliquot of the sample stock solution into a new volumetric flask. The dilution factor should be chosen so that the final Fe²⁺ concentration falls within the range of the standard curve.
-
Add 1 mL of the 1,10-phenanthroline solution and 5 mL of the sodium acetate buffer to the flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes.
-
Measure the absorbance of the sample solution at the same λmax used for the standards.
-
Determine the concentration of Fe²⁺ in the sample solution from the calibration curve.
-
Calculate the percentage of Fe²⁺ in the original synthesized iron picrate sample.
Data Presentation
The quantitative data for the spectrophotometric method should be summarized for clarity and comparison.
Table 1: Performance Characteristics of the 1,10-Phenanthroline Method for Fe²⁺ Determination
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | |
| Optimal pH Range | 2 - 9 | |
| Linearity Range | Typically 0.5 - 5.0 mg/L (ppm) | |
| Limit of Detection (LOD) | ~0.01 mg/L | |
| Stability of Complex | Stable for several hours |
Table 2: Example Calibration Data for Fe²⁺ Determination
| Standard Concentration (ppm) | Absorbance at 510 nm |
| 0.0 (Blank) | 0.000 |
| 0.5 | 0.098 |
| 1.0 | 0.195 |
| 2.0 | 0.390 |
| 4.0 | 0.782 |
| 6.0 | 1.171 |
Visualizations
Experimental Workflow
The overall workflow for the quantitative determination of Fe²⁺ in synthesized iron picrate is depicted below.
Caption: Workflow for the quantitative analysis of Fe²⁺ in iron picrate.
Analytical Logic
The logical relationship for determining the final concentration of Fe²⁺ from the experimental data is outlined in the following diagram.
Caption: Logical flow from raw data to final Fe²⁺ concentration.
Conclusion
The methods outlined in this guide provide a reliable framework for the detection and quantification of Fe²⁺ in synthesized iron picrate samples. The qualitative test offers a rapid initial screening, while the spectrophotometric method using 1,10-phenanthroline provides accurate and precise quantitative data. Adherence to the detailed experimental protocols is essential for obtaining reproducible and reliable results, which are critical for the quality assessment of iron picrates in research and drug development settings.
References
Methodological & Application
Application Notes and Protocols for Ferrous Picrate as a Combustion Catalyst in Diesel Fuel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferrous picrate (B76445) as a combustion catalyst in diesel fuel. The information is intended for research and development professionals interested in evaluating the efficacy and mechanisms of this organometallic catalyst. The following sections detail the synthesis of ferrous picrate, its effects on diesel fuel properties and engine performance, and standardized protocols for its application and evaluation.
Introduction
This compound is an organo-metallic compound that has been investigated for its catalytic properties in improving the combustion efficiency of hydrocarbon fuels, particularly diesel. When introduced into diesel fuel, it is purported to act as a combustion catalyst, leading to a more complete and rapid burning of the fuel. This, in turn, can result in improved fuel economy, reduced harmful emissions, and enhanced engine longevity. The action of this compound is primarily attributed to the release of iron radicals during combustion, which catalyze the oxidation of carbon.[1]
Mechanism of Action
The proposed mechanism of action for this compound as a diesel combustion catalyst is a multi-faceted process that enhances the combustion process at several stages.[1] Upon injection into the combustion chamber, the this compound, dissolved in a solvent carrier, is believed to exert its influence through three primary actions:
-
Primary Atomization: The solvent carrier for the this compound acts as a misting agent, promoting a finer spray of diesel fuel upon injection. This increases the surface area of the fuel droplets exposed to air, facilitating more efficient mixing and subsequent combustion.[1]
-
Secondary Atomization and Initiation: As the solvent evaporates in the hot combustion chamber, this compound micro-crystals are formed. These crystals rapidly absorb heat and ignite, creating multiple flame fronts. This leads to a faster overall flame speed and more complete combustion of the fuel.[1]
-
Catalysis: The ignition of this compound releases iron radicals. These radicals act as catalysts, promoting the oxidation of carbon in the fuel and facilitating the conversion of carbon monoxide (CO) to carbon dioxide (CO2).[1] This catalytic activity helps to reduce ignition delay and ensures a more thorough and cleaner burn of the fuel.[1]
The following diagram illustrates the proposed catalytic cycle of this compound in diesel combustion.
Caption: Proposed mechanism of this compound in diesel combustion.
Quantitative Data on Performance and Emissions
Numerous studies have quantified the effects of this compound on diesel engine performance and emissions. The data presented below is a summary from various sources and should be considered as indicative, with actual results being dependent on engine type, operating conditions, and fuel quality.
Table 1: Summary of this compound Effects on Fuel Efficiency and Emissions
| Parameter | Dosage Ratio (Catalyst:Diesel) | Engine Type | Observed Effect | Reference |
| Fuel Efficiency | ||||
| Brake Specific Fuel Consumption (BSFC) | 1:1600 | Yanmar L48AE-D | Up to 2.7% reduction | --INVALID-LINK-- |
| Fuel Consumption | Not Specified | Caterpillar 793C Mining Trucks | 2.5% reduction (97% confidence) | --INVALID-LINK-- |
| Fuel Efficiency | Not Specified | Slow-Medium Speed Diesels | 3-5% improvement | --INVALID-LINK-- |
| Fuel Efficiency | Not Specified | High Speed Diesels | 5-8% improvement | --INVALID-LINK-- |
| Emissions | ||||
| Smoke Opacity | 1:1600 | Yanmar L48AE-D | Up to 33.4% reduction | --INVALID-LINK-- |
| Carbon Monoxide (CO) | 1:1600 | Yanmar L48AE-D | Up to 20.5% reduction | --INVALID-LINK-- |
| Unburned Hydrocarbons (UHC) | 1:1600 | Yanmar L48AE-D | Up to 16.2% reduction | --INVALID-LINK-- |
| Nitrogen Oxides (NOx) | 1:1600 | Yanmar L48AE-D | Up to 5.7% increase | --INVALID-LINK-- |
| Particulate Matter (PM) | Not Specified | Caterpillar 793C Mining Trucks | 39.5% reduction | --INVALID-LINK-- |
Experimental Protocols
The following protocols are provided as a guide for researchers to synthesize and evaluate this compound as a diesel fuel additive.
Synthesis of this compound Fuel Additive
This protocol is based on the process described in US Patent 7,335,238 B2.[2]
Safety Precautions: Picric acid is an explosive and toxic substance. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is also sensitive and potentially explosive and should be handled with care.[3]
Materials:
-
Picric acid (wetted with water for safety)
-
Aromatic hydrocarbon solvent (e.g., toluene, xylene)
-
Aliphatic alcohol (e.g., n-butanol, isopropanol)
-
Metallic iron (e.g., steel wool, iron filings)
-
Trace amount of water
-
Organic solvent for blending (e.g., diesel fuel, solvent naphtha)
-
Reaction vessel with agitation (e.g., magnetic stirrer)
-
Inert gas supply (e.g., nitrogen, argon) - Optional, but recommended for improved stability[2]
Procedure:
-
Dissolution of Picric Acid: In the reaction vessel, dissolve a known quantity of picric acid in a mixture of the aromatic hydrocarbon and aliphatic alcohol. The patent suggests a ratio that can be optimized for specific applications.
-
Addition of Water and Iron: Add a trace amount of water to the solution. Introduce the metallic iron into the agitated solution. The reaction can be carried out at a temperature between 5°C and 60°C.[2]
-
Reaction: Allow the reaction to proceed with continuous agitation. The reaction time will depend on the temperature, agitation speed, and the surface area of the iron. The progress of the reaction can be monitored by observing the color change of the solution to a dark green or by analytical methods to determine the concentration of this compound.
-
Filtration: Once the reaction is complete, remove any unreacted iron and other insoluble materials by filtration.
-
Blending: The resulting this compound solution is then blended with an organic solvent to produce the final fuel additive concentrate. The final water content should not exceed 0.25% by volume for stability.[2]
Characterization:
The final product should be characterized to determine the concentration of this compound and to ensure it meets quality specifications. Analytical techniques such as UV-Vis spectroscopy or atomic absorption spectroscopy can be used to determine the iron content.
Protocol for Engine Testing of this compound Additive
This protocol outlines a general procedure for evaluating the performance and emissions of a diesel engine operating with a this compound additive. It is recommended to follow standardized test procedures such as those from the ASTM or the Coordinating European Council (CEC) where applicable.[4][5]
Experimental Workflow:
Caption: Workflow for diesel engine testing with fuel additives.
1. Fuel Preparation and Analysis:
-
Baseline Fuel: Obtain a sufficient quantity of a standard diesel fuel that meets ASTM D975 specifications.[4][6][7][8][9] Analyze the baseline fuel for key properties such as density, viscosity, cetane number, and sulfur content.
-
Additive Blending: Prepare the treated fuel by blending the this compound additive with the baseline diesel fuel at the desired dosage ratio (e.g., 1:1600, 1:3200 by volume). Ensure thorough mixing to achieve a homogeneous solution.
-
Treated Fuel Analysis: Analyze the treated fuel for the same properties as the baseline fuel to confirm that the additive does not significantly alter the fuel's physical and chemical specifications.[10]
2. Engine and Test Bed Setup:
-
Engine Selection: Utilize a stationary diesel engine mounted on a test bed. Common research engines include single-cylinder engines like the Yanmar L48AE-D or multi-cylinder engines like the Caterpillar R1700.
-
Instrumentation: Equip the test bed with instrumentation to measure key engine parameters, including:
-
Engine speed (RPM)
-
Torque and power output (dynamometer)
-
Fuel consumption rate (gravimetric or volumetric flow meter)
-
Exhaust gas temperature
-
Intake air flow rate
-
-
Emissions Analyzer: Use a calibrated exhaust gas analyzer to measure the concentrations of CO, CO2, unburned hydrocarbons (UHC), and nitrogen oxides (NOx). A smoke meter or opacity meter should be used to measure particulate matter.
3. Test Procedure:
-
Engine Warm-up: Before each test run, warm up the engine to a stable operating temperature according to the manufacturer's recommendations.
-
Baseline Test: Operate the engine with the baseline diesel fuel under various load and speed conditions. Record all engine performance and emissions data. It is recommended to follow a standardized test cycle, such as the ISO 8178 cycles for off-road engines.
-
Fuel System Purge: After completing the baseline tests, thoroughly purge the engine's fuel system with the treated fuel to ensure no residual baseline fuel remains.
-
Treated Fuel Test: Operate the engine with the this compound-treated fuel under the same load and speed conditions as the baseline test. Record all engine performance and emissions data.
-
Injector Coking Test (Optional): To evaluate the effect of the additive on injector deposits, the CEC F-98-08 (DW10B) test procedure can be followed.[5][11] This involves running the engine for an extended period under specific conditions and then evaluating the power loss due to injector fouling.
4. Data Acquisition and Analysis:
-
Data Logging: Use a data acquisition system to log all engine and emissions data at a high frequency.[12]
-
Performance Calculations: Calculate key performance parameters such as Brake Specific Fuel Consumption (BSFC) and brake thermal efficiency.
-
Emissions Calculations: Convert the measured concentrations of pollutants into mass emission rates (e.g., g/kWh).
-
Statistical Analysis: Perform statistical analysis on the collected data to determine the significance of any observed differences between the baseline and treated fuel tests.
Conclusion
This compound shows potential as a combustion catalyst in diesel fuel, with studies indicating improvements in fuel efficiency and reductions in several key exhaust emissions. The provided application notes and protocols offer a framework for researchers to further investigate and quantify the effects of this additive. Rigorous and standardized testing is crucial to validate the performance claims and to fully understand the mechanisms of action. Researchers should adhere to strict safety protocols when handling picric acid and its derivatives.
References
- 1. fpc1.com [fpc1.com]
- 2. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. costeffective.com.au [costeffective.com.au]
- 4. store.astm.org [store.astm.org]
- 5. cdn.intertek.com [cdn.intertek.com]
- 6. ASTM D975 - eralytics [eralytics.com]
- 7. polarislabs.com [polarislabs.com]
- 8. lospaziodibeppe.it [lospaziodibeppe.it]
- 9. paragonlaboratories.com [paragonlaboratories.com]
- 10. Fuel Performance Catalyst - Frequently Asked Questions [fpc1.com]
- 11. toptiergas.com [toptiergas.com]
- 12. sae.org [sae.org]
Application Notes and Protocols: Preparation of Ferrous Picrate Fuel Additive Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous picrate (B76445), the iron(II) salt of picric acid, is an organo-metallic compound utilized as a combustion catalyst in hydrocarbon fuels.[1][2] Its incorporation into fuels such as diesel, biodiesel, and gasoline aims to enhance combustion efficiency, leading to improved fuel economy, reduced harmful emissions, and decreased engine wear.[1][3][4] The mechanism of action is described as a threefold process involving improved fuel atomization, the creation of multiple flame fronts to accelerate combustion, and the catalytic activity of iron radicals released during ignition.[3] This document provides detailed protocols for the laboratory-scale synthesis of ferrous picrate and its preparation into a fuel additive solution.
WARNING: CRITICAL SAFETY NOTICE
The primary precursor, picric acid (2,4,6-trinitrophenol), is a high-power explosive, particularly when dry (<10% water content).[5][6][7] Dry picric acid and its salts are extremely sensitive to shock, friction, and heat.[2][5] It can form highly unstable and even more sensitive metal picrate salts upon contact with metals, concrete, bases, or amines.[5][6]
All handling of picric acid and picrate derivatives must be performed by experienced personnel in a controlled laboratory environment (e.g., a certified chemical fume hood) with appropriate personal protective equipment (PPE) and engineering controls. Never allow picric acid to dry out.[6][7][8] Do not use metal spatulas or tools.[5][6] If dry picric acid or crystallization is observed on a container, do not handle it and contact Environmental Health & Safety (EHS) immediately.[7][9]
Performance Data
This compound has been reported to offer several benefits as a fuel additive. However, results can vary depending on engine type, fuel quality, and operating conditions.
| Performance Metric | Reported Effect | Reference(s) |
| Fuel Economy | Up to 8% improvement/reduction in fuel consumption. | [1][3] |
| Emissions | Significant reductions in Diesel Particulate Matter (DPM), CO, and CO₂. | [1] |
| Engine Maintenance | Reduces carbon deposits (soot), leading to cleaner engines and extended life. | [3][4] |
| Contradictory Evidence | One study noted that this compound lacked measurable effects on exhaust emissions. | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Solution
This protocol describes the synthesis of this compound via the reaction of picric acid with metallic iron in a solvent mixture. The resulting product is a solution of this compound, which can be used for further formulation.[11][12]
Materials and Reagents:
-
Picric Acid (hydrated, >10% water)
-
Metallic Iron (e.g., steel wool, non-powdered iron wire)[13]
-
Aromatic Hydrocarbon (e.g., Toluene, Xylene)
-
Aliphatic Alcohol (e.g., Isopropanol, Butanol)
-
Deionized Water
-
Glass reaction vessel with a magnetic stirrer
-
Heating mantle
-
Condenser
-
Filtration apparatus (glass funnel, filter paper)
-
Glass storage bottles (avoid metal caps)[8]
Methodology:
-
Solvent Preparation: Prepare a solvent mixture consisting of an aromatic hydrocarbon and an aliphatic alcohol. A trace amount of water is necessary to facilitate the reaction.[11]
-
Picric Acid Dissolution: In a certified chemical fume hood, carefully dissolve a pre-weighed amount of hydrated picric acid in the solvent mixture within the reaction vessel. Gentle warming and stirring can aid dissolution.
-
Reaction Initiation: Introduce a source of metallic iron, such as clean steel wool, into the picric acid solution.[13] The iron should be in excess to ensure complete reaction of the picric acid.
-
Reaction Progress: Stir the mixture at room temperature or with gentle heating. The reaction is characterized by a color change as the yellow picric acid solution is converted to the this compound solution.[14] The reaction can be monitored by measuring the pH, which should shift towards neutral (approx. pH 6) upon completion.[12]
-
Filtration: Once the reaction is complete, remove any unreacted metallic iron and other insoluble matter by filtering the solution.[11][12]
-
Concentration (Optional): If a more concentrated solution is desired, the filtrate can be gently heated to evaporate some of the solvent.[12] This should be done with extreme caution to avoid overheating.
-
Storage: Store the final this compound solution in a clearly labeled glass or plastic bottle away from heat and direct sunlight.[6] Ensure the cap is not metal.
References
- 1. FPC – FTI [fueltechnologyinternational.com.au]
- 2. Picrate - Wikipedia [en.wikipedia.org]
- 3. fpc1.com [fpc1.com]
- 4. Fuel Performance Catalyst - Frequently Asked Questions [fpc1.com]
- 5. concordia.ca [concordia.ca]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. mcgill.ca [mcgill.ca]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 12. jes.or.jp [jes.or.jp]
- 13. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
Application Notes and Protocols: Potential Use of Ferrous Picrate in Pyrotechnic Compositions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research and development purposes only by qualified professionals. Ferrous picrate (B76445) and other picrate salts are energetic materials that can be highly sensitive to shock, friction, and heat. Appropriate safety precautions, including personal protective equipment and adherence to laboratory safety protocols, are mandatory when handling these substances.
Introduction
Ferrous picrate, the iron(II) salt of picric acid, is a coordination complex with potential applications in pyrotechnics. While picrates of other metals, such as potassium and lead, have found use as primary explosives and in specific pyrotechnic compositions, the utility of this compound is less explored in this field.[1] This document provides an overview of the known properties of this compound, protocols for its synthesis, and potential applications in pyrotechnic formulations such as smoke compositions and as a color modifier. Due to the limited availability of specific quantitative data on its pyrotechnic performance, this document also outlines experimental protocols for the characterization of this compound-based compositions.
Properties of this compound
This compound typically exists as a hydrated salt, which significantly influences its sensitivity. The hydrated form contains eight or more water molecules of crystallization and exhibits low sensitivity to friction and impact.[2] It is crucial to note that anhydrous picrate salts are often dangerously sensitive.[2][3]
Table 2.1: Physicochemical and Thermal Properties of this compound
| Property | Value/Observation | Reference(s) |
| Chemical Formula | Fe(C₆H₂N₃O₇)₂ | [4] |
| Molecular Weight | 512.04 g/mol | [4] |
| Hydration State | Typically hexahydrate to octahydrate | [5] |
| Dehydration Temp. | 300-400 K (27-127 °C) | [5] |
| Decomposition Start | Lower temperature than picric acid | [5] |
| Heat of Exothermic Rxn | Less than that of picric acid | [5] |
| Friction/Impact Sensitivity | Low (for hydrated form) | [2] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported.[5] Extreme caution must be exercised during the handling of picric acid and the resulting picrate salts.[1][3][6][7]
Protocol 3.1.1: Synthesis from Picric Acid and Iron Powder
This method involves the direct reaction of picric acid with iron powder.
Materials:
-
Picric acid (ensure it is wetted with >10% water)
-
Iron powder (200 mesh)
-
Deionized water
-
Stir plate and stir bar
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Prepare a saturated solution of picric acid in deionized water at room temperature.
-
Slowly add 20g of 200-mesh iron powder to 500ml of the saturated picric acid solution while stirring continuously.
-
Continue stirring the mixture for a minimum of 2 hours at room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the product with a small amount of cold deionized water.
-
Carefully dry the product at a temperature below the dehydration point (e.g., room temperature in a desiccator) to avoid the formation of the anhydrous salt.
Protocol 3.1.2: Synthesis from Iron(II) Sulfate (B86663) and Barium Picrate
This method relies on a precipitation reaction.
Materials:
-
Iron(II) sulfate (FeSO₄)
-
Barium picrate
-
Deionized water
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus
Procedure:
-
Prepare separate aqueous solutions of iron(II) sulfate and barium picrate.
-
Slowly add the iron(II) sulfate solution to the barium picrate solution with constant stirring.
-
A precipitate of barium sulfate will form, leaving this compound in the solution.
-
Remove the barium sulfate precipitate by filtration.
-
The this compound can be isolated by carefully evaporating the water at a low temperature.
Characterization of this compound Compositions
Due to the lack of specific performance data, the following protocols are suggested for the evaluation of this compound in pyrotechnic compositions.
Protocol 3.2.1: Burn Rate Determination
-
Prepare a series of compositions with varying ratios of this compound, an oxidizer (e.g., potassium perchlorate), and a binder (e.g., dextrin).
-
Press the compositions into tubes of a known length and diameter.
-
Ignite one end of the tube and record the time taken for the flame front to travel the length of the tube.
-
Calculate the burn rate in cm/s.
Protocol 3.2.2: Ignition Temperature Measurement
-
Use a differential scanning calorimeter (DSC) to analyze small samples of the this compound compositions.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in an inert atmosphere.
-
The onset temperature of the first major exotherm can be considered the autoignition temperature.
Protocol 3.2.3: Sensitivity Testing
-
Impact Sensitivity: Utilize a drop hammer apparatus to determine the energy required to initiate the composition.
-
Friction Sensitivity: Use a friction testing machine to assess the sensitivity of the composition to frictional stimuli.
Potential Applications in Pyrotechnics
Based on the chemical nature of this compound, several potential applications in pyrotechnics can be postulated.
Smoke Compositions
Iron compounds are known to be used in some smoke-generating compositions.[8] The organic component of this compound, upon combustion, could produce a dense smoke. The iron oxide formed as a combustion product could also contribute to the smoke's opacity. Further research is needed to determine the color and density of the smoke produced.
Color Modification
Iron and its compounds are used to produce gold sparks in fireworks.[9][10][11] The presence of the ferrous ion in this compound could be leveraged to create or modify colors in pyrotechnic flames. It may contribute to golden or orange hues, or potentially modify the colors produced by other metallic salts.
Burn Rate Modifier
Transition metal compounds can act as catalysts, altering the burn rate of pyrotechnic compositions.[12] this compound could potentially serve as a burn rate modifier, either accelerating or suppressing the combustion of various formulations.
Safety and Handling
-
Picric Acid and Picrates: These materials are explosive and can be sensitive to shock, friction, and heat.[3][6][13]
-
Metal Contact: Avoid contact with metals, as this can form other, potentially more sensitive, picrate salts.[1][7] Use non-metallic (e.g., ceramic or wood) spatulas and tools.[6]
-
Hydration: Ensure that this compound is kept in its hydrated form to maintain low sensitivity.[2] Avoid conditions that could lead to dehydration.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (nitrile or neoprene recommended), and a lab coat.[3][7]
-
Ventilation: Handle these materials in a well-ventilated area or a fume hood.
Conclusion
This compound presents an interesting, yet largely unexplored, material for pyrotechnic applications. Its properties suggest potential uses as a smoke agent, color modifier, or burn rate catalyst. However, a significant lack of quantitative performance data necessitates further research. The experimental protocols outlined in this document provide a framework for the systematic characterization of this compound-based pyrotechnic compositions. The inherent hazards of picrates demand that any such research be conducted with stringent safety protocols in place.
References
- 1. Picric acid and picrate salts [tc.canada.ca]
- 2. Thermal hazard of iron picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. jes.or.jp [jes.or.jp]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Other Compositions - Smoke compositions | PyroData [pyrodata.com]
- 9. Iron | PyroData [pyrodata.com]
- 10. scribd.com [scribd.com]
- 11. What minerals produce the colors in fireworks? | U.S. Geological Survey [usgs.gov]
- 12. fireworkscookbook.com [fireworkscookbook.com]
- 13. ehs.ua.edu [ehs.ua.edu]
Application Notes and Protocols for the Electrochemical Analysis of Ferrous Picrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous picrate (B76445), a salt formed from ferrous iron (Fe²⁺) and picric acid, is a compound of interest in various fields, including its use as a fuel additive. Its electrochemical analysis is crucial for quality control, stability studies, and understanding its redox behavior. This document provides detailed application notes and protocols for the electrochemical analysis of ferrous picrate, focusing on the determination of its primary components: the ferrous/ferric redox couple and the picrate anion. The methodologies described herein are based on established electrochemical techniques, primarily cyclic voltammetry and potentiometry.
Safety Precautions: Picric acid and its salts, like this compound, are energetic materials and can be explosive under certain conditions, particularly when dry.[1][2][3][4][5] Always handle these compounds in small quantities and ensure they are kept moist with at least 10% water.[3][5] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[1][3] All work should be conducted in a chemical fume hood.[1][3] Avoid contact with metals, bases, and concrete, as this can lead to the formation of highly sensitive picrate salts.[2][3][5]
Electrochemical Determination of the Ferrous/Ferric Redox Couple by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electroanalytical technique for studying the redox properties of the iron center in this compound.[6][7][8][9] It allows for the determination of the formal reduction potential (E°') of the Fe³⁺/Fe²⁺ couple and can be used for the quantitative analysis of iron.[6][7][8][9]
Principle
In a CV experiment, the potential of a working electrode is scanned linearly with time between two set points. The resulting current is measured and plotted against the applied potential. For the Fe²⁺/Fe³⁺ couple, the voltammogram will show an anodic peak corresponding to the oxidation of Fe²⁺ to Fe³⁺ and a cathodic peak for the reverse reduction. The peak currents are proportional to the concentration of the analyte, and the average of the peak potentials provides an estimate of the formal reduction potential.
Experimental Protocol
1.2.1. Materials and Reagents:
-
This compound sample
-
Supporting electrolyte: e.g., 0.1 M HCl, 0.1 M H₂SO₄, or a suitable buffer solution. The choice of electrolyte can influence the redox potential.
-
Standard iron solution (e.g., ferrous sulfate (B86663) or ammonium (B1175870) iron(II) sulfate) for calibration.
-
High-purity water (Milli-Q or equivalent)
-
Argon or nitrogen gas for deoxygenation
1.2.2. Instrumentation:
-
Potentiostat/Galvanostat with CV capabilities
-
Three-electrode cell:
-
Working Electrode (WE): Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum wire or graphite (B72142) rod.
-
1.2.3. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any residual polishing material.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen supporting electrolyte to prepare a stock solution of known concentration. A series of dilutions may be prepared for calibration purposes.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and add a known volume of the sample solution.
-
Deoxygenation: Purge the solution with high-purity argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to bracket the expected redox potential of the Fe²⁺/Fe³⁺ couple (e.g., from -0.2 V to +1.0 V vs. Ag/AgCl).
-
Select an appropriate scan rate (e.g., 50 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
Calculate the formal reduction potential: E°' = (Epa + Epc) / 2.
-
Measure the anodic peak current (Ipa) and/or cathodic peak current (Ipc).
-
For quantitative analysis, create a calibration curve by plotting the peak current against the concentration of standard iron solutions. Determine the concentration of the unknown sample from this curve.
-
Data Presentation
Table 1: Electrochemical Parameters for the Fe²⁺/Fe³⁺ Redox Couple
| Parameter | Symbol | Typical Value (vs. Ag/AgCl) | Reference |
| Formal Reduction Potential | E°' | +0.77 V | [10][11] |
| Anodic Peak Potential | Epa | Varies with scan rate | |
| Cathodic Peak Potential | Epc | Varies with scan rate | |
| Peak Separation (ΔEp) | Epa - Epc | > 59/n mV (for quasi-reversible) |
Note: The formal reduction potential can be influenced by the solvent and supporting electrolyte.
Electrochemical Determination of Picrate by Potentiometry
Potentiometry is a suitable technique for the determination of the picrate ion concentration. This method involves measuring the potential difference between an ion-selective electrode (ISE) and a reference electrode, where the potential is related to the logarithm of the analyte's activity.
Principle
A picrate-selective electrode typically contains an ionophore in a polymeric membrane that selectively binds picrate ions. The binding of picrate ions at the membrane-solution interface generates a potential difference that is measured against a stable reference electrode. This potential is proportional to the concentration of picrate ions in the sample.
Experimental Protocol
2.2.1. Materials and Reagents:
-
This compound sample
-
Standard picrate solution (e.g., from sodium picrate) for calibration.
-
Buffer solution (e.g., Tris buffer, pH 7.3) to maintain a constant pH.
-
High-purity water
2.2.2. Instrumentation:
-
High-impedance voltmeter or pH/ion meter
-
Picrate Ion-Selective Electrode (ISE)
-
Reference Electrode (e.g., Ag/AgCl)
2.2.3. Procedure:
-
Electrode Conditioning: Condition the picrate ISE according to the manufacturer's instructions, typically by soaking it in a dilute picrate solution.
-
Sample Preparation: Prepare a solution of this compound in the chosen buffer.
-
Calibration:
-
Prepare a series of standard picrate solutions of known concentrations in the same buffer as the sample.
-
Immerse the picrate ISE and the reference electrode in each standard solution, starting from the most dilute.
-
Record the potential reading for each standard once it has stabilized.
-
Plot the measured potential (in mV) against the logarithm of the picrate concentration. This will generate a calibration curve.
-
-
Sample Measurement:
-
Rinse the electrodes with deionized water and blot dry.
-
Immerse the electrodes in the this compound sample solution.
-
Record the stable potential reading.
-
-
Data Analysis:
-
Determine the concentration of picrate in the sample by interpolating its measured potential on the calibration curve.
-
Data Presentation
Table 2: Performance Characteristics of a Picrate Ion-Selective Electrode
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ M |
| Nernstian Slope | -47.9 ± 0.1 mV/decade |
| Detection Limit | Dependent on electrode formulation |
Note: The performance characteristics are dependent on the specific ISE used.
Potential Interferences
In the electrochemical analysis of this compound, it is important to be aware of potential interferences that could affect the accuracy of the results.
-
For Ferrous/Ferric Analysis:
-
Dissolved Oxygen: Can be reduced at the electrode surface, creating an interfering signal. Deoxygenation of the solution is crucial.
-
Other Redox-Active Species: Any other species in the sample that are electroactive in the same potential window as the Fe²⁺/Fe³⁺ couple can interfere.
-
Complexing Agents: Ligands that form strong complexes with iron can shift the redox potential.[12]
-
-
For Picrate Analysis:
-
Other Anions: Certain anions may interfere with the picrate ISE, depending on its selectivity. The selectivity coefficients should be considered.
-
pH Changes: The response of the picrate ISE can be pH-dependent. Therefore, buffering the sample and standard solutions is important.
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for the cyclic voltammetric analysis of this compound.
Logical Relationship in Potentiometric Measurement
Caption: Logical flow of a potentiometric measurement for picrate ions.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. uthsc.edu [uthsc.edu]
- 3. concordia.ca [concordia.ca]
- 4. mcgill.ca [mcgill.ca]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Cyclic voltammetry quantification of iron in ferrous sulfate supplements: A method of standard addition to a single solution - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. why fe3+ to fe2+ electrode potential is less positive or negative | Filo [askfilo.com]
- 11. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]
- 12. umt.edu [umt.edu]
Application Notes and Protocols: Synthesis of Iron Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
A Note on Ferrous Picrate (B76445) as a Precursor
Initial investigations into the use of ferrous picrate as a direct precursor for the synthesis of iron oxide nanoparticles have revealed a significant gap in the current scientific literature. While this compound is a known iron compound, its primary applications are documented as a fuel additive and in explosives.[1][2] this compound and other metal picrates are known to be energetic materials, and their decomposition is rapid and exothermic.[1][3] This inherent instability may render it unsuitable for the controlled synthesis of nanoparticles where precise control over size, shape, and crystallinity is paramount.
Our comprehensive search did not yield any established or validated protocols for the synthesis of iron oxide nanoparticles using a this compound precursor. The available literature on iron oxide nanoparticle synthesis focuses on a range of other iron salts and organometallic compounds that allow for greater control over the nucleation and growth processes.
Given the absence of specific data for this compound, this document will provide detailed application notes and protocols for the most common and well-established methods of iron oxide nanoparticle synthesis: co-precipitation and thermal decomposition . These methods are highly reproducible and widely used in research and development for biomedical and drug delivery applications.
Section 1: Synthesis of Iron Oxide Nanoparticles by Co-Precipitation
The co-precipitation method is a relatively simple and scalable approach for synthesizing iron oxide nanoparticles (specifically magnetite, Fe₃O₄) from aqueous solutions of ferrous and ferric salts in a specific molar ratio. The addition of a base induces the precipitation of the nanoparticles.
Experimental Workflow: Co-Precipitation
References
Application Notes and Protocols: Catalytic Activity of Ferrous Picrate in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous picrate (B76445), an iron (II) salt of picric acid, functions as a highly effective organometallic catalyst, particularly in the domain of combustion oxidation. When introduced in trace amounts into hydrocarbon fuels, it significantly enhances combustion efficiency, leading to improved fuel economy and a marked reduction in harmful exhaust emissions. These notes provide a comprehensive overview of its application as a fuel combustion catalyst, detailing its mechanism of action, protocols for its preparation and use in engine studies, and quantitative data on its performance. While its primary documented use is in fuel technology, the principles of its catalytic activity may inform other areas of oxidation chemistry research.
Introduction to Catalytic Activity
Ferrous picrate (Fe(C₆H₂N₃O₇)₂) is an organometallic compound where the ferrous ion (Fe²⁺) is the active catalytic center.[1][2] Its primary application is as a homogeneous combustion catalyst (HCC) dissolved in liquid hydrocarbon fuels such as diesel.[1][3] The catalytic action promotes more complete oxidation of fuel, converting a higher proportion of carbon to CO₂ and reducing byproducts of incomplete combustion like soot (particulate matter), carbon monoxide (CO), and unburned hydrocarbons (UHC).[4][5] The catalyst is effective at very low dosage ratios, typically in the parts-per-million range.[1][6]
The mechanism is multifaceted, involving not just chemical catalysis but also physical effects on fuel atomization. Upon injection into a combustion chamber, the solvent carrier enhances misting. As the fuel heats, this compound microcrystals form and ignite, creating multiple flame fronts that accelerate and improve the consistency of combustion.[5] During this process, iron radicals are released, which act as potent catalysts, facilitating the oxidation of fuel molecules and carbon monoxide.[5]
Key Applications
The principal application of this compound is as a fuel additive for diesel engines to:
-
Improve Fuel Economy: By ensuring more of the fuel's chemical energy is converted into motive energy, less fuel is required for a given load.[3][4]
-
Reduce Harmful Emissions: It significantly lowers emissions of diesel particulate matter (DPM), CO, and UHC.[1][3]
-
Decrease Maintenance Costs: A cleaner burn results in less buildup of soot, varnish, and carbon deposits in the engine.[3]
-
Act as a Biocide: The formulation also shows biocidal activity, controlling fungal and bacterial growth in fuel tanks.[5]
Data Presentation: Performance in Diesel Engines
The efficacy of this compound as a combustion catalyst has been quantified in various engine tests. The data below summarizes typical performance improvements observed when using a this compound-based fuel catalyst (FPC) compared to neat diesel (ND).
Table 1: Fuel Economy and Emission Reductions with this compound Catalyst
| Parameter | Dosage Ratio (Catalyst:Diesel) | Engine Speed (rpm) | Observed Improvement/Reduction | Reference |
|---|---|---|---|---|
| Fuel Saving | 1:1600 | Optimized Condition | Max of 2.7% | [1] |
| 1:3200 | Optimized Condition | Max of 2.1% | [1] | |
| Not Specified | Various Loads | 1.1% to 5.6% | [4] | |
| Smoke Reduction | 1:1600 | Not Specified | Max of 33.4% | [1] |
| 1:3200 | Not Specified | Max of 30.4% | [1] | |
| CO Reduction | 1:1600 | 2800 - 3600 | Max of 20.5% (up to 22%) | [1][4] |
| 1:3200 | 2800 - 3600 | Max of 18.8% (7.3% to 20.7%) | [1][4] | |
| UHC Reduction | 1:1600 | Lower Speeds | Max of 16.2% | [1] |
| 1:3200 | Lower Speeds | Max of 12.7% (up to 15%) | [1][4] | |
| NOx Emission | 1:1600 | 2800 | Increase of 5.7% | [1] |
| | 1:3200 | 2800 | Increase of 5.0% |[1] |
Note: An increase in NOx emissions can sometimes be observed, attributed to higher combustion temperatures and peak cylinder pressures resulting from the improved combustion process.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Catalyst Concentrate
This protocol is based on methods described in patent literature for producing a stable this compound solution for use as a fuel additive.[7][8]
Caution: Picric acid and dry this compound are highly sensitive to heat, shock, and friction and can be explosive.[2][4] Handle with extreme care and appropriate safety measures. The process should be conducted under an inert atmosphere (e.g., nitrogen, argon) to inhibit oxidation and reduce fire risk.[7]
Materials:
-
Picric Acid (2,4,6-trinitrophenol)
-
Non-powdered metallic iron (e.g., steel wool, steel wire)[8]
-
Aromatic Solvent (e.g., Solvent 100, a mix of short-chain alkyl benzenes)[4][8]
-
Water (tap water is sufficient)[8]
-
Reaction vessel with agitation capabilities
-
Inert gas supply
Procedure:
-
Dissolution: In the reaction vessel, dissolve 22.5 parts by weight of picric acid in 750 parts of the aromatic solvent with agitation until fully dissolved.[8]
-
Alcohol Addition: Add 250 parts of n-butanol to the solution and mix thoroughly.[8]
-
Catalysis with Water: Add approximately 1 part of water to the solution. This trace amount of water catalyzes the reaction between the dissolved picric acid and the metallic iron.[7][8]
-
Reaction: Suspend 8 parts of non-powdered metallic iron in the solution.[8]
-
Agitation: Agitate the mixture under an inert atmosphere. The reaction time will vary based on conditions, but a duration of approximately 1.5 to 2 hours has been cited to produce a ferrous iron concentration of ~1425 ppm.[8] The solution will change color as this compound is formed.
-
Stabilization: The final product's stability is enhanced when the solution contains approximately 1.9% free picric acid and 15-16% butanol.[8] The water content should not exceed 0.25% by volume for optimal storage stability.[7]
-
Filtration: Remove any insoluble materials from the final this compound concentrate.
Protocol 2: Evaluation of Catalytic Activity in a Diesel Engine
This protocol describes a general workflow for testing the effect of the this compound catalyst on engine performance and emissions.
Materials:
-
Single-cylinder (or multi-cylinder) diesel engine testbed
-
Dynamometer for controlling engine load
-
Exhaust gas analyzer (to measure CO, UHC, NOx)
-
Smoke meter
-
Fuel consumption measurement system
-
Baseline neat diesel (ND) fuel
-
This compound catalyst concentrate
Procedure:
-
Fuel Preparation: Prepare the test fuels by dosing the baseline diesel with the this compound catalyst at specified volumetric ratios, such as 1:1600 and 1:3200.[1] Ensure thorough mixing.
-
Baseline Test: Run the diesel engine with the neat diesel fuel across a range of operational conditions (e.g., varying speeds from 2800 to 3600 rpm) and loads.[1][4] Record baseline data for fuel consumption, power output, and exhaust emissions (smoke, CO, UHC, NOx).
-
Catalyst Test: Purge the fuel system and run the engine with the catalyst-treated diesel fuels (e.g., FTC-D 1:1600 and FTC-D 1:3200).[1]
-
Data Acquisition: For each test fuel and at each operational condition, repeat the measurements taken in the baseline test.
-
Analysis: Compare the data from the catalyst-treated fuels to the baseline data. Calculate the percentage change in brake-specific fuel consumption (BSFC) and emissions to quantify the catalyst's effectiveness.
Visualizations: Workflows and Mechanisms
Diagram 1: Experimental Workflow for Catalyst Evaluation
Caption: Workflow for evaluating this compound catalyst performance in a diesel engine.
Diagram 2: Proposed Catalytic Combustion Mechanism
Caption: High-level mechanism of this compound as a combustion catalyst.
References
- 1. costeffective.com.au [costeffective.com.au]
- 2. jes.or.jp [jes.or.jp]
- 3. FPC – FTI [fueltechnologyinternational.com.au]
- 4. costeffective.com.au [costeffective.com.au]
- 5. fpc1.com [fpc1.com]
- 6. Fuel Performance Catalyst - Frequently Asked Questions [fpc1.com]
- 7. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 8. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
Application Notes and Protocols: Ferrous Picrate in Metallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metallography, the term "ferrous picrate" does not typically refer to a pre-mixed etching reagent. Instead, it is understood as a compound formed in situ during the etching of ferrous materials, such as steels and cast irons, with picric acid-based solutions. The reaction of picric acid with the iron on the polished surface of a metallographic specimen leads to the formation of a ferrous picrate (B76445) film. The differential formation of this film across various microconstituents reveals the microstructure of the material under examination.
The most pertinent applications of etchants that lead to the formation of this compound are the delineation of prior-austenite grain boundaries in hardened steels and the identification of specific phases like cementite. This document provides detailed application notes and protocols for the use of these picric acid-based etchants.
Principle of Etching
Etching is a controlled corrosion process that reveals the microstructure of a material by creating topographical or reflective contrast between different phases or features.[1] When a polished ferrous specimen is exposed to a picric acid-containing etchant, the acid reacts with the iron to form this compound. The rate of this reaction and the thickness of the resulting film can vary depending on the crystallographic orientation of the grains, the chemical composition of different phases, and the presence of segregated elements at grain boundaries.[2] This differential etching allows for the visualization of the microstructure under an optical or electron microscope.
Key Applications
The primary applications for picric acid-based etchants in ferrous metallography, which involve the in-situ formation of this compound, include:
-
Revealing Prior-Austenite Grain Boundaries: This is a critical application, especially in the analysis of heat-treated steels, as the austenite (B1171964) grain size significantly influences the mechanical properties of the final product.[2] Etchants based on saturated aqueous solutions of picric acid are highly effective for this purpose.[3][4]
-
Delineating Cementite: Alkaline sodium picrate solutions are used to selectively darken cementite (iron carbide, Fe3C) in steels and cast irons, allowing for its identification and quantification.[5][6]
-
Revealing Pearlite, Bainite, and Martensite (B1171850) Microstructures: Picral, a solution of picric acid in ethanol (B145695), is widely used to reveal the morphology of these transformation products in steels.[1][7]
Experimental Protocols
Protocol 1: Revealing Prior-Austenite Grain Boundaries in Hardened Steels
This protocol is based on the use of a saturated aqueous picric acid solution, a method widely recognized for its effectiveness.[2][3][4]
Etchant Composition:
| Component | Concentration/Amount |
| Picric Acid | Saturated solution in distilled water |
| Wetting Agent (e.g., sodium dodecylbenzene (B1670861) sulfonate) | 5-10 g per 500 mL of solution |
| Hydrochloric Acid (HCl) | Optional, a few drops to enhance effectiveness |
Procedure:
-
Sample Preparation: The specimen must be mechanically ground and polished to a mirror-like finish, free of scratches and deformation.
-
Etchant Preparation: Prepare a saturated solution of picric acid in distilled water. Safety Note: Dry picric acid is explosive and should be handled with extreme care. It is typically stored wet. Add the wetting agent and optional HCl to the saturated picric acid solution. The solution is stable and can be stored.[4]
-
Etching: Immerse the polished specimen in the etching solution. Etching can be performed at room temperature or heated up to 85°C (185°F) to increase the etching rate.[2][3] Do not boil the solution. Etching time can vary from 1 to 60 minutes, with occasional swabbing to promote a uniform attack on the grain boundaries.[3]
-
Post-Etching Cleaning: After etching, rinse the sample thoroughly with hot water, followed by an alcohol rinse, and then dry it with hot air.
-
Surface Smut Removal: A light re-polishing on a final polishing cloth with an alumina (B75360) slurry may be necessary to remove any surface smut and improve the visibility of the grain boundaries.[3]
-
Microscopic Examination: Observe the etched surface under a metallurgical microscope. The prior-austenite grain boundaries will appear as dark lines.
Protocol 2: Selective Etching of Cementite
This protocol utilizes an alkaline sodium picrate solution to selectively color cementite.[5][6]
Etchant Composition:
| Component | Amount |
| Picric Acid | 2 g |
| Sodium Hydroxide (B78521) (NaOH) | 25 g |
| Distilled Water | 100 mL |
Procedure:
-
Sample Preparation: The specimen should be polished to a mirror finish.
-
Etchant Preparation: Dissolve the sodium hydroxide in distilled water, then add the picric acid.
-
Etching: Heat the solution to boiling. Immerse the specimen in the boiling solution for 30 seconds to several minutes.[7] The cementite will be darkened to a yellow or brown color, while ferrite (B1171679) remains uncolored.[8]
-
Post-Etching Cleaning: Rinse the specimen thoroughly with hot water, then with alcohol, and dry.
-
Microscopic Examination: Examine the specimen under a microscope. The cementite phase will be clearly contrasted.
Quantitative Data Summary
| Etchant Name | Composition | Application | Etching Time | Temperature | Expected Results |
| Saturated Aqueous Picric Acid | Saturated picric acid in water + wetting agent | Revealing prior-austenite grain boundaries in martensitic or bainitic steels.[3] | 1 - 60 minutes[3] | Room temperature to 85°C[2][3] | Delineation of prior-austenite grain boundaries. |
| Alkaline Sodium Picrate | 2g picric acid, 25g NaOH, 100mL water[7] | Darkening cementite in steels and cast irons.[5][6] | 30 seconds - 15 minutes | Boiling[9] | Cementite is colored yellow to brown.[8] |
| Picral | 4g picric acid in 100mL ethanol or methanol[7] | Revealing pearlite, bainite, and martensite details.[7] Differentiating ferrite, martensite, and massive carbide.[7] | Varies (typically seconds to a minute) | Room Temperature | Reveals fine details in pearlitic and bainitic structures. |
Workflow Diagram
Caption: Workflow for metallographic analysis using picric acid-based etchants.
Safety Precautions
-
Picric Acid Hazard: Dry picric acid is a high explosive and should be handled with extreme caution. It is typically supplied and stored with added water to keep it wet. Avoid friction, shock, and heat.
-
Chemical Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling all chemicals.[10]
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
While "this compound" is not a standard metallographic etchant, its in-situ formation is the fundamental principle behind the application of picric acid-based reagents for etching ferrous alloys. The protocols detailed above for revealing prior-austenite grain boundaries and identifying cementite are robust and widely used in materials science and engineering. Proper execution of these techniques, coupled with stringent safety measures, will yield high-quality results for microstructural analysis.
References
- 1. Metallographic Etching: Key Techniques, Safety Tips & Choosing the Right Etchant - Metkon [metkon.com]
- 2. Novel Etching Technique for Delineation of Prior-Austenite Grain Boundaries in Low, Medium and High Carbon Steels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prior-Austenite Grain Boundaries Etch, 500 mL | Etchant Store [etchantstore.com]
- 4. wpfiles.mines.edu [wpfiles.mines.edu]
- 5. Metallographic Etching - Buehler Canada - Metallography Equipment & Supplies for Sample Preparation [buehler.com]
- 6. buehler.com [buehler.com]
- 7. quekett.org [quekett.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis and Comparative Study of Transition Metal Picrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal picrates are a class of energetic materials that have garnered significant interest due to their distinct chemical, thermal, and explosive properties. These compounds are salts formed between a transition metal cation and the picrate (B76445) anion (2,4,6-trinitrophenolate). The nature of the metal cation significantly influences the physicochemical properties of the resulting salt, including its stability, sensitivity to stimuli (impact and friction), and decomposition behavior.
This application note provides detailed protocols for the synthesis of a series of first-row transition metal picrates (Cr, Mn, Fe, Co, Ni, Cu, and Zn) for comparative studies. It also outlines standardized methods for their characterization using thermal analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC), spectroscopic techniques (Fourier-Transform Infrared - FTIR and UV-Visible - UV-Vis), and sensitivity testing.
While the primary applications of metal picrates have been in the field of energetic materials, the broader class of transition metal complexes is of significant interest in medicinal and pharmaceutical research.[1][2][3] Transition metal complexes are explored for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] They are also investigated as drug delivery vehicles.[4] Although specific applications of transition metal picrates in drug development are not widely documented, the systematic synthesis and characterization of these well-defined coordination compounds provide a valuable platform for fundamental studies in coordination chemistry, which can inform the design of novel metal-based therapeutics. The data and protocols presented herein are intended to provide a comprehensive resource for researchers interested in the synthesis, characterization, and comparative analysis of these energetic materials.
Synthesis of Transition Metal Picrates
The following section details the synthesis protocols for various transition metal picrates. The general synthetic strategy involves the reaction of a soluble metal salt with picric acid or a soluble picrate salt in an aqueous solution.
General Synthesis Workflow
References
Determining Water Content in Metal Picrates using Karl Fischer Titration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal picrates, salts of picric acid, are energetic materials whose stability and explosive properties can be significantly influenced by their water content.[1][2][3] Accurate determination of water is therefore critical for safety, quality control, and performance characterization. Karl Fischer (KF) titration is a highly specific and precise method for water content determination and is well-suited for analyzing these sensitive compounds.[4][5][6]
This document provides detailed application notes and protocols for the determination of water content in metal picrates, such as lead, copper, and zinc picrates, using Karl Fischer titration. It covers both volumetric and coulometric techniques, sample handling, safety precautions, and data interpretation.
Principle of Karl Fischer Titration
The Karl Fischer titration is based on a stoichiometric chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol.[5][7][8] The fundamental reaction is:
H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I[9]
The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine is detected, typically by a bipotentiometric indicator electrode.[5][9]
There are two main types of Karl Fischer titration:
-
Volumetric Titration: A KF reagent containing a known concentration of iodine is added to the sample. The volume of the titrant consumed is used to calculate the water content. This method is suitable for samples with a water content of 0.1% to 100%.[7][10]
-
Coulometric Titration: Iodine is generated electrochemically in the titration cell. The total charge passed to generate the iodine that reacts with the water is measured, and Faraday's law is used to calculate the mass of water. This technique is ideal for samples with trace amounts of water (ppm levels to 5%).[7][9][11]
Safety Precautions for Handling Metal Picrates
EXTREME CAUTION IS REQUIRED WHEN HANDLING METAL PICRATES. These materials are sensitive to shock, friction, and heat, and can be explosive, especially when dry.[12][13][14][15]
-
Always keep metal picrates wet: Store them with at least 10% water content to reduce their sensitivity.[12][13]
-
Avoid contact with metals: Do not use metal spatulas or containers. Metal picrates are often more shock-sensitive than picric acid itself.[12][16] Use plastic or wooden spatulas.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[13][16]
-
Work in a fume hood: All handling of picric acid and its salts should be performed in a chemical fume hood.[12][13]
-
Grounding: Ensure all equipment is properly grounded to prevent electrostatic discharge.
-
Small sample sizes: Use the smallest amount of sample necessary for the analysis.
-
Disposal: Dispose of all waste containing picrates as hazardous explosive waste according to institutional and regulatory guidelines. Do not pour picrate (B76445) solutions down the drain, as they can react with metal piping to form explosive salts.[17]
Data Presentation: Water Content in Metal Picrates
The following table summarizes available data on the water content of specific metal picrates determined by various methods, including Karl Fischer titration.
| Metal Picrate | Method of Water Content Determination | Reported Water Content (% w/w) | Number of Water Molecules (Hydrate) | Reference |
| Lead Picrate | Thermogravimetric Analysis & Karl Fischer Analysis | Varies with synthesis method | Contains crystalline H₂O | [1][2] |
| Copper Picrate | Thermogravimetric Analysis & Elemental Analysis | 9.17 - 10.5 | 3 - 4 (Trihydrate to Tetrahydrate) | [18][19] |
| Zinc Picrate | No specific data found from Karl Fischer titration | - | - |
Experimental Protocols
Method Selection: Volumetric vs. Coulometric
The choice between volumetric and coulometric KF titration depends on the expected water content of the metal picrate sample.
-
Coulometric titration is recommended for samples with low water content (expected < 1%).[9]
-
Volumetric titration is suitable for samples with higher water content.
Given that metal picrates are often hydrates, volumetric titration may be more appropriate in many cases. However, if the sample is expected to be nearly anhydrous, coulometry will provide more accurate results.
Sample Preparation
Due to the hazardous nature of metal picrates, direct addition of the solid to the titration vessel is the preferred method to minimize handling.
Direct Dissolution/Suspension Method:
-
Select a suitable solvent in which the metal picrate is soluble or can be effectively suspended to release its water. Methanol is a common solvent for KF titration.[9][20] If the sample is not soluble in methanol, a co-solvent such as formamide (B127407) may be necessary.[9][20]
-
The chosen solvent must not react with the sample.
-
The sample should be added directly to the conditioned titration vessel to avoid exposure to atmospheric moisture.[4]
Gas Phase Extraction (KF Oven Method):
For samples that are insoluble, react with the KF reagents, or release water slowly, a KF oven is the ideal sample preparation technique.[4][9][20][21]
-
The sample is accurately weighed into a vial.
-
The vial is heated in the oven to a temperature sufficient to drive off the water without decomposing the sample. A temperature ramp should be performed initially to determine the optimal heating temperature.[4] For lead picrate, dehydration has been observed above 102°C (375 K).[1][2]
-
A dry, inert carrier gas (e.g., nitrogen) transports the evaporated water into the KF titration cell for quantification.[9][21]
Volumetric Karl Fischer Titration Protocol
-
Instrument Setup:
-
Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the buret with a standardized one-component or two-component KF titrant.[9]
-
Add an appropriate volume of a suitable solvent (e.g., methanol) to the titration vessel.
-
-
Pre-titration (Solvent Conditioning):
-
Start the titration to neutralize any residual water in the solvent until a stable endpoint is reached. This ensures that the solvent is dry before adding the sample.
-
-
Titer Determination:
-
Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a liquid standard) to the conditioned solvent.[6][22]
-
Titrate to the endpoint.
-
The titer of the KF reagent (mg H₂O / mL reagent) is calculated. It is recommended to perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the metal picrate sample (typically 50-100 mg, depending on the expected water content).
-
Quickly and carefully introduce the sample into the titration vessel.
-
Begin the titration immediately and continue until a stable endpoint is reached.
-
Record the volume of KF titrant consumed.
-
-
Calculation:
-
The water content in the sample is calculated using the following formula:
Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Coulometric Karl Fischer Titration Protocol with KF Oven
-
Instrument Setup:
-
Conditioning:
-
Turn on the titrator and the carrier gas flow. The instrument will begin to electrolytically generate iodine to neutralize any moisture in the cell and from the carrier gas until a stable low drift is achieved.
-
-
Blank Determination:
-
Run a blank analysis with an empty, sealed sample vial to determine the amount of background moisture from the system and the vial. This blank value will be subtracted from the sample measurements.
-
-
Sample Analysis:
-
Accurately weigh a small amount of the metal picrate sample into a clean, dry vial.
-
Seal the vial with a septum cap.
-
Place the vial into the KF oven autosampler or manually insert it into the oven.
-
Set the appropriate oven temperature (determined from a temperature ramp experiment).
-
Start the analysis. The sample is heated, and the evolved water is carried into the titration cell.
-
The titration proceeds automatically until the endpoint is reached. The instrument will display the water content in micrograms.
-
-
Calculation:
-
The water content is calculated as follows:
Water Content (ppm) = (μg of Water in Sample - μg of Water in Blank) / Sample Weight (g)
Water Content (%) = Water Content (ppm) / 10,000
-
Visualizations
Caption: Workflow for Karl Fischer titration of metal picrates.
Caption: Chemical reaction of Karl Fischer titration.
References
- 1. jes.or.jp [jes.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. Explosive - Wikipedia [en.wikipedia.org]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. byjus.com [byjus.com]
- 8. quveon.com [quveon.com]
- 9. mt.com [mt.com]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. metrohm.com [metrohm.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. umdearborn.edu [umdearborn.edu]
- 14. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 15. Lead picrate - Wikipedia [en.wikipedia.org]
- 16. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 17. oag.ca.gov [oag.ca.gov]
- 18. jes.or.jp [jes.or.jp]
- 19. Science and Technology of Energetic Materials Vol.64 (2003) No.4 [jes.or.jp]
- 20. greyhoundchrom.com [greyhoundchrom.com]
- 21. utsc.utoronto.ca [utsc.utoronto.ca]
- 22. labicom.cz [labicom.cz]
Application Note: Differential Scanning Calorimetry of Energetic Metal Picrates
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the thermal analysis of energetic metal picrates using Differential Scanning Calorimetry (DSC). Metal picrates, salts of picric acid, are known for their explosive nature and high sensitivity, making their characterization crucial for safety, handling, and performance assessment.[1][2][3] DSC is a primary thermal analysis technique used to determine the thermal stability, decomposition kinetics, and compatibility of these energetic materials.[4][5]
Introduction to DSC for Energetic Materials
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6] For energetic materials like metal picrates, DSC provides critical data on:
-
Decomposition Temperatures: The onset and peak temperatures of exothermic decomposition events are key indicators of thermal stability.[5][7]
-
Enthalpy of Decomposition (ΔHd): The area under the exothermic peak corresponds to the energy released during decomposition, a measure of the material's energetic output.[5][7]
-
Kinetic Parameters: By performing experiments at multiple heating rates, the activation energy (Ea) of decomposition can be calculated using methods like the Kissinger equation, providing insights into the reaction kinetics.[2][8][9]
-
Phase Transitions: Endothermic events such as melting and dehydration can also be observed.[1][2][10]
Safety Precautions for Handling Metal Picrates
Metal picrates are highly sensitive to shock, friction, and heat.[11][12][13] Picric acid itself is explosive when dry and can form even more sensitive metal picrate (B76445) salts upon contact with metals.[11][12][13] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[12][14]
-
Handling:
-
Storage:
-
Waste Disposal:
-
Dispose of waste according to hazardous waste protocols. Do not pour down the drain, as it can react with metal pipes (B44673) to form explosive picrates.[15]
-
Quantitative Data Summary
The following table summarizes the thermal decomposition data for various metal picrates obtained from DSC analysis.
| Metal Picrate | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Heat of Decomposition (J/g) | Activation Energy (kJ/mol) | Reference(s) |
| Lead Picrates | |||||
| Pb-03 | - | 270.8 | 4818 | - | [1] |
| Other Lead Picrates | - | - | 2933 - 4818 | Lower than other lead picrates | [1] |
| Alkali Metal Picrates | |||||
| Lithium Picrate (Li-picrate) | Higher than picric acid | - | Lower than picric acid | 127.4 | [2] |
| Sodium Picrate (Na-picrate) | Higher than picric acid | - | Lower than picric acid | 151.3 | [2] |
| Potassium Picrate (K-picrate) | Higher than picric acid | - | Lower than picric acid | 207.9 | [2] |
| Rubidium Picrate (Rb-picrate) | Higher than picric acid | - | Lower than picric acid | 204.9 | [2] |
| Cesium Picrate (Cs-picrate) | Higher than picric acid | - | Lower than picric acid | 172.8 | [2] |
| Calcium Picrate | |||||
| Ca(C₆H₂N₃O₇)₂ | Higher than picric acid | - | - | 140.3 | [10] |
Note: Decomposition temperatures can vary with the heating rate.
Experimental Protocol: DSC Analysis of Metal Picrates
This protocol provides a general methodology for the DSC analysis of energetic metal picrates.
1. Instrumentation
-
A calibrated Differential Scanning Calorimeter (DSC) capable of controlled heating rates and atmosphere.
-
Sample pans (e.g., aluminum, copper, or gold-plated high-pressure crucibles). The choice of pan material is crucial to avoid reaction with the sample.[16] For energetic materials, high-pressure crucibles are often recommended.[17]
-
A microbalance for accurate sample weighing.
2. Sample Preparation
-
Handle the metal picrate sample with extreme caution in a designated area, following all safety protocols.
-
Accurately weigh a small amount of the sample (typically 0.5 - 2 mg) into the DSC pan. Smaller sample sizes are recommended for energetic materials to minimize the risk of instrument damage.
-
Hermetically seal the pan to contain any evolved gases during decomposition.
3. DSC Instrument Setup and Measurement
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and prevent oxidative reactions.[16][18]
-
Temperature Program:
-
Equilibrate the system at a starting temperature well below the expected decomposition temperature (e.g., 30-50 °C).
-
Heat the sample at a constant linear heating rate. Common heating rates for energetic materials are between 2 and 20 °C/min.[7][16] To determine kinetic parameters, multiple experiments at different heating rates (e.g., 2, 5, 10, and 20 °C/min) are required.[2][9]
-
The final temperature should be set to a point beyond the completion of the decomposition exotherm.
-
-
Reference: Use an empty, hermetically sealed pan as the reference.
-
Data Acquisition: Record the heat flow as a function of temperature.
4. Data Analysis
-
Baseline Correction: Establish a proper baseline for the thermogram to accurately determine thermal events.
-
Peak Analysis:
-
Onset Temperature (Tonset): Determine the onset temperature of the exothermic decomposition peak, which represents the initial point of thermal decomposition.
-
Peak Temperature (Tpeak): Identify the temperature at which the maximum heat flow occurs.
-
Enthalpy of Decomposition (ΔHd): Integrate the area of the exothermic peak to calculate the heat of decomposition.
-
-
Kinetic Analysis (optional):
-
If multiple heating rates were used, apply the Kissinger method to the peak temperatures (Tp) to calculate the activation energy (Ea) of the decomposition reaction using the following equation: ln(β/Tp²) = ln(AR/Ea) - Ea/RTp where β is the heating rate, R is the gas constant, and A is the pre-exponential factor.[8]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for DSC analysis and the logical relationship between experimental parameters and derived data.
Caption: Experimental workflow for DSC analysis of metal picrates.
Caption: Logical relationships in DSC data analysis.
Interpretation of Results
-
Lower Onset Temperature: A lower onset temperature of decomposition generally indicates lower thermal stability.
-
Higher Heat of Decomposition: A larger ΔHd value signifies a more energetic material.
-
Activation Energy: The activation energy provides a quantitative measure of the energy barrier for the decomposition reaction. A lower activation energy suggests that the material is more sensitive to thermal initiation.
By following these protocols and safety guidelines, researchers can effectively utilize DSC to characterize the thermal properties of energetic metal picrates, contributing to a better understanding of their stability and performance for various applications.
References
- 1. jes.or.jp [jes.or.jp]
- 2. Science and Technology of Energetic Materials Vol.64 (2003) No.5 [jes.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chimia.ch [chimia.ch]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 13. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 14. umdearborn.edu [umdearborn.edu]
- 15. oag.ca.gov [oag.ca.gov]
- 16. scielo.br [scielo.br]
- 17. icheme.org [icheme.org]
- 18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Drop-Hammer and Friction Sensitivity Testing of Picrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picric acid (2,4,6-trinitrophenol) and its salts, known as picrates, are energetic materials that are sensitive to various stimuli, including impact and friction.[1] Understanding the sensitivity of these materials is crucial for safe handling, storage, and transportation, particularly in research and development settings where novel picrate-based compounds may be synthesized.[2][3] Dry picric acid and its salts are known to be more sensitive to shock and friction than their wetted counterparts.[1][2] This document provides detailed application notes and protocols for conducting drop-hammer (impact) and friction sensitivity testing of picrates, based on internationally recognized methods such as the BAM (Bundesanstalt für Materialforschung und -prüfung) standards.
These protocols are designed to provide a standardized framework for assessing the mechanical sensitivity of picrates, enabling researchers to obtain reliable and comparable data. The quantitative data generated from these tests are essential for risk assessment and the development of safe handling procedures.
Safety Precautions
Extreme caution must be exercised when handling picric acid and its salts.
-
Dryness Hazard: Dry picric acid and picrates are highly sensitive to heat, shock, and friction and can be explosive.[1] Always ensure that picric acid and picrate (B76445) salts are kept wetted with at least 10% water by mass to reduce their sensitivity.[2]
-
Metal Picrate Formation: Picric acid can form highly sensitive and unstable metal picrates upon contact with metals such as copper, lead, zinc, and iron.[1] Avoid using metal spatulas or storing picrates in metal containers.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves, when handling picrates.
-
Static Discharge: Picrates can be sensitive to electrostatic discharge. Take appropriate precautions to prevent static buildup.
-
Storage: Store picrates in non-metal, sealed containers, away from heat, light, and sources of ignition. Regularly inspect stored picrates for signs of drying.
-
Spill and Waste Disposal: In case of a spill, do not attempt to sweep up dry material. Immediately wet the spilled material and follow established hazardous waste disposal procedures for energetic materials.
Data Presentation: Sensitivity of Picrates
The following tables summarize the available quantitative data for the drop-hammer (impact) and friction sensitivity of picric acid and various metal picrates. Impact sensitivity is typically reported as the H₅₀ value, which is the height from which a standard drop weight causes a 50% probability of initiation. This can be converted to impact energy in Joules (J). Friction sensitivity is reported as the load in Newtons (N) at which a reaction (e.g., crackling, spark, or explosion) is observed.
Note: Sensitivity data can vary depending on the specific test conditions, particle size, and purity of the material. The data presented here is for comparative purposes.
Table 1: Drop-Hammer (Impact) Sensitivity of Picrates
| Compound | Drop Weight (kg) | H₅₀ (cm) | Impact Energy (J) | Reference |
| Picric Acid | 2 | 15-20 | 2.9 - 3.9 | [4] |
| Ammonium Picrate | - | Highly Insensitive | - | [4] |
| Potassium Picrate | 2 | 21 | 4.1 | [4] |
| Lead Picrate | - | High Sensitivity | - | |
| Chromium Picrate | - | Higher than Picric Acid | - | |
| Barium Picrate | - | More sensitive than Picric Acid | - | [4] |
| Strontium Picrate | - | More sensitive than Picric Acid | - | [4] |
| Sodium Picrate | - | Data Not Available | - | |
| Iron (II/III) Picrate | - | Data Not Available | - | |
| Copper (II) Picrate | - | Data Not Available | - |
Table 2: Friction Sensitivity of Picrates
| Compound | Friction Load (N) | Observation | Reference |
| Picric Acid | >353 | Less sensitive than Strontium and Barium Picrates | [4] |
| Ammonium Picrate | - | Data Not Available | |
| Potassium Picrate | - | Somewhat shock-sensitive | [4] |
| Lead Picrate | >353 | Low friction sensitivity (attributed to crystalline water) | |
| Chromium Picrate | >353 | Lower or equal to Picric Acid | |
| Barium Picrate | - | Data Not Available | |
| Strontium Picrate | - | Data Not Available | |
| Sodium Picrate | - | Data Not Available | |
| Iron (II/III) Picrate | - | Data Not Available | |
| Copper (II) Picrate | - | Data Not Available |
Experimental Protocols
Drop-Hammer (Impact) Sensitivity Testing (BAM Method)
This protocol outlines the procedure for determining the impact sensitivity of picrates using a BAM drop-hammer apparatus. The test determines the minimum impact energy required to cause an explosion or decomposition of the substance under specified conditions.[5]
4.1.1 Apparatus
-
BAM Drop-Hammer Apparatus, consisting of a drop weight, guide column, anvil, and release mechanism. Standard drop weights are 1 kg, 5 kg, and 10 kg.[5]
-
Steel cylinders and guide rings for containing the sample.
-
Measuring device for sample volume (typically 40 mm³).
-
Remote control for releasing the drop weight.
-
Protective chamber or blast shield.
4.1.2 Sample Preparation
-
If the picrate is in a solid form, it should be sieved through a 0.5 mm sieve.
-
Measure a 40 mm³ sample of the substance.
-
Place the sample into the lower steel cylinder.
-
Gently place the upper steel cylinder on top of the sample, ensuring it is in contact without compressing the material.
4.1.3 Test Procedure
-
Place the assembled steel cylinders with the sample on the anvil of the drop-hammer apparatus.
-
Select a drop weight and an initial drop height. For unknown materials, it is advisable to start with a low impact energy.
-
Raise the drop weight to the desired height and lock it in place.
-
Ensure the protective chamber is closed.
-
Remotely release the drop weight.
-
Observe for any reaction, which may include an explosion, flame, spark, or audible report.
-
Record the result as a "reaction" or "no reaction".
-
The "up-and-down" or Bruceton method is typically used to determine the H₅₀ value. This involves a series of trials where the drop height is increased after a "no reaction" and decreased after a "reaction".
-
A minimum of 25 trials is generally required to obtain a statistically significant H₅₀ value.
4.1.4 Data Analysis
The H₅₀ value is calculated from the series of test results using statistical methods such as the Bruceton method. The impact energy (E) in Joules is calculated using the formula:
E = m * g * h
where:
-
m = mass of the drop weight (kg)
-
g = acceleration due to gravity (≈ 9.81 m/s²)
-
h = drop height (m)
Friction Sensitivity Testing (BAM Method)
This protocol describes the procedure for determining the friction sensitivity of picrates using a BAM friction apparatus. The test subjects a small sample of the material to friction between a porcelain pin and a porcelain plate and determines the load at which a reaction occurs.[6]
4.2.1 Apparatus
-
BAM Friction Apparatus, consisting of a movable porcelain plate, a stationary porcelain pin, a loading arm with weights, and a motor to move the plate.
-
Porcelain plates (25 mm x 25 mm x 5 mm) with a specified surface roughness.[6]
-
Porcelain pins (10 mm diameter, 15 mm long) with a rounded tip.[6]
-
Weights to apply loads from 5 N to 360 N.
-
A device for measuring a sample volume of approximately 10 mm³.
4.2.2 Sample Preparation
-
For powdered substances, use a 10 mm³ sample.
-
If the substance is a paste, apply a layer approximately 0.5 mm thick and 10 mm in diameter.
4.2.3 Test Procedure
-
Secure a clean porcelain plate onto the sliding carriage of the friction apparatus.
-
Place the prepared sample onto the porcelain plate.
-
Carefully lower the porcelain pin onto the sample.
-
Apply a known load to the pin using the loading arm and weights. For unknown materials, start with a low load.
-
Ensure the protective shield is in place.
-
Activate the motor, which will move the porcelain plate back and forth once under the pin over a distance of 10-12 mm.
-
Observe for any reaction, such as an explosion, crackling, sparks, or smoke.
-
Record the result as a "reaction" or "no reaction" for the given load.
-
The test is typically performed six times at each load level.
-
If no reaction occurs in six trials, the load is increased.
-
The limiting friction sensitivity is the lowest load at which at least one reaction is observed in six trials.
4.2.4 Data Analysis
The friction sensitivity is reported as the load in Newtons (N) at which a reaction occurs. The criteria for a positive result can vary, but generally, any audible or visible reaction is considered positive.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for drop-hammer and friction sensitivity testing.
References
Application Notes and Protocols: The Role of Ferrous Picrate in Mitigating Engine Deposits and Emissions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferrous picrate (B76445) as a fuel additive to reduce engine deposits and emissions. This document includes a summary of its quantitative effects, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental workflow.
Introduction
Ferrous picrate is an organo-metallic iron-based catalyst that, when added to hydrocarbon fuels, has been shown to improve combustion efficiency.[1][2][3] This improved combustion leads to a reduction in fuel consumption, engine deposits (such as carbon and soot), and harmful exhaust emissions.[1][4] The active component, this compound, acts as a combustion initiator, promoting a more complete and rapid burning of the fuel.[1][2] This document outlines the application and testing of this compound in diesel engines.
Mechanism of Action
This compound enhances the combustion process through a multi-faceted mechanism:
-
Flame Initiation: Molecules of this compound act as flame initiators within the combustion chamber upon fuel ignition.[1] This leads to faster flame propagation and a significant reduction in the time required to burn the fuel.[1]
-
Catalytic Action: Upon ignition, this compound releases iron radicals that act as catalysts between the oxygen in the air and the carbon in the fuel, promoting more complete oxidation.[2] This process also aids in the conversion of carbon monoxide (CO) to carbon dioxide (CO2).[2]
-
Improved Atomization: The solvent carrier for this compound can act as a misting agent during fuel injection, increasing the surface area of the fuel exposed to air (primary atomization).[2] As the solvent evaporates, micro-crystals of this compound form, which absorb heat and ignite, leading to further fuel atomization (secondary atomization) and the development of multiple flame fronts.[2]
This enhanced combustion process results in higher peak cylinder pressures that occur earlier and last longer, leading to smoother combustion and less mechanical stress.[2]
Quantitative Data on Performance Improvement
The use of this compound as a fuel additive has demonstrated significant reductions in engine deposits and emissions across various studies. The following table summarizes the quantitative effects observed.
| Parameter | Reduction/Improvement | Dosage Ratio (Additive:Fuel) | Engine Type/Conditions | Source |
| Fuel Consumption | Up to 8% reduction | Not specified | Industrial operations | [1] |
| Up to 5.6% reduction | Varied | Diesel Engine | ||
| 2.1% reduction | 1:3200 | Single Cylinder Diesel Engine | [3] | |
| 2.7% reduction | 1:1600 | Single Cylinder Diesel Engine | [3] | |
| Greenhouse Gas Emissions (CO & CO2) | Up to 22% reduction | Not specified | Not specified | [1] |
| Carbon Monoxide (CO) | 18.8% reduction (max) | 1:3200 | Single Cylinder Diesel Engine | [3] |
| 20.5% reduction (max) | 1:1600 | Single Cylinder Diesel Engine | [3] | |
| 7.3% to 20.7% reduction | Varied | Diesel Engine | ||
| Unburned Hydrocarbons (UHC) | 12.7% reduction (max) | 1:3200 | Single Cylinder Diesel Engine | [3] |
| 16.2% reduction (max) | 1:1600 | Single Cylinder Diesel Engine | [3] | |
| 2.3% to 22.8% reduction | Varied | Diesel Engine | ||
| Diesel Particulate Matter (DPM) / Smoke | Up to 39% reduction | Not specified | Not specified | [1] |
| 30.4% reduction (max) | 1:3200 | Single Cylinder Diesel Engine | [3] | |
| 33.4% reduction (max) | 1:1600 | Single Cylinder Diesel Engine | [3] | |
| Nitrogen Oxides (NOx) | Slight increase up to 5.7% | 1:1600 | Single Cylinder Diesel Engine | [3] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies evaluating this compound and other fuel additives.
Fuel Preparation and Characterization
-
Fuel Blending: Prepare the test fuel by blending the this compound additive with a base diesel fuel at specified volumetric ratios (e.g., 1:1600, 1:3200).[3] Ensure thorough mixing to achieve a homogenous solution.
-
Fuel Analysis: Characterize the key physical and chemical properties of both the base fuel and the additized fuel. This should include density, viscosity, flash point, pour point, distillation range, and cetane index to confirm that the additive does not significantly alter the fuel's fundamental properties.[3]
Engine Testing for Performance and Emissions
This protocol is based on standardized engine dynamometer testing procedures.
-
Engine Setup:
-
Utilize a representative test engine, such as a four-stroke, direct-injection, single-cylinder diesel engine or a larger industrial engine like a Cummins KTA19, mounted on a dynamometer test bed.
-
Equip the engine with sensors for monitoring speed, load, and temperatures (coolant, oil, exhaust).
-
Connect the fuel intake to a fuel tank placed on a digital weighing scale for accurate measurement of fuel consumption.[3]
-
Install an emissions analyzer (e.g., AVL Digas 4000) in the exhaust stream to measure concentrations of CO, CO2, UHC, NOx, and smoke opacity.[3]
-
-
Test Cycle:
-
Warm up the engine to a stable operating temperature.
-
Conduct baseline tests with the neat diesel fuel (without the additive) across a range of engine speeds and loads to establish a performance baseline. Standardized test cycles, such as those outlined in ISO 8178, can be employed.
-
After baseline testing, purge the fuel system and run the engine with the this compound-treated fuel.
-
Repeat the same test cycle of varying speeds and loads as performed for the baseline fuel.
-
Record all performance and emissions data at each operating point.
-
-
Data Analysis:
-
Calculate the brake-specific fuel consumption (BSFC) at each test point.
-
Compare the emissions data (CO, UHC, NOx, smoke) and BSFC of the additized fuel to the baseline fuel to determine the percentage change.
-
References
Application Notes and Protocols for Evaluating the Biocidal Activity of Ferrous Picrate Formulations in Fuel
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are intended for research and development purposes. Ferrous picrate (B76445) is a chemical that requires careful handling and adherence to all applicable safety regulations. The biocidal efficacy of specific ferrous picrate formulations must be determined empirically.
Introduction
Microbial contamination in fuel systems, caused by bacteria, fungi, and yeast, can lead to significant operational issues, including fuel degradation, filter plugging, and microbiologically influenced corrosion (MIC).[1][2] Biocides are added to fuels to control this microbial growth. This compound, an organo-metallic compound, is known primarily as a combustion catalyst but is also reported to possess biocidal properties.[3] This document provides a framework for evaluating the biocidal activity of this compound formulations in various fuel types.
While historical use suggests antiseptic properties of picric acid, a component of this compound, specific quantitative data on the biocidal efficacy of this compound formulations in fuel is not extensively available in public literature.[3][4] Therefore, the following protocols are based on established standards for antimicrobial testing in fuels, such as ASTM E1259, and are intended to be adapted for the specific evaluation of this compound formulations.[5][6][7][8][9]
Data Presentation: Summarized Efficacy Data
Quantitative data from biocidal efficacy studies should be organized for clear comparison. The following tables are templates for presenting such data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Formulation Against Fuel-Contaminating Microorganisms
| Microorganism | Strain ID | Fuel Type | MIC (ppm) | Reference |
| Pseudomonas aeruginosa | ATCC 15442 | Diesel | Data not available | |
| Hormoconis resinae | ATCC 22711 | Jet A-1 | Data not available | |
| Candida albicans | ATCC 10231 | Biodiesel (B20) | Data not available | |
| Sulfate-Reducing Bacteria (SRB) Consortium | Field Isolate | Marine Diesel | Data not available |
Table 2: Time-Kill Kinetics of this compound Formulation (at a specified concentration) in Diesel Fuel
| Microorganism | Strain ID | Contact Time (hours) | Log Reduction (CFU/mL) | Percent Kill (%) |
| Pseudomonas aeruginosa | ATCC 15442 | 1 | Data not available | Data not available |
| 4 | Data not available | Data not available | ||
| 24 | Data not available | Data not available | ||
| Hormoconis resinae | ATCC 22711 | 24 | Data not available | Data not available |
| 72 | Data not available | Data not available | ||
| 168 | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to determine the biocidal activity of this compound formulations. These are based on standard microbiological methods and should be adapted to the specific laboratory conditions and research questions.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a this compound formulation that inhibits the visible growth of a microorganism.
Materials:
-
This compound formulation
-
Sterile fuel (e.g., diesel, jet fuel, biodiesel)
-
Test microorganisms (e.g., Pseudomonas aeruginosa, Hormoconis resinae)
-
Appropriate growth media (e.g., Bushnell-Haas broth for bacteria, Potato Dextrose Agar (B569324) for fungi)
-
Sterile 96-well microtiter plates
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of the this compound formulation in the test fuel.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the sterile fuel across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium (e.g., to a concentration of approximately 1 x 10^6 CFU/mL).
-
Inoculation: Add a small volume of the microbial inoculum to each well containing the this compound dilution and to a positive control well (fuel with inoculum, no biocide). Include a negative control well (fuel only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
Observation: After incubation, visually inspect the wells for turbidity (bacterial growth) or fungal mats. The MIC is the lowest concentration of the this compound formulation in the well with no visible growth.[10]
Protocol for Time-Kill Kinetic Assay
This assay measures the rate at which a this compound formulation kills a microbial population over time.[11][12][13][14]
Materials:
-
This compound formulation
-
Sterile fuel
-
Test microorganisms
-
Appropriate growth media and agar plates
-
Sterile flasks or vials
-
Shaking incubator
-
Neutralizer solution (to inactivate the biocide)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Test Setup: In sterile flasks, prepare a mixture of the test fuel and the this compound formulation at the desired concentration. Include a control flask with fuel only.
-
Inoculation: Inoculate each flask with a standardized suspension of the test microorganism to achieve a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Incubation: Incubate the flasks in a shaking incubator at the appropriate temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Neutralization and Plating: Immediately transfer the aliquot to a neutralizer solution to stop the biocidal action. Perform serial dilutions of the neutralized sample in sterile saline or PBS and plate onto appropriate agar plates.
-
Colony Counting: Incubate the plates and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the log reduction in CFU/mL at each time point compared to the initial inoculum count.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for evaluating biocidal activity.
Caption: Factors influencing the biocidal efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron Compounds in Anaerobic Degradation of Petroleum Hydrocarbons: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picric acid | Explosive, Synthesis, Detonator | Britannica [britannica.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. intertekinform.com [intertekinform.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. aasthamedicare.softekpro.com [aasthamedicare.softekpro.com]
- 8. ASTM E1259 - Antimicrobial Test - Fuel - Situ Biosciences [situbiosciences.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. youtube.com [youtube.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. emerypharma.com [emerypharma.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. iscacosmetictesting.com [iscacosmetictesting.com]
Troubleshooting & Optimization
optimizing ferrous picrate synthesis yield and purity
Technical Support Center: Ferrous Picrate (B76445) Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the yield and purity of ferrous picrate synthesis.
Critical Safety Information
Warning: Picric acid and its metal salts, including this compound, are potentially explosive and must be handled with extreme caution. Dry picric acid is highly sensitive to shock, friction, and heat.[1][2][3]
-
Always Store Wet: Solid picric acid must be stored with at least 10% water content to reduce its explosive hazard.[3][4] Never allow picric acid or the final product to dry out completely unless specifically required by a protocol, and only in small, controlled amounts.
-
Avoid Metal Contact: Do not use metal spatulas, metal-capped bottles, or store picric acid in metal containers.[1][2][5] Picric acid can react with metals like iron, copper, lead, and zinc to form highly sensitive picrate salts that are more explosive than picric acid itself.[2][4]
-
Use Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves.[1][3]
-
Work in a Fume Hood: All handling of picric acid and its solutions must be performed in a certified chemical fume hood to minimize exposure.[2][3]
-
Inspect Containers: Before handling, visually inspect picric acid containers for crystallization, especially around the cap. If dry crystals are present, do not move or open the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound? A1: this compound is typically synthesized by the direct reaction of picric acid with a source of ferrous iron (Fe²⁺), such as metallic iron or a ferrous salt.[6][7] One common method involves reacting metallic iron directly with a solution of picric acid in an organic solvent.[6][8]
Q2: Why is the oxidation state of iron critical for this synthesis? A2: The target product is ferrous (Fe²⁺) picrate. The ferrous state is prone to oxidation to the ferric (Fe³⁺) state, which is an undesirable impurity.[6] The presence of ferric compounds can affect the product's performance, particularly in applications like fuel catalysis, and can lead to a discolored (often brownish) final product.
Q3: What is the role of water in the synthesis? A3: A trace amount of water can act as a catalyst for the reaction between picric acid and metallic iron.[6] However, excess water is detrimental. The final product should have a water content below 0.25% by volume, as higher amounts can lead to product instability and degradation during storage.[6][9]
Q4: Why is an inert atmosphere recommended for the reaction? A4: An inert atmosphere, such as nitrogen or argon, is recommended to prevent the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion by atmospheric oxygen.[6] This is a crucial step for ensuring high purity of the final product.
Q5: What is the typical physical form of the synthesized this compound? A5: Elemental analysis and thermogravimetry suggest that this compound exists as a hydrate, containing six to eight molecules of water (hexahydrate to octahydrate).[7] Depending on the synthesis method, it can be obtained as black or yellow crystals.[7]
Troubleshooting Guide
Problem: My final product is brown/reddish-brown instead of the expected color.
-
Possible Cause: The ferrous (Fe²⁺) ions have oxidized to ferric (Fe³⁺) ions. This is a common issue when the reaction is exposed to air.
-
Solution:
-
Use an Inert Atmosphere: Conduct the entire synthesis, including filtration and handling, under a blanket of an inert gas like nitrogen or argon to prevent contact with oxygen.[6]
-
Use High-Purity Reactants: Ensure the iron source is clean and free of rust (ferric oxide).
-
Degas Solvents: Before use, sparge your solvents with nitrogen or argon to remove dissolved oxygen.
-
Problem: The reaction is slow or the yield is very low.
-
Possible Causes:
-
Insufficient water to catalyze the reaction.[6]
-
Poor quality or low surface area of the metallic iron source.
-
Reaction temperature is too low.
-
-
Solutions:
-
Catalytic Water: Ensure a trace amount of water (0.1% to 0.5% v/v) is present in the reaction mixture.[9]
-
Activate Iron Source: Use a high-surface-area iron source, like fine steel wool, and ensure it is clean.[6][9] Pre-washing the steel wool with a dilute acid to remove any oxide layer can improve reactivity, but it must be thoroughly dried and used immediately.
-
Optimize Temperature: The reaction can be carried out at temperatures between 5°C and 60°C.[6] Gently warming the mixture within this range may increase the reaction rate.
-
Problem: The product appears impure or contains unreacted picric acid.
-
Possible Cause: The reaction did not go to completion, or the product was not adequately purified.
-
Solution:
-
Ensure Complete Reaction: Allow sufficient reaction time and agitation to ensure all the limiting reagent has reacted.
-
Solvent Washing: Unreacted picric acid can be removed by washing the crude product with a solvent in which this compound has low solubility but picric acid is soluble. Dichloromethane has been used for this purpose.[7]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful method for purification.
-
Problem: The final product has poor storage stability.
-
Possible Cause: The water content in the final product is too high (above 0.25% by volume).[6]
-
Solution:
-
Control Water Content: Carefully limit the amount of water used during the synthesis.
-
Use Dry Solvents: Use anhydrous or dewatered solvents for the reaction and washing steps.
-
Drying: If the product is isolated as a solid, dry it carefully under vacuum at a low temperature. Extreme caution is advised when drying picrate salts to avoid creating a shock-sensitive explosive hazard.
-
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Recommended Range | Rationale & Citation |
|---|---|---|
| Water Content | 0.01% - 0.5% v/v | A trace amount is catalytic; excess (>0.25%) causes product instability.[6][9] |
| Temperature | 5°C - 60°C | Controls reaction rate while avoiding decomposition.[6] |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation of Fe²⁺ to Fe³⁺, ensuring high purity.[6] |
| Iron Source | Non-powdered metallic iron | Steel wool or wire provides a high surface area for reaction.[9] |
| Solvent System | Aromatic hydrocarbon & Aliphatic alcohol | A common solvent mixture for dissolving picric acid and facilitating the reaction.[6][8] |
Experimental Protocols
Protocol 1: Direct Synthesis from Metallic Iron This protocol is adapted from methodologies described in patent literature and requires strict adherence to all safety precautions.[6][9]
-
Preparation (Inert Atmosphere): Set up a reaction vessel equipped with a stirrer and an inlet/outlet for an inert gas (e.g., nitrogen). Purge the entire system with the inert gas for at least 15 minutes.
-
Reactant Solution: In a separate flask, dissolve picric acid in a solvent mixture of an aromatic hydrocarbon (e.g., toluene) and an aliphatic alcohol (e.g., butanol).[6] A typical concentration is a 3% picric acid solution.[9] Add a catalytic amount of water (approx. 0.1% v/v).[9] Degas this solution by bubbling inert gas through it.
-
Reaction Initiation: Transfer the picric acid solution to the reaction vessel. Add a high-surface-area metallic iron source, such as clean steel wool.[6][9]
-
Reaction: Maintain a constant, slow flow of inert gas. Agitate the mixture at a controlled temperature (e.g., 40-50°C) for several hours.[6] The reaction progress can be monitored by observing the color change of the solution.
-
Workup: Once the reaction is complete, stop the agitation and allow any unreacted iron and insoluble matter to settle.
-
Isolation: Under an inert atmosphere, filter the solution to remove any solids.[6] The resulting solution contains the this compound. If a solid product is desired, the solvent can be removed under reduced pressure at low heat, but this is extremely hazardous and should only be attempted with appropriate safety measures (e.g., blast shield) due to the explosive nature of dry picrates.
Protocol 2: Purification by Solvent Washing This procedure is for removing excess picric acid from the crude solid product.[7]
-
Safety: Handle the crude this compound with extreme care, assuming it is shock-sensitive. Do not use metal spatulas.
-
Suspension: Suspend the crude, moist this compound solid in a minimal amount of a solvent like dichloromethane. Picric acid is soluble in dichloromethane, while the salt is less so.
-
Agitation: Gently stir the suspension for a short period (10-15 minutes) at room temperature.
-
Filtration: Quickly filter the mixture to separate the solid this compound from the solvent containing the dissolved picric acid.
-
Drying: If necessary, dry the purified product with extreme caution under vacuum without heat. Ensure the final product remains appropriately hydrated for safe storage.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common this compound synthesis issues.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. concordia.ca [concordia.ca]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. cmu.edu [cmu.edu]
- 6. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. jes.or.jp [jes.or.jp]
- 8. ç¾åº¦æåº [word.baidu.com]
- 9. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
controlling water content in ferrous picrate production for stability
Technical Support Center: Ferrous Picrate (B76445) Production & Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous picrate, with a specific focus on the critical role of water content in ensuring its stability.
Troubleshooting Guide
This guide addresses common issues encountered during the production and handling of this compound related to moisture control.
| Problem | Potential Cause | Recommended Action |
| Discoloration of this compound Crystals (e.g., darkening) | Excess moisture leading to oxidation or decomposition. | 1. Immediately assess the water content of the batch using Karl Fischer titration. 2. Review the drying process for inefficiencies. 3. Ensure storage conditions are in a desiccated and inert atmosphere. |
| Inconsistent Crystal Size and Morphology | Fluctuations in water content during crystallization. | 1. Implement strict control over the humidity of the processing environment. 2. Monitor and control the water content of solvents and reactants prior to use. |
| Reduced Stability and Sensitivity to Stimuli | Inappropriate water content (either too high or too low). | 1. Verify the water content is within the optimal range (refer to internal specifications or established literature). 2. Re-evaluate the drying and hydration/dehydration steps in the protocol. |
| Difficulty in Achieving Target Water Content | Inefficient drying or hydration methods. | 1. Calibrate and validate drying ovens or vacuum systems. 2. Consider alternative drying methods such as azeotropic distillation if applicable. 3. For hydration, use a controlled humidity chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal water content for ensuring the stability of this compound?
The optimal water content for this compound is crucial for its stability, though the exact percentage can vary based on the specific crystalline form and intended application. Generally, a specific, low level of water is required to stabilize the crystal lattice and prevent auto-decomposition. Both excessively high and low moisture levels can compromise stability. It is essential to consult internal standard operating procedures (SOPs) or relevant, peer-reviewed literature to determine the precise target range for your specific process.
Q2: How does excess water affect the stability of this compound?
Excess water can lead to the hydrolysis of this compound, which can result in the formation of picric acid and iron oxides. Picric acid is a highly sensitive and powerful explosive, and its presence can significantly increase the risk of accidental detonation. Furthermore, the presence of water can accelerate oxidative decomposition of the ferrous ion.
Q3: Can this compound be too dry? What are the risks?
Yes, an insufficient amount of water can also be detrimental. Water molecules can play a key role in stabilizing the crystalline structure of this compound. Over-drying can lead to a less stable, anhydrous form which may be more sensitive to initiation by friction, impact, or electrostatic discharge.
Q4: What is the most reliable method for determining the water content in a sample of this compound?
Karl Fischer titration is widely regarded as the most accurate and reliable method for determining the water content in solid samples, including those of energetic materials like this compound. This technique is specific to water and can provide precise measurements even at very low concentrations.
Q5: What are the best practices for storing this compound to maintain the correct water content?
To maintain the optimal water content, this compound should be stored in a controlled environment. This typically involves:
-
Storage in a sealed container made of a compatible material.
-
Maintaining a constant, controlled humidity within the storage area or container, often through the use of desiccants or a controlled humidity chamber.
-
Storing at a stable, controlled temperature to prevent moisture migration.
-
Protection from light, which can also contribute to degradation.
Quantitative Data on Water Content and Stability
The following table summarizes illustrative data on the relationship between water content and the stability of this compound. (Note: This data is for illustrative purposes and should be confirmed by internal testing).
| Water Content (%) | Time to Decomposition at 50°C (Days) | Impact Sensitivity (Joules) | Observations |
| < 0.1 | 5 | 2.5 | Anhydrous form, highly sensitive |
| 0.5 | 30 | 4.0 | Stable crystalline form |
| 1.0 | > 90 | 5.5 | Optimal stability range |
| 2.5 | 45 | 5.0 | Beginning of hydrolytic degradation |
| > 5.0 | < 10 | 3.0 | Significant hydrolysis, presence of picric acid |
Experimental Protocols
Protocol 1: Determination of Water Content using Karl Fischer Titration
This protocol outlines the general steps for determining the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer reagent
-
Certified water standard for calibration
-
Airtight sample handling equipment (e.g., glove box)
-
Analytical balance
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and sealed from atmospheric moisture.
-
Solvent Blank: Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint. This accounts for any residual moisture in the solvent.
-
Instrument Calibration: Accurately weigh a certified water standard and add it to the titration cell. Run the titration to determine the titer of the Karl Fischer reagent. Repeat for accuracy.
-
Sample Preparation: In a controlled, low-humidity environment (e.g., a glove box), accurately weigh a representative sample of this compound.
-
Sample Analysis: Quickly transfer the weighed sample to the titration vessel. The water in the sample will react with the Karl Fischer reagent. The instrument will automatically titrate to the endpoint and calculate the water content.
-
Data Recording: Record the water content as a percentage of the total sample weight.
-
Cleaning: Safely clean the titration vessel according to established laboratory safety protocols for handling energetic materials.
Protocol 2: Control of Water Content during Production
This protocol provides a general framework for controlling moisture during the synthesis and drying of this compound.
1. Reactant and Solvent Preparation:
-
All solvents should be dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves) to a specified low water content before use.
-
The water content of all starting materials should be determined and documented.
2. Reaction Environment Control:
-
The synthesis should be carried out in a controlled atmosphere, such as under a blanket of inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
The relative humidity of the laboratory or processing suite should be monitored and controlled.
3. Controlled Crystallization:
-
The crystallization process should be carefully controlled, as the rate of cooling and solvent composition can influence the incorporation of water into the crystal lattice.
4. Drying and Conditioning:
-
After filtration, the wet cake of this compound should be dried under controlled conditions. This may involve:
-
Vacuum Drying: Drying in a vacuum oven at a controlled temperature to remove bulk solvent and excess water.
-
Controlled Humidity Drying: Using a stream of conditioned gas with a specific relative humidity to achieve the target water content.
-
-
The drying process should be monitored by periodically taking samples for water content analysis until the target range is achieved.
Visualizations
Caption: Troubleshooting workflow for out-of-spec water content in this compound.
Caption: Relationship between water content and the stability of this compound.
preventing the formation of ferric impurities in ferrous picrate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of ferric impurities during the synthesis of ferrous picrate (B76445).
Frequently Asked Questions (FAQs)
Q1: What are ferric impurities and why are they a concern in ferrous picrate synthesis?
A1: Ferric impurities are iron compounds in the +3 oxidation state (Fe³⁺), as opposed to the desired ferrous state (Fe²⁺). Their presence is undesirable as it can affect the stability, purity, and efficacy of the final this compound product. For applications such as fuel additives, it is crucial that the this compound be substantially free from ferric compounds.[1]
Q2: What are the main causes of ferric impurity formation?
A2: The primary cause of ferric impurity formation is the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This oxidation is readily facilitated by the presence of atmospheric oxygen.[2][3] The rate of oxidation can be influenced by factors such as pH, temperature, and the presence of light.
Q3: How can I visually distinguish between ferrous and ferric solutions?
A3: Aqueous solutions of ferrous (Fe²⁺) salts are typically pale green to nearly colorless. In contrast, solutions containing ferric (Fe³⁺) ions are generally yellow to brown due to the formation of hydrolyzed or complexed species.[4] The appearance of a yellow or brown tint in your reaction mixture is a strong indication of ferric impurity formation.
Q4: What is the ideal pH range to maintain the stability of ferrous ions in solution?
A4: Ferrous ions are more stable in acidic conditions. Keeping the pH of the solution low (generally below 6) can help to minimize the rate of oxidation to ferric ions.[5] Conversely, in alkaline environments (pH > 7), ferrous hydroxide (B78521) can precipitate and is more rapidly oxidized to ferric hydroxide.[2]
Q5: Is it necessary to use an inert atmosphere during the synthesis?
A5: Yes, performing the synthesis under an inert atmosphere, such as nitrogen or argon, is a highly effective method for preventing the oxidation of ferrous ions and minimizing the formation of ferric impurities.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The final product has a yellow or brownish tint instead of the expected color. | Oxidation of ferrous ions to ferric ions has occurred. | • Ensure all steps of the synthesis are carried out under a continuous stream of an inert gas (nitrogen or argon).• Use deoxygenated solvents. This can be achieved by bubbling an inert gas through the solvent for an extended period before use.• Maintain a slightly acidic pH if the reaction conditions allow. |
| The reaction solution turns yellow/brown during the synthesis. | Exposure to atmospheric oxygen. | • Check for leaks in your reaction setup that could allow air to enter.• Increase the flow rate of the inert gas to ensure a positive pressure is maintained within the reaction vessel. |
| Low yield of this compound. | Precipitation of insoluble ferric hydroxides or oxides. | • Monitor and control the pH of the reaction mixture to keep it in a range where ferrous ions are soluble and stable.• Ensure complete reaction of the starting materials. |
| Inconsistent results between batches. | Variations in the purity of reagents or exposure to oxygen. | • Use high-purity reagents and ensure the iron source is free of ferric contamination.• Standardize the procedure for deoxygenating solvents and purging the reaction apparatus with inert gas. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| pH of Aqueous Ferrous Solutions | < 6.0 | Minimizes oxidation of Fe²⁺ to Fe³⁺. |
| Inert Gas Atmosphere | Nitrogen or Argon | Prevents contact with atmospheric oxygen, a primary oxidizing agent.[1] |
| Water Content in Final Product | Not exceeding ~0.25% by volume | Important for the storage stability of the this compound product.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimal Ferric Impurities
This protocol is a consolidated method based on common laboratory procedures designed to minimize the formation of ferric impurities.
Materials:
-
Picric acid
-
Metallic iron (e.g., iron powder or wire, free from rust)
-
Anhydrous ethanol (B145695)
-
Anhydrous toluene (B28343)
-
Deionized water (deoxygenated)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar apparatus for working under an inert atmosphere
-
Standard laboratory glassware (e.g., round-bottom flask, condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus (e.g., a three-necked round-bottom flask equipped with a condenser, a gas inlet, and a stopper) and dry it thoroughly. Purge the entire system with a steady stream of nitrogen or argon for at least 30 minutes to remove all traces of oxygen.
-
Solvent Deoxygenation: Deoxygenate the ethanol and toluene by bubbling nitrogen or argon gas through them for at least 30 minutes prior to use.
-
Preparation of Picric Acid Solution: In the reaction flask, under a positive pressure of inert gas, dissolve picric acid in a mixture of anhydrous toluene and anhydrous ethanol.
-
Addition of Iron: Add metallic iron to the picric acid solution. The iron should be clean and free of any visible rust.
-
Initiation of Reaction: Add a trace amount of deoxygenated deionized water to initiate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature under a continuous inert atmosphere. The reaction progress can be monitored by the color change of the solution.
-
Reaction Completion and Filtration: Once the reaction is complete (as indicated by the consumption of the iron and the formation of the this compound solution), filter the solution under an inert atmosphere to remove any unreacted iron and other insoluble materials.
-
Product Isolation: The resulting this compound solution can be used directly or the solvent can be removed under reduced pressure to obtain the solid product. All handling of the final product should be done under an inert atmosphere.
Protocol 2: Quantification of Ferric Impurities using the Ferrozine (B1204870) Assay
This spectrophotometric method is highly sensitive for the determination of ferrous iron. Ferric iron is determined by the difference between the total iron content (after reduction of Fe³⁺ to Fe²⁺) and the initially measured ferrous iron.
Materials:
-
Ferrozine solution (e.g., 1 g/L in a suitable buffer)
-
Hydroxylamine (B1172632) hydrochloride solution (as a reducing agent)
-
Buffer solution (e.g., HEPES or acetate (B1210297) buffer)
-
Standard iron solutions (Fe²⁺ and Fe³⁺) for calibration
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in deoxygenated, acidified deionized water. Perform all dilutions under an inert atmosphere to prevent oxidation during the analysis.
-
Determination of Ferrous Iron (Fe²⁺):
-
To a known volume of the sample solution, add the ferrozine solution.
-
The ferrozine will form a stable magenta-colored complex with the Fe²⁺ ions.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe²⁺-ferrozine complex (typically around 562 nm).
-
Quantify the Fe²⁺ concentration by comparing the absorbance to a calibration curve prepared using standard Fe²⁺ solutions.
-
-
Determination of Total Iron (Fe²⁺ + Fe³⁺):
-
To another known volume of the sample solution, add the hydroxylamine hydrochloride solution to reduce all Fe³⁺ ions to Fe²⁺.
-
Allow sufficient time for the reduction to go to completion.
-
Add the ferrozine solution to the reduced sample.
-
Measure the absorbance at the same wavelength as before.
-
Quantify the total iron concentration using the calibration curve.
-
-
Calculation of Ferric Iron (Fe³⁺):
-
The concentration of ferric iron is calculated by subtracting the ferrous iron concentration (from step 2) from the total iron concentration (from step 3).
-
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Ferric Impurity Formation.
References
- 1. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. What is the best precipitation PH of ferrous sulphate in water treatment? [rqsulfates.com]
- 3. Identifying Iron – Pure Water Products, LLC [purewaterproducts.com]
- 4. echemi.com [echemi.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
General Safety Principles for Handling Potentially Explosive Compounds:
As an AI assistant, I cannot provide detailed troubleshooting guides or experimental protocols for managing the explosive hazards of dry picric acid. Picric acid is a highly hazardous material that can be explosive under certain conditions, and its synthesis and handling require specialized knowledge, equipment, and stringent safety protocols that cannot be adequately addressed in this format. Providing such information could be misused and would be irresponsible.
For the safety of all individuals, I must decline this request.
Instead, I can offer general safety information regarding the handling of potentially explosive compounds in a laboratory setting and direct you to authoritative resources on chemical safety.
-
Always consult Material Safety Data Sheets (MSDS) or Safety Data Sheets (SDS): Before working with any chemical, thoroughly read and understand its SDS. This document contains critical information about physical and chemical properties, hazards, safe handling and storage procedures, and emergency measures.
-
Work in a designated and properly equipped area: All work with potentially explosive compounds should be conducted in a laboratory with appropriate safety equipment, such as fume hoods, blast shields, and emergency showers/eyewash stations.
-
Use appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, face shields, flame-resistant lab coats, and appropriate gloves.
-
Avoid friction, shock, and heat: Many explosive compounds are sensitive to mechanical shock, friction, and heat. Handle them gently and avoid any actions that could generate sparks or static electricity.
-
Work with small quantities: Whenever possible, work with the smallest scale of material necessary for the experiment.
-
Never work alone: Always have another person present who is aware of the potential hazards and emergency procedures.
-
Proper storage is critical: Store potentially explosive compounds according to the recommendations in their SDS, away from incompatible materials, heat sources, and direct sunlight.
-
Have a detailed experimental plan and emergency procedure: Before starting any experiment, have a written plan that includes all steps, potential hazards, and a clear emergency response plan.
Authoritative Resources for Chemical Safety:
For detailed and reliable information on chemical safety and the handling of hazardous materials, please consult the following organizations:
-
The Occupational Safety and Health Administration (OSHA)
-
The National Institute for Occupational Safety and Health (NIOSH)
-
The American Chemical Society (ACS)
-
Your institution's Environmental Health and Safety (EHS) department.
It is crucial to receive hands-on training from qualified professionals and to follow all established safety protocols at your institution when working with hazardous materials.
troubleshooting inconsistent ferrous picrate catalytic performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of ferrous picrate (B76445) as a catalyst. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My ferrous picrate catalyst is showing low or no catalytic activity. What are the potential causes and how can I troubleshoot this?
Low or absent catalytic activity is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Improper Catalyst Synthesis: The quality and purity of the synthesized this compound are critical for its catalytic performance. Deviations from the optimal synthesis protocol can lead to the formation of inactive ferric compounds or other impurities.[1]
-
Solution: Carefully review and adhere to the established synthesis protocol. Key parameters to control include the purity of picric acid and the iron source, the solvent system (typically a mixture of an aromatic hydrocarbon and an aliphatic alcohol), the trace amount of water used to initiate the reaction, and the reaction temperature (often between 5°C and 60°C).[1] The use of non-powdered metallic iron, such as steel wool, is recommended to prevent particulate iron impurities in the final product.[2]
-
-
Catalyst Degradation due to Improper Storage: this compound can be sensitive to environmental conditions. Exposure to excess moisture, air (oxygen), or high temperatures can lead to degradation and loss of activity. The water content in the final product should not exceed 0.25% by volume to ensure storage stability.[1]
-
Solution: Store the this compound catalyst in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Ensure containers are tightly sealed to prevent moisture and air ingress.[3] Similar iron compounds like ferrous sulfate (B86663) are prone to caking due to temperature fluctuations, which can be minimized by maintaining consistent storage temperatures.[4]
-
-
Presence of Inhibitors or Poisons in the Reaction Mixture: Contaminants in the reactants or solvents can act as inhibitors or poisons, deactivating the catalyst. Certain metal ions, for example, are known to poison catalyst systems.[5][6]
-
Solution: Ensure the use of high-purity reactants and solvents. If contamination is suspected, purify the starting materials. Analyze the reaction mixture for potential contaminants using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]
-
-
Sub-optimal Reaction Conditions: The catalytic performance of this compound is dependent on reaction parameters such as temperature, pressure, and reactant concentrations.
-
Solution: Systematically vary the reaction conditions to determine the optimal range for your specific application. A Design of Experiments (DoE) approach can be efficient in screening multiple parameters.
-
Below is a troubleshooting workflow for low catalyst activity:
Q2: The performance of my this compound catalyst is inconsistent across different batches. What could be the reason?
Inconsistent performance between batches often points to variability in the catalyst's physical or chemical properties.
Potential Causes and Solutions:
-
Batch-to-Batch Variation in Synthesis: Minor deviations in the synthesis process can lead to significant differences in catalyst performance.
-
Solution: Standardize the synthesis protocol and ensure all parameters are tightly controlled. This includes reaction time, temperature, agitation speed, and the rate of addition of reactants. Documenting each step of the synthesis for every batch is crucial for identifying sources of variation.
-
-
Inconsistent Water Content: The amount of water present during synthesis and in the final product can significantly impact the catalyst's stability and activity.[1]
-
Variable Particle Size or Surface Area: The catalytic activity is often dependent on the surface area of the catalyst.
-
Solution: Characterize the particle size and surface area of each batch using techniques like Scanning Electron Microscopy (SEM) or Brunauer-Emmett-Teller (BET) analysis. Correlate these physical properties with catalytic performance to establish acceptable ranges.
-
-
Presence of Ferric Iron Impurities: It is highly desirable that this compound be substantially free from ferric compounds.[1] The presence of oxidized iron (Fe³⁺) can reduce catalytic efficiency.
-
Solution: Implement quality control measures to quantify the ferrous (Fe²⁺) and ferric (Fe³⁺) content in each batch. Techniques like Mössbauer spectroscopy or titration methods can be employed.
-
The following diagram illustrates the relationship between synthesis parameters and catalyst consistency:
Q3: I am observing a decline in catalyst activity over time during my experiment. What could be the cause of this deactivation?
Catalyst deactivation can occur through various mechanisms. Identifying the specific cause is key to mitigating the issue.
Potential Deactivation Mechanisms and Solutions:
-
Coking or Fouling: Deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block active sites. This is a common issue in many catalytic processes.[8]
-
Solution: Analyze the spent catalyst for carbon content. If coking is confirmed, consider modifying the reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation. In some systems, periodic regeneration by controlled oxidation to burn off coke can restore activity.[8]
-
-
Poisoning: Strong adsorption of impurities from the feed onto the active sites can lead to a rapid decline in activity.
-
Solution: Identify the poison through analysis of the feedstock and the spent catalyst. Implement a purification step for the feedstock to remove the identified contaminant.
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[8]
-
Solution: Operate the reaction at the lowest effective temperature. Characterize the spent catalyst using techniques like X-ray Diffraction (XRD) or SEM to look for changes in crystallite size or morphology.
-
-
Leaching of Active Species: The active this compound may slowly dissolve or leach into the reaction medium, especially in liquid-phase reactions.
-
Solution: Analyze the reaction mixture post-experiment to quantify any leached iron. If leaching is significant, consider immobilizing the catalyst on a solid support.
-
Experimental Protocols
Protocol 1: Synthesis of this compound Solution
This protocol is based on methods described in the literature for producing a this compound solution for use as a catalyst.[1][2]
Materials:
-
Picric acid (handle with extreme care, preferably as an aqueous slurry)[1]
-
Aromatic hydrocarbon solvent (e.g., Toluene, Xylene)
-
Aliphatic alcohol (e.g., n-butanol)[1]
-
Metallic iron source (e.g., steel wool, iron wire)[2]
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve picric acid in a mixture of the aromatic hydrocarbon and aliphatic alcohol. The solvent composition may need to be optimized for your specific application.
-
Add a trace amount of deionized water to the solution. The recommended range is between 0.01% and 0.12% of the total liquid volume.[1] This trace water is crucial for initiating the reaction.
-
Introduce the metallic iron source (e.g., steel wool) into the solution. The iron should be clean and free of grease or other contaminants.
-
Agitate the mixture at a controlled temperature, typically between 5°C and 60°C.[1] The reaction should be carried out in an inert atmosphere (e.g., under nitrogen) to prevent oxidation of ferrous to ferric iron.[1]
-
Monitor the reaction progress by measuring the concentration of ferrous ions in the solution.
-
Once the desired this compound concentration is reached, filter the solution to remove any unreacted iron and other insoluble materials.
-
Store the final this compound solution in a tightly sealed container, protected from light, and under an inert atmosphere.
Protocol 2: Characterization of this compound Catalyst
To ensure batch-to-batch consistency and troubleshoot performance issues, regular characterization is essential.
Recommended Analytical Techniques:
| Parameter | Analytical Technique | Purpose |
| Iron Content (Fe²⁺/Fe³⁺) | Titration, UV-Vis Spectroscopy, Mössbauer Spectroscopy | To determine the concentration of the active ferrous species and check for the presence of inactive ferric impurities. |
| Purity and Impurities | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify unreacted picric acid, solvent residues, and other organic impurities. |
| Elemental Composition | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Energy Dispersive X-ray Spectroscopy (EDS) | To detect trace metal contaminants that could act as poisons.[7][9] |
| Surface Morphology | Scanning Electron Microscopy (SEM) | To visualize the particle size and shape of the catalyst. |
| Water Content | Karl Fischer Titration | To ensure the water content is below the stability threshold of 0.25% by volume.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters from the literature for the synthesis and stability of this compound.[1]
| Parameter | Recommended Value/Range | Significance |
| Water Content during Synthesis | 0.01% - 0.12% (by volume) | Catalyzes the reaction between picric acid and metallic iron. |
| Water Content in Final Product | < 0.25% (by volume) | Crucial for storage stability; higher amounts can lead to degradation. |
| Reaction Temperature | 5°C - 60°C | Controls the reaction rate and can influence product purity. |
| Free Picric Acid in Final Product | ~1.5% - 1.9% (w/v) | Contributes to the stability of the final product. |
| n-Butanol Content in Final Product | > 12% (by volume) | Contributes to the stability of the final product. |
References
- 1. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 3. catalystseurope.org [catalystseurope.org]
- 4. customhydronutrients.com [customhydronutrients.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 9. Materials Research | Metal Characterization Techniques | Thermo Fisher Scientific | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Ferrous Picrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous picrate (B76445) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ferrous picrate solution is changing color from green to yellow or brown. What is happening?
A1: A color change from the typical green of a fresh this compound solution to yellow or brown indicates the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2] This is a common degradation pathway and suggests that the stability of your solution has been compromised. The rate of this oxidation can be accelerated by the presence of excess water and exposure to air (oxygen).[1][2]
Q2: I'm observing a precipitate forming in my this compound solution. What could be the cause?
A2: Precipitation in a this compound solution can be due to several factors:
-
Excess Water: Water content exceeding 0.25% by volume can lead to instability and degradation, which may result in the precipitation of insoluble iron compounds.[3][4]
-
Solvent Incompatibility: If the solvent composition changes, for example, by evaporation of a more volatile component, the solubility of this compound may decrease, leading to precipitation.
-
Temperature Fluctuations: Significant changes in storage temperature can affect the solubility of the components in your solution, potentially causing precipitation.
-
Contamination: Introduction of contaminants can lead to side reactions that produce insoluble byproducts.
Q3: My this compound solution seems to have lost its reactivity or efficacy in my experiments. Why?
A3: The loss of reactivity is likely linked to the degradation of the this compound. The active species is the ferrous (Fe²⁺) form. Once it oxidizes to the ferric (Fe³⁺) state, its chemical properties and catalytic activity can be significantly altered.[5] To confirm this, you can analyze the ferrous iron content in your solution.
Q4: How can I improve the stability and extend the shelf-life of my this compound solution?
A4: To maximize the stability of your this compound solution, it is crucial to control the composition of the solution. It has been experimentally determined that stability is maximized when the solution contains:
-
Approximately 1.9% free (unreacted) picric acid.[4]
-
15% to 16% of an aliphatic alcohol, with butanol being a preferred option.[4]
Additionally, storing the solution in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place can help minimize degradation.[3]
Data Summary: Key Parameters for this compound Solution Stability
For optimal stability of this compound solutions, the following parameters, derived from experimental findings, should be adhered to.
| Parameter | Recommended Value/Range | Rationale for Stability |
| Water Content | ≤ 0.25% by volume | Excess water promotes instability and degradation of the product.[3][4] |
| Free Picric Acid | ~ 1.9% w/v | Minimizes the degradation of the this compound over time.[4] |
| Aliphatic Alcohol (e.g., Butanol) | 15% - 16% by volume | Contributes to the overall stability of the solution.[4] |
| Storage Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.[3] |
| Storage Temperature | Cool, stable temperature | Minimizes temperature-induced degradation and precipitation. |
| Light Exposure | Store in a dark/opaque container | Prevents potential light-induced degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol is based on methods described for producing a stable this compound solution for use as a fuel additive.
Materials:
-
Picric acid
-
Aromatic solvent (e.g., Toluene, Xylene, or a high aromatic petroleum fraction like Solvent 100)
-
Aliphatic alcohol (e.g., Butanol)
-
Non-powdered metallic iron (e.g., steel wool or iron wire)
-
Deionized water
-
Agitation equipment (e.g., magnetic stirrer or mechanical agitator)
-
Reaction vessel
Procedure:
-
Prepare a "pre-mix" solution by dissolving picric acid in the aromatic solvent to a concentration of approximately 3% (e.g., 3 grams of picric acid per 100 mL of solvent).
-
If the picric acid was supplied with water, remove the excess water from the pre-mix solution. This can be done by allowing the mixture to settle and then decanting or siphoning off the water layer. Other methods like centrifugal separation or azeotropic distillation can also be used.
-
To the dewatered pre-mix, add an aliphatic alcohol (e.g., butanol) to a final concentration of approximately 25% by volume. It is preferable to add the alcohol to the pre-mix rather than the other way around to prevent precipitation of picric acid.
-
To this solution, add a controlled amount of water, approximately 0.1% to 0.5% by volume. A small amount of water is necessary for the reaction to occur.
-
Suspend a non-powdered metallic iron source, such as steel wool, in the solution.
-
Agitate the solution for a sufficient time (e.g., 1-2 hours) to allow the reaction between the picric acid and iron to form this compound. The solution will typically turn green, indicating the formation of this compound.[3]
-
After the reaction, the "concentrate" can be diluted with additional pre-mix and aliphatic alcohol to achieve the desired final concentration of this compound, ensuring the final solution contains approximately 1.9% free picric acid and 15-16% aliphatic alcohol for maximum stability.[4]
-
If necessary, the water content of the final product can be further reduced to below 0.25% by adding a dry solvent.
Protocol 2: Spectrophotometric Assessment of this compound Solution Stability
This protocol outlines a method to quantitatively assess the stability of a this compound solution over time by measuring the concentration of ferrous iron (Fe²⁺). The method is based on the formation of a colored complex between ferrous iron and 1,10-phenanthroline (B135089), which can be measured using a spectrophotometer.
Materials:
-
This compound solution (sample for stability testing)
-
Hydroxylamine (B1172632) hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)
-
1,10-phenanthroline solution (complexing agent)
-
Sodium acetate (B1210297) buffer solution (to control pH)
-
Standard ferrous iron solution (for calibration curve)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
Part A: Preparation of Calibration Curve
-
Prepare a series of standard solutions with known concentrations of ferrous iron from a certified standard.
-
To a known volume of each standard solution in a volumetric flask, add hydroxylamine hydrochloride solution and wait for 10 minutes.
-
Add the 1,10-phenanthroline solution and the sodium acetate buffer.
-
Dilute to the mark with deionized water and mix well. Allow 10-15 minutes for the color to develop fully.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 510-522 nm for the iron-phenanthroline complex.[6][7][8]
-
Plot a calibration curve of absorbance versus ferrous iron concentration.
Part B: Analysis of this compound Solution Samples
-
At specified time intervals (e.g., day 0, week 1, week 2, etc.), take an aliquot of your stored this compound solution.
-
Prepare the sample in the same manner as the standards described in Part A (steps 2-4).
-
Measure the absorbance of the prepared sample solution at the same λmax.
-
Using the calibration curve, determine the concentration of ferrous iron in your sample.
-
A decrease in the ferrous iron concentration over time indicates degradation of the this compound solution.
Visualizations
Caption: Degradation pathway of this compound solution.
Caption: Troubleshooting workflow for this compound solution issues.
References
- 1. quora.com [quora.com]
- 2. inorganic chemistry - Why does green ferrous sulfate solution change color to yellow upon addition of hydrochloric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 5. fpc1.com [fpc1.com]
- 6. asdlib.org [asdlib.org]
- 7. researchgate.net [researchgate.net]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
impact of solvent choice on ferrous picrate synthesis and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and handling of ferrous picrate (B76445). The information provided is intended to address common challenges, particularly those related to the choice of solvent and its impact on product stability.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing ferrous picrate?
A1: this compound is typically synthesized through the reaction of picric acid with an iron source. Common methods include:
-
Aqueous Synthesis: Reacting a saturated aqueous solution of picric acid with iron powder. The product is then typically isolated by concentrating the solution and allowing it to crystallize.
-
Metathesis Reaction: Reacting an aqueous solution of a ferrous salt (e.g., ferrous sulfate) with a solution of a picrate salt (e.g., barium picrate). The insoluble byproduct (e.g., barium sulfate) is filtered off, and the this compound is recovered from the filtrate.
-
Organic Solvent Synthesis: Dissolving picric acid in a mixture of an aromatic hydrocarbon (e.g., toluene, xylene) and an aliphatic alcohol (e.g., butanol, ethanol) in the presence of metallic iron and a trace amount of water. This method is often used for producing this compound solutions for fuel additive applications.[1]
Q2: Why is solvent choice critical for this compound synthesis and stability?
A2: The choice of solvent significantly impacts several aspects of this compound synthesis and stability:
-
Reactant Solubility: The solvent must effectively dissolve picric acid to facilitate the reaction.
-
Reaction Rate: The solvent can influence the reaction kinetics. For instance, a trace amount of water in an organic solvent mixture can catalyze the reaction between picric acid and metallic iron.[1]
-
Product Stability: this compound is susceptible to degradation, particularly in the presence of excess water. Anhydrous or low-water content organic solvents are often preferred to enhance the storage stability of the final product.[1]
-
Crystallization and Isolation: The solvent system will determine the solubility of this compound and, consequently, the method of isolation (e.g., precipitation, crystallization).
-
Hydration State: The presence of water can lead to the formation of hydrated forms of this compound (e.g., hexahydrate or octahydrate). The level of hydration can affect the material's properties and stability.
Q3: What is the role of water in the synthesis of this compound in organic solvents?
A3: In organic solvent systems, a trace amount of water (typically between 0.25% and 0.5% by volume) can act as a catalyst for the reaction between picric acid and metallic iron.[1] However, it is crucial to control the water content in the final product, as amounts exceeding 0.25% by volume can lead to instability and degradation during storage.[1]
Q4: What are the safety precautions for working with this compound and its precursors?
A4: Both picric acid and its metal salts, including this compound, are energetic materials and can be explosive under certain conditions, such as impact, friction, or shock.[2] Therefore, stringent safety measures are necessary:
-
Always handle picric acid and this compound in small quantities.
-
Avoid using metal spatulas or containers that can lead to the formation of friction-sensitive metal picrates. Use non-sparking tools and equipment.
-
Dry picric acid is particularly hazardous and should be handled with extreme caution. Using a slurry of picric acid in water can minimize the risk of explosion.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct all experiments in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by checking the pH, which should increase as the picric acid is consumed. |
| Poor solubility of picric acid in the chosen solvent. | If using an organic solvent, consider using a mixture of an aromatic hydrocarbon and an aliphatic alcohol to improve solubility.[1] For aqueous synthesis, ensure a saturated solution of picric acid is used. | |
| Passivation of the iron surface. | Use a finer mesh of iron powder to increase the surface area. If using iron wire or steel wool, ensure it is clean and free of any coating.[3] | |
| Product is an Oily or Gummy Substance Instead of Crystals | Presence of impurities or unreacted starting materials. | Purify the product by dissolving the crude material in a suitable solvent like acetone (B3395972), filtering off any insoluble impurities, and then re-precipitating the this compound by adding a non-solvent like dichloromethane (B109758).[4] |
| The solvent system is not conducive to crystallization. | Try different solvent combinations for recrystallization. A solvent in which the product is soluble at higher temperatures but less soluble at lower temperatures is ideal. | |
| Product Degrades or Changes Color Upon Storage | Presence of excess water in the final product. | For this compound synthesized in organic solvents, ensure the final water content is below 0.25% by volume.[1] This can be achieved by using anhydrous solvents and minimizing exposure to atmospheric moisture. |
| Oxidation of the ferrous (Fe²⁺) ion. | Store the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] | |
| Exposure to light. | Store the product in a dark, cool, and dry place. | |
| Difficulty in Filtering the Product | Very fine particle size of the precipitate. | Allow the precipitate to settle and decant the supernatant before filtration. Using a centrifuge to pellet the solid before decanting can also be effective. Consider using a filter aid if necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound in a Mixed Organic Solvent System
This protocol is adapted from patent literature and is suitable for producing a solution of this compound with enhanced stability.[1]
Materials:
-
Picric acid (handled as a slurry in water for safety)
-
Iron powder or steel wool
-
Aromatic hydrocarbon (e.g., Toluene or Xylene)
-
Aliphatic alcohol (e.g., n-Butanol)
-
Deionized water
Procedure:
-
Preparation of Picric Acid Solution: In a reaction vessel, dissolve picric acid in a mixture of the aromatic hydrocarbon and aliphatic alcohol. A common starting point is a 3:1 ratio of aromatic hydrocarbon to aliphatic alcohol.
-
Water Addition: Add a trace amount of water to the solution, aiming for a concentration of 0.25-0.5% by volume of the total liquid.[1] This will catalyze the reaction.
-
Reaction with Iron: Add metallic iron (e.g., fine powder or clean steel wool) to the solution. The amount of iron should be in slight excess relative to the picric acid.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by the color change of the solution and the consumption of the iron. The reaction is typically carried out for several hours.
-
Filtration: Once the reaction is complete, filter the solution to remove any unreacted iron and other insoluble materials.
-
Final Product: The resulting solution is a this compound concentrate. For long-term stability, it is crucial that the water content does not exceed 0.25% by volume.[1] If necessary, the water content can be reduced by adding a dry solvent.
Protocol 2: Purification of this compound
This protocol is a general method for purifying crude this compound, adapted from procedures used for other metal picrates.[4]
Materials:
-
Crude this compound
-
Acetone
-
Dichloromethane
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of acetone.
-
Filtration of Impurities: Filter the acetone solution to remove any insoluble impurities.
-
Reprecipitation: Slowly add the acetone filtrate to a larger volume of dichloromethane while stirring. This compound is less soluble in dichloromethane and will precipitate out.
-
Isolation: Collect the purified this compound precipitate by filtration.
-
Drying: Dry the purified product under vacuum at a low temperature to avoid decomposition.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Ferrous Picrate Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of ferrous picrate (B76445) production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to anticipate challenges during scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during ferrous picrate synthesis and scale-up.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time, inadequate mixing, or improper temperature. | - Ensure adequate reaction time as specified in the protocol.- Improve agitation to ensure homogeneity, especially in larger vessels where mixing can be less efficient.[1] - Monitor and maintain the optimal reaction temperature. |
| Side Reactions: Localized high concentrations of reactants or temperature gradients ("hot spots") in larger reactors. | - Slow down the addition rate of reactants.[1] - Improve heat dissipation through efficient cooling of the reactor. | |
| Product Degradation: Presence of excess water or exposure to oxidizing conditions. | - Ensure the water content in the final product does not exceed 0.25% by volume for better storage stability.[2] - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Product Instability / Degradation Over Time | High Water Content: Water content exceeding 0.25% in the final product can lead to instability.[2] | - Dry the solvents before use.- If the water content is too high, it can be reduced by adding a dry solvent.[3] - Use techniques like azeotropic distillation to remove water.[4] |
| Incorrect Formulation: Imbalance in the concentration of free picric acid and aliphatic alcohol in the final product. | - For optimal stability, aim for approximately 1.9% free picric acid and 15-16% aliphatic alcohol (e.g., butanol) in the final solution.[4] | |
| Formation of Impurities (e.g., Ferric Compounds) | Oxidation of Ferrous Ions: Exposure of the reaction mixture to air. | - Perform the synthesis under an inert atmosphere (nitrogen or argon) to prevent oxidation.[2] |
| Reaction with Equipment: Picric acid can react with certain metals to form shock-sensitive metal picrates. | - Use glass or other non-reactive materials for reactors and handling equipment.[5][6] - Avoid using metal spatulas.[5] | |
| Difficulty in Purification | Inefficient Separation Techniques: Multiple steps in purification can lead to lower yields and higher costs.[2] | - Optimize the purification process to minimize the number of steps.- Recrystallization from a suitable solvent can be an effective method for removing unreacted picric acid.[7] |
| Safety Hazards during Handling | Dry Picric Acid: Picric acid is explosive in its dry, solid state. | - Always handle picric acid in a wetted form (as a slurry or solution).[2][5] - Purchase and store picric acid with at least 30% water content.[6] |
| Formation of Metal Picrates: Picric acid can form highly sensitive and explosive salts with metals like copper, lead, and iron.[5][8] | - Avoid contact of picric acid with metals, concrete, or plaster.[5][8] - Use non-metal equipment for handling and storage. |
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when working with this compound and its precursors?
The primary safety concerns are associated with picric acid, a key precursor. Dry picric acid is a powerful explosive and is highly sensitive to heat, shock, and friction.[5][9] It is crucial to handle picric acid in its wetted form (containing at least 30% water) to mitigate this risk.[6] Additionally, picric acid can react with many metals (including iron, copper, and lead) to form metal picrate salts, which are even more sensitive explosives than picric acid itself.[5][8] Therefore, it is imperative to use non-metallic equipment and storage containers. This compound itself is also sensitive and should be handled with care, although its explosive nature is negated when dissolved in solvents.
2. How does water content affect the synthesis and stability of this compound?
Water plays a dual role in this compound production. A trace amount of water (between 0.25% and 0.5% by volume) is necessary to catalyze the reaction between picric acid and metallic iron.[2] However, an excess of water in the final product (above 0.25% by volume) leads to significant storage instability and degradation.[2][3] Therefore, precise control of water content throughout the process is critical for both successful synthesis and product stability.
3. What are the common impurities in this compound, and how can they be minimized?
A common impurity is the formation of ferric compounds due to the oxidation of ferrous ions.[2] This can be minimized by conducting the reaction under an inert atmosphere, such as nitrogen or argon.[2] Unreacted picric acid is another potential impurity. Purification methods, such as recrystallization, can be employed to remove residual picric acid.[7]
4. What are the key challenges when scaling up this compound production from a laboratory to a pilot or industrial scale?
Scaling up this compound production introduces several challenges that are not always apparent at the lab scale.[10] These include:
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it more difficult to dissipate heat from exothermic reactions. This can lead to temperature gradients and the formation of byproducts.[1][2]
-
Mixing Efficiency: Achieving uniform mixing in large vessels is more challenging, which can result in localized concentrations of reactants and affect reaction selectivity and yield.[1]
-
Safety Management: The hazards associated with picric acid and this compound are amplified at a larger scale, necessitating more stringent safety protocols and specialized handling equipment.
-
Process Control: Maintaining precise control over parameters like temperature, reactant addition rates, and water content becomes more complex at scale.
5. What are the advantages of using non-powdered metallic iron (e.g., steel wool or wire) over iron powder in the synthesis?
Using non-powdered metallic iron, such as steel wool or wire, can be advantageous as it avoids the presence of fine iron particles in the final product, which would otherwise require an additional filtration step.[3] While powdered iron has a larger surface area that can facilitate a faster reaction, non-powdered forms can still provide favorable reaction rates with appropriate agitation.[3]
Data Presentation: Impact of Scale-Up on Key Parameters
The following tables summarize the potential impact of scaling up this compound production on key process parameters and product quality. The values presented are illustrative and based on common challenges encountered in chemical process scale-up. Actual results will vary depending on the specific process and equipment used.
Table 1: Effect of Scale on Reaction Time and Yield
| Scale | Typical Batch Size | Average Reaction Time (hours) | Expected Yield Range (%) | Potential Challenges Affecting Yield |
| Laboratory | 100 mL - 1 L | 1.5 - 3 | 90 - 95 | - Ideal mixing and heat transfer. |
| Pilot | 10 L - 100 L | 3 - 6 | 80 - 90 | - Less efficient heat and mass transfer.[10] - Potential for localized "hot spots". |
| Industrial | > 1000 L | 5 - 10 | 75 - 85 | - Significant heat and mass transfer limitations.[1] - Increased potential for side reactions. |
Table 2: Purity Profile at Different Scales
| Scale | Purity of Crude Product (%) | Common Impurity Levels | Factors Influencing Purity |
| Laboratory | > 95 | - Ferric compounds: < 1%- Unreacted picric acid: < 2% | - Well-controlled, inert atmosphere.- Efficient small-scale purification. |
| Pilot | 90 - 95 | - Ferric compounds: 1 - 3%- Unreacted picric acid: 2 - 5% | - Greater difficulty in maintaining a completely inert atmosphere.- Less efficient mixing leading to side reactions. |
| Industrial | 85 - 92 | - Ferric compounds: 2 - 5%- Unreacted picric acid: 3 - 7% | - Challenges in maintaining stringent atmospheric control.- Variations in raw material quality. |
Experimental Protocols
Method 1: Synthesis of this compound using Non-Powdered Metallic Iron
This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.[3][4]
Materials:
-
Picric acid (wetted with at least 30% water)
-
Aromatic solvent (e.g., Toluene or a high aromatic petroleum fraction like Solvent 100)
-
Aliphatic alcohol (e.g., Butanol)
-
Non-powdered metallic iron (e.g., steel wire or steel wool)
-
Tap water
Procedure:
-
Preparation of Picric Acid Solution: In a suitable glass container, dissolve 22.5 parts by weight of picric acid in 750 parts of the aromatic solvent with agitation until fully dissolved.
-
Addition of Alcohol: Add 250 parts of butanol to the solution and mix thoroughly.
-
Addition of Water: Add 1 part of tap water to the mixture and agitate to ensure it is well-dispersed.
-
Reaction with Iron: Suspend 8 parts of non-powdered metallic iron (e.g., steel wire) in the solution.
-
Reaction: Agitate the mixture for approximately 1.5 to 2 hours. The reaction progress can be monitored by measuring the ferrous iron concentration. A target concentration is around 1425 ppm of ferrous iron.[4]
-
Final Product Formulation: After the reaction, the resulting "concentrate" can be further processed to achieve optimal stability by adjusting the free picric acid and butanol content. This can be done by adding a pre-mix solution of picric acid in the solvent and additional butanol to reach approximately 1.9% free picric acid and 15-16% butanol.[4]
Method 2: Synthesis of this compound from Iron Powder
This protocol is based on a method described in scientific literature and is suitable for producing solid this compound.[5]
Materials:
-
Picric acid
-
Deionized water
-
Iron powder (e.g., 200 mesh)
-
Dichloromethane (B109758) (for purification)
Procedure:
-
Prepare Saturated Picric Acid Solution: Dissolve picric acid in deionized water (e.g., in a 500ml volume) until a saturated solution is formed.
-
Reaction: Slowly add 20g of iron powder to the saturated picric acid solution while stirring at room temperature.
-
Monitor Reaction: Continue stirring for approximately 2 hours. The completion of the reaction can be confirmed by monitoring the pH of the solution, which should reach approximately pH 6.[5]
-
Filtration: Filter the reacted solution to remove any unreacted iron powder.
-
Concentration: Heat and condense the filtrate until the volume is reduced to about 200ml.
-
Crystallization: Pour the concentrated solution into a plastic vat and allow it to dry with ventilation in a fume hood to obtain the crystalline product.
-
Purification: The synthesized this compound can be purified by washing with dichloromethane to remove any unreacted picric acid.[5]
Visualizations
The following diagrams illustrate key aspects of the this compound production process.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 4. Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ [excedr.com]
- 5. jes.or.jp [jes.or.jp]
- 6. fpc1.com [fpc1.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jes.or.jp [jes.or.jp]
- 10. ilovephd.com [ilovephd.com]
Technical Support Center: Safe Disposal of Ferrous Picrate Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of ferrous picrate (B76445) waste. Ferrous picrate, a salt of picric acid, is a hazardous material that requires strict adherence to safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound waste, like picric acid and other picrate salts, is highly hazardous. The primary concerns are:
-
Explosive Hazard: Picric acid and its salts are shock-sensitive, particularly when dry, and can detonate when subjected to heat, shock, or friction.[1][2] The formation of metal picrates, such as this compound, can create compounds that are even more sensitive than picric acid itself.[2][3][4]
-
Toxicity: this compound is toxic by all routes of entry, including ingestion, inhalation, and skin contact.[1][3] Systemic poisoning can occur, with symptoms including headache, nausea, and potential damage to the kidneys and liver.[5]
-
Flammability: When wetted with more than 30% water, picric acid is classified as a flammable solid.[1]
Q2: Can I dispose of this compound waste down the drain?
A2: Absolutely not. Disposing of picric acid or its salts down the drain is extremely dangerous. It can react with metal plumbing (such as copper or iron) to form highly explosive and shock-sensitive metal picrate crystals.[6] This creates a significant risk of explosion.
Q3: What is the first and most important step for disposing of this compound waste?
A3: The most critical step is to contact your institution's Environmental Health & Safety (EHS) department.[2] They are trained professionals who can provide specific guidance and manage the final disposal of this hazardous waste. Do not attempt to dispose of this compound waste without consulting EHS.
Q4: I found an old container of what might be this compound, and it looks dry. What should I do?
A4: Do not touch or move the container. If picric acid or its salts dry out, they can become extremely unstable.[1][5] If you encounter a container with dried material or visible crystals around the cap, immediately secure the area to prevent access and contact your EHS or a specialized hazardous materials disposal team.[4]
Q5: Is it possible to treat this compound waste in the lab to make it safer before EHS pickup?
A5: In some cases, chemical treatment may be used to reduce the explosive hazard of picrate waste before its final disposal by EHS. However, these procedures should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., a fume hood). Two potential methods are reduction and oxidation. Oxidation via Fenton's reagent is a more thorough degradation method.
Troubleshooting Guide for In-Lab Waste Treatment
This section provides guidance on potential issues that may arise during the chemical treatment of this compound waste. These procedures should only be attempted by qualified personnel after a thorough risk assessment and with prior approval from your institution's EHS department.
| Issue | Possible Cause | Troubleshooting Action |
| Waste solution does not change color upon addition of Fenton's reagent. | Incorrect pH of the waste solution. The optimal pH for Fenton's reaction is 2-3.[7][8][9] | Carefully adjust the pH of the this compound waste solution to 2-3 using a suitable acid (e.g., dilute sulfuric acid) before adding the Fenton's reagent. |
| Vigorous, uncontrolled reaction (e.g., excessive foaming, rapid temperature increase). | Concentration of reactants (this compound, hydrogen peroxide) is too high. | Perform the procedure on a small scale first. Add reagents slowly and in small portions while cooling the reaction vessel in an ice bath. |
| Solid material remains after treatment. | Incomplete reaction due to insufficient reagent, incorrect pH, or insufficient reaction time. | Ensure the pH is optimal. Consider adding more Fenton's reagent in small increments. Allow for a longer reaction time (e.g., up to 60 minutes) with continuous stirring.[7] |
| The final solution is still highly acidic. | The initial pH adjustment and the nature of the reaction byproducts. | After confirming the degradation of picrate, the solution can be neutralized by slowly adding a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is between 6 and 8. This should be done carefully in an ice bath to control any exothermic reaction. |
Experimental Protocols for Waste Treatment
The following are detailed methodologies for the chemical treatment of aqueous this compound waste. These are intended for informational purposes and should be adapted and validated within the context of your laboratory's specific safety protocols.
Method 1: Oxidation using Fenton's Reagent
This method aims to destroy the picrate molecule, mineralizing it into less hazardous compounds such as nitrates, carbon dioxide, and ammonium (B1175870) ions.[7][8]
Materials:
-
Aqueous this compound waste
-
Ferrous sulfate (B86663) (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH) for neutralization
-
pH meter or pH paper
-
Stir plate and stir bar
-
Ice bath
-
Appropriate PPE (lab coat, safety goggles, face shield, appropriate gloves)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Place a beaker containing the aqueous this compound waste in an ice bath on a stir plate and begin stirring.
-
pH Adjustment: Slowly and carefully add dilute sulfuric acid to the waste solution until the pH is between 2 and 3.[7][8][9]
-
Fenton's Reagent Addition:
-
Reaction: Allow the mixture to react for at least 60 minutes with continuous stirring to ensure complete degradation of the picrate.[7]
-
Neutralization: After the reaction is complete, slowly add sodium bicarbonate or dilute sodium hydroxide to neutralize the solution to a pH between 6 and 8. Perform this in an ice bath to manage heat generation.
-
Final Disposal: The treated, neutralized solution should be collected in a properly labeled hazardous waste container. Even after treatment, the solution may contain byproducts that require disposal as hazardous waste.[6] Contact your EHS for pickup and final disposal.
Quantitative Data for Fenton's Reagent Treatment of Picric Acid:
| Parameter | Value/Condition | Reference |
| Initial Picric Acid Concentration | 250 mg/L | [7][8] |
| Optimal pH | 2-3 | [7][8][9] |
| Ferrous Sulfate (Fe²⁺) Concentration | 250 mg/L | [8] |
| Hydrogen Peroxide (H₂O₂) Concentration | 60 g/L | [8] |
| Reaction Time for ~90% Mineralization | 60 minutes | [7] |
Visualizations
Decision Workflow for this compound Waste Disposal
Caption: Decision workflow for handling this compound waste.
Experimental Workflow for Fenton's Reagent Treatment
Caption: Step-by-step workflow for this compound waste treatment.
References
Technical Support Center: Synthesis of Iron Picrate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of iron picrate (B76445), with a specific focus on the influence of pH. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH at the end of a successful synthesis of iron picrate from iron powder and picric acid?
A1: In documented syntheses involving the reaction of iron powder with a saturated solution of picric acid, the final pH of the solution is reported to be around 6.[1] This indicates that the reaction consumes the acidic protons of picric acid, leading to a near-neutral final pH.
Q2: What is the starting pH of the picric acid solution?
A2: Picric acid is a strong acid. A saturated aqueous solution of picric acid has a pH of approximately 1.3.[2]
Q3: Can iron picrate be synthesized in non-aqueous solvents?
A3: Yes, methods for producing ferrous picrate in a mixture of an aromatic hydrocarbon and an aliphatic alcohol have been developed. In these methods, controlling the trace amount of water is crucial for the stability of the final product.[3]
Q4: What is the valence state of iron in the synthesized iron picrate?
A4: When synthesized from iron powder and picric acid, the iron in iron picrate is in the ferrous (Fe²⁺) state.[1]
Q5: Are there alternative methods for synthesizing iron picrate?
A5: Yes, besides the direct reaction of iron powder with picric acid, iron picrate can also be synthesized by reacting an iron salt, such as ferrous sulfate (B86663) (FeSO₄), with another picrate salt, like barium picrate.[1]
Troubleshooting Guide
| Issue | Potential Cause (pH-related) | Recommended Action |
| Low or No Yield of Iron Picrate | pH is too high (alkaline): If the pH of the reaction mixture is too high (e.g., above 7.5), iron will precipitate as iron(II) hydroxide (B78521) (Fe(OH)₂) or, in the presence of an oxidant, as iron(III) hydroxide (Fe(OH)₃), preventing the formation of iron picrate.[4] | Ensure the starting materials do not introduce excessive alkalinity. If a basic solution was used, the synthesis will likely need to be restarted with proper pH control. The synthesis should start with an acidic solution of picric acid. |
| pH is too low (highly acidic): While the synthesis starts at a low pH with picric acid, an excessively acidic environment due to the addition of other strong acids might hinder the reaction, although this is less common. | The natural pH of the picric acid solution should be sufficient. Avoid adding other strong acids unless specified in a validated protocol. | |
| Formation of Brown/Rust-Colored Precipitate Instead of the Expected Product | This indicates the formation of iron(III) hydroxide (Fe(OH)₃), which can begin to precipitate at a pH as low as 2.[4] This suggests that the ferrous iron (Fe²⁺) may have been oxidized to ferric iron (Fe³⁺) and the pH is not sufficiently acidic to keep it in solution. | Work in a less oxidizing environment. Consider using deaerated water. Ensure the iron source is fresh and not already oxidized. Maintaining a sufficiently acidic environment initially can help keep iron ions in solution. |
| Inconsistent Product Quality or Stability | The final pH of the solution can influence the stability of the iron picrate. While a final pH of 6 has been reported for successful synthesis, significant deviations may indicate an incomplete reaction or the presence of impurities.[1] | Monitor the pH throughout the reaction. If the pH does not approach 6, it may indicate that the reaction has not gone to completion. |
| Formation of Greenish Precipitate | This is likely iron(II) hydroxide (Fe(OH)₂), which starts to precipitate at a pH of around 7.5.[4] This would occur if the pH of the solution becomes too alkaline. | This is a strong indicator that the pH is too high. The synthesis of iron picrate relies on the acidic nature of picric acid to react with iron. Adding a base should be avoided. |
Experimental Protocols
Synthesis of Iron Picrate from Iron Powder and Picric Acid[1]
This method produces this compound (Fe²⁺).
Materials:
-
Picric acid
-
Iron powder (e.g., 200 mesh)
-
Deionized water
-
Dichloromethane (B109758) (for purification)
Procedure:
-
Prepare a saturated solution of picric acid by dissolving it in deionized water.
-
Slowly add iron powder to the saturated picric acid solution while stirring. A typical ratio is 20g of iron powder to 500ml of saturated picric acid solution.
-
Continue stirring the mixture for approximately 2 hours at room temperature.
-
Monitor the pH of the solution. The reaction is considered complete when the pH reaches approximately 6.
-
Filter the solution to remove any unreacted iron powder.
-
The filtrate can then be concentrated by heating and subsequently dried to obtain the iron picrate crystals.
-
The synthesized iron picrate can be purified by washing with dichloromethane to remove any unreacted picric acid.
Effect of pH on Iron Species in Aqueous Solution
The pH of the reaction medium is a critical parameter as it dictates the form of iron present in the solution. The following table summarizes the behavior of ferrous (Fe²⁺) and ferric (Fe³⁺) ions at different pH ranges, which is fundamental to understanding the synthesis of iron picrate.
| pH Range | Predominant Iron Species and Behavior | Implication for Iron Picrate Synthesis |
| Highly Acidic (pH < 2) | Free Fe²⁺ and Fe³⁺ ions are the dominant species.[5] | This is the starting condition for the synthesis using picric acid. Iron is available in its ionic form to react with the picrate anions. |
| Moderately Acidic (pH 2 - 7) | Fe³⁺ begins to hydrolyze and can precipitate as iron(III) hydroxide (Fe(OH)₃).[4] Fe²⁺ remains in solution. | If ferric ions are present (e.g., due to oxidation), they may precipitate as hydroxides, reducing the yield of iron picrate. The synthesis of this compound is favored in this range. |
| Near Neutral to Alkaline (pH > 7.5) | Fe²⁺ begins to precipitate as iron(II) hydroxide (Fe(OH)₂).[4] Fe³⁺ is largely precipitated as Fe(OH)₃. | Synthesis of iron picrate is unlikely to be successful in this pH range due to the precipitation of iron hydroxides, which removes the iron ions from the solution. |
Visualizing the Effect of pH
The following diagrams illustrate the logical relationships in the synthesis of iron picrate and the influence of pH.
Caption: A simplified workflow for the synthesis of iron picrate.
Caption: The relationship between pH and the availability of iron for synthesis.
References
removal of unreacted picric acid from ferrous picrate product
Technical Support Center: Ferrous Picrate (B76445) Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the s.
Critical Safety Protocols: Handling Picric Acid and Picrates
Disclaimer: Picric acid and its metal salts, including ferrous picrate, are energetic materials and potential explosives.[1][2][3] All procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Frequently Asked Questions (Safety)
Q: What are the primary safety hazards associated with picric acid and this compound? A: Dry picric acid is highly sensitive to heat, shock, and friction and can be explosive.[2][4] It can form metal picrate salts (like this compound) that are often even more shock-sensitive and unstable than picric acid itself.[1][5][6] Therefore, crude this compound contaminated with picric acid should never be allowed to dry out completely.[1][7][8] Picric acid is also toxic if ingested, inhaled, or absorbed through the skin and is a skin and eye irritant.[2][7]
Q: What personal protective equipment (PPE) is mandatory when handling these compounds? A: All work must be performed in a certified chemical fume hood.[1][3] Required PPE includes:
-
ANSI-approved chemical splash goggles or safety glasses.[1][3]
-
Double-gloving with nitrile, neoprene, or butyl gloves is recommended; latex gloves are not effective.[1][3]
-
Long pants and closed-toe shoes are required to protect against spills.[7]
Q: How should I handle and store crude this compound that may be contaminated with picric acid? A:
-
Keep it Wet: Solid picric acid must be stored with a minimum of 10% water content to remain safe.[1][3] Always visually inspect containers to ensure the material has the consistency of a wet paste.[7]
-
Avoid Metal: Never use metal spatulas or tools; use plastic or wood instead.[5][7] Store the material in glass or plastic containers with non-metal lids to prevent the formation of highly sensitive metal picrates on the threads.[2][7][8]
-
Labeling: All containers should be clearly labeled with the contents, date received, and date opened.[2][5]
Q: What is the correct procedure for cleaning up a spill of picric acid or contaminated this compound? A:
-
If the spilled solid is dry, immediately dampen it with water or a 2% v/v aqueous acetone (B3395972) solution to keep it wet.[1][9]
-
Use a dampened absorbent pad to gently collect the material.[2][9]
-
Place the used pads and collected material into a labeled glass or plastic container for hazardous waste disposal.[2][5]
-
Thoroughly wash the spill site with a soap solution, followed by alcohol.[2]
-
Contact your institution's environmental health and safety office for proper disposal.[5][9]
Troubleshooting and Purification Guide
This section addresses common issues encountered during the purification of this compound.
Q: How can I determine if my this compound product is contaminated with unreacted picric acid? A: Visual inspection is the first step. Unreacted picric acid will impart a bright yellow color to the product and filtrate.[6] For quantitative analysis, methods such as Differential Scanning Calorimetry (DSC) or Fourier Transform Infrared Spectroscopy (FT-IR) can be employed to confirm the purity of the final product.[10]
Q: What is the most effective method for removing unreacted picric acid from a solid this compound product? A: The most common and effective method is solvent washing . This technique relies on the solubility differences between picric acid and this compound. An ideal solvent will readily dissolve picric acid while leaving the this compound product undissolved.
Q: Which solvents are recommended for washing the this compound product? A: Dichloromethane (B109758) has been successfully used to extract unreacted picric acid from this compound.[10] Based on solubility data, other organic solvents in which picric acid is soluble but this compound is expected to be poorly soluble could also be effective. The choice of solvent should be confirmed on a small scale first.
Q: Can I use recrystallization to purify my this compound? A: Recrystallization is a powerful purification technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures.[11] While theoretically possible, a suitable solvent system must be identified where the solubility of this compound changes significantly with temperature while the picric acid impurity remains in solution upon cooling. Picric acid itself can be recrystallized from boiling water because its solubility is low in cold water.[6] However, this may not be suitable for this compound depending on its stability and solubility in hot water.
Data Presentation: Solvent Solubility
The selection of an appropriate solvent is critical for the successful purification of this compound by washing. The ideal solvent should have high solubility for picric acid and low solubility for this compound.
| Solvent | Picric Acid Solubility | This compound Solubility (Qualitative) | Notes / Use Case |
| Water | Moderately soluble (approx. 0.1 g/100 mL at room temp).[12] Much more soluble in hot water.[6] | Varies; may be soluble depending on conditions. | Generally not ideal for washing due to moderate picric acid solubility at room temperature. |
| Ethanol | Readily soluble (6 g/100 mL).[4] | May have some solubility. | High picric acid solubility, but potential for product loss if this compound is also soluble. |
| Dichloromethane | Soluble. | Low / Insoluble. | Recommended washing solvent. Has been shown to effectively remove picric acid contamination.[10] |
| Acetone | Readily soluble.[12] | Unknown, likely some solubility. | Use with caution; test on a small scale to check for product loss. |
| Diisopropyl Ether | Very low solubility.[13] | Unknown. | Not recommended due to poor picric acid solubility. |
Experimental Protocols
Protocol 1: Purification of Solid this compound by Solvent Washing
This protocol describes the removal of unreacted picric acid from a crude solid this compound product using dichloromethane.
Materials:
-
Crude this compound product
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Stir plate and stir bar
Procedure:
-
Safety: Don all required PPE and perform the entire procedure in a certified chemical fume hood.[1][3]
-
Preparation: Weigh the crude this compound product and place it into a beaker.
-
Washing: Add a sufficient volume of dichloromethane to create a mobile slurry.
-
Mixing: Stir the slurry gently with the magnetic stir bar for 15-20 minutes. The dichloromethane will turn bright yellow as it dissolves the picric acid.[6]
-
Filtration: Set up the Büchner funnel with filter paper and connect it to the filter flask under vacuum. Wet the filter paper with a small amount of clean dichloromethane.
-
Separation: Pour the slurry into the Büchner funnel. The solid this compound will be collected on the filter paper, while the yellow filtrate containing the dissolved picric acid will pass into the flask.
-
Rinsing: Wash the collected solid on the filter paper with several small portions of fresh, cold dichloromethane. Continue washing until the filtrate passing through is colorless or very pale yellow.
-
Drying: Carefully transfer the purified this compound from the filter paper to a watch glass. Allow it to air-dry in the fume hood. DO NOT use an oven or high heat, as this can pose an explosion risk.[4]
-
Waste Disposal: The yellow filtrate contains dissolved picric acid and must be treated as hazardous waste.[3] Transfer it to a properly labeled waste container for disposal according to your institution's guidelines.
Visualizations
Workflow for this compound Purification
Caption: Workflow for the purification of this compound via solvent washing.
Hazard Mitigation and Safety Logic
Caption: Key safety protocols for handling picric acid and its derivatives.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. concordia.ca [concordia.ca]
- 4. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Picric acid - Sciencemadness Wiki [sciencemadness.org]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. uthsc.edu [uthsc.edu]
- 10. jes.or.jp [jes.or.jp]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ferrous Picrate Hydration and Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous picrate (B76445). The focus is on understanding and managing the influence of hydration levels on the material's sensitivity.
Frequently Asked Questions (FAQs)
Q1: How does the hydration level of ferrous picrate affect its sensitivity to impact and friction?
A1: The hydration level significantly impacts the sensitivity of this compound. Hydrated this compound, containing a notable number of water molecules of crystallization, exhibits low sensitivity to friction and drop hammer tests.[1][2] Conversely, anhydrous or dry forms of picrates are generally more sensitive to friction.[3] The presence of crystalline water is a critical safety factor, as it desensitizes the compound.[3][4]
Q2: Is water always a stabilizing agent for this compound?
A2: Not entirely. While a high degree of hydration in solid this compound reduces its explosive sensitivity, the role of water is different when this compound is used as a fuel additive solution. In that specific application, a small, controlled amount of water is necessary for the synthesis reaction to proceed.[5] However, an excess amount of water (above 0.25% by volume) can lead to product instability and degradation over time.[5][6]
Q3: Can hydrated this compound become more sensitive over time under normal storage conditions?
A3: Under prolonged holding in natural environmental conditions, it appears that hydrated iron picrates do not readily dehydrate to form the more dangerous anhydrous salt.[1] Thermal analysis suggests that under rapid heating conditions, the hydrated forms begin to decompose before complete dehydration occurs.[1] However, it is crucial to monitor storage conditions to prevent drying out.
Q4: Why is my synthesis of this compound from metallic iron and picric acid not proceeding as expected?
A4: A trace amount of water can act as a catalyst in the reaction between picric acid and metallic iron.[6] If your reagents and solvents are rigorously anhydrous, the reaction rate may be significantly hindered. The process often involves using picric acid that is supplied with water, as dry picric acid is a sensitive explosive.[5][6]
Q5: I have a batch of this compound with an unknown level of hydration. How should I handle it?
A5: Assume it is in its most sensitive (anhydrous) state. Handle with extreme caution, using appropriate personal protective equipment (PPE) in a controlled environment. It is advisable to characterize a small, representative sample to determine its water content before proceeding with larger-scale experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high sensitivity (e.g., detonation) during handling or testing. | The this compound may be in an anhydrous or low-hydration state. | 1. Immediately cease all work with the batch. 2. Review your synthesis and storage procedures to identify any steps that could have led to dehydration. 3. If safe to do so, carefully rehydrate a small sample with deionized water to observe any change in properties, taking all necessary safety precautions.[7] |
| Inconsistent results in sensitivity testing (impact or friction). | 1. Non-uniform hydration within the sample. 2. Variation in crystalline structure. 3. Contamination with other metal picrates, which have different sensitivities.[7][8] | 1. Ensure the sample is homogenous before testing. 2. Control for humidity during sample preparation and testing. 3. Verify the purity of your starting materials and check for potential sources of metal contamination in your experimental setup.[9] |
| This compound solution (as a fuel additive) shows degradation or precipitation over time. | The water content may be too high (exceeding 0.25% by volume), leading to instability.[6] | 1. Accurately measure the water content of your final product using methods like Karl Fischer titration. 2. If the water content is too high, consider adding a dry solvent to reduce it to the optimal range for stability.[5] |
| Low yield or slow reaction during this compound synthesis. | Insufficient water to catalyze the reaction between picric acid and iron.[5][6] | 1. Ensure a controlled, small amount of water is present in the reaction mixture. The patent literature suggests a range of 0.1% to 0.5% in certain solvent systems.[5] 2. Use picric acid that is supplied wetted with water for both safety and reactivity.[5] |
Data Presentation
Table 1: Influence of Hydration on this compound Sensitivity (Qualitative Summary)
| Compound State | Hydration Level | Friction Sensitivity | Impact (Drop Hammer) Sensitivity | Stability in Solution (Fuel Additive) |
| Solid this compound | High (e.g., octahydrate) | Low[1][2] | Low[1][2] | N/A |
| Solid this compound | Anhydrous | High[3] | Higher than hydrated form | N/A |
| This compound Solution | < 0.25% Water | N/A | N/A | Stable[5][6] |
| This compound Solution | > 0.25% Water | N/A | N/A | Unstable, prone to degradation[5][6] |
Experimental Protocols
Protocol 1: General Method for Sensitivity Testing (Conceptual)
This protocol outlines the general steps for assessing the impact and friction sensitivity of this compound with varying hydration levels. Note: These experiments are hazardous and should only be performed by trained personnel in a specialized facility.
-
Sample Preparation:
-
Synthesize this compound, for example, by reacting a saturated solution of picric acid with iron powder.[10]
-
Divide the synthesized batch into multiple samples.
-
Condition the samples to achieve different hydration levels. This can be done by storing them in desiccators with different humidity control agents or by carefully controlled drying in a vacuum oven at low temperatures.
-
Determine the precise water content of each sample using Karl Fischer titration.
-
-
Impact Sensitivity Testing (Drop Hammer Test):
-
Utilize a standard drop hammer apparatus (e.g., as described in methodologies like the Bruceton "Up and Down" method).[11]
-
Place a small, precisely weighed amount of the conditioned this compound sample on the anvil.
-
Drop a known weight from a specific height onto the sample.
-
Record whether detonation or any reaction occurs.
-
Systematically vary the drop height to determine the 50% probability of initiation (H₅₀), which is the height at which 50% of the samples are expected to react.
-
Repeat for each sample with a different hydration level.
-
-
Friction Sensitivity Testing:
-
Use a standard friction testing apparatus (e.g., BAM friction tester).[12]
-
Place a small amount of the conditioned sample on the porcelain plate of the apparatus.
-
Apply a known load to the porcelain pin and draw it across the sample at a constant speed.
-
Record whether a crackling sound, smoke, or detonation occurs.
-
Vary the load to determine the load at which a reaction is initiated.
-
Repeat for each sample with a different hydration level.
-
-
Data Analysis:
-
Compare the H₅₀ values from the impact tests and the initiation loads from the friction tests across the different hydration levels.
-
A higher H₅₀ value and a higher initiation load indicate lower sensitivity.
-
Mandatory Visualizations
References
- 1. Thermal hazard of iron picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jes.or.jp [jes.or.jp]
- 4. jes.or.jp [jes.or.jp]
- 5. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 6. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Picrate - Wikipedia [en.wikipedia.org]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. jes.or.jp [jes.or.jp]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Minimizing Degradation of Ferrous Picrate in Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ferrous picrate (B76445) to minimize degradation and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is ferrous picrate and why is its stability a concern?
This compound is the iron(II) salt of picric acid (2,4,6-trinitrophenol).[1] Its stability is a major concern for two primary reasons: first, like other metal picrates, it can be a highly sensitive explosive, particularly when dry.[2][3] Friction or shock involving dry this compound can lead to detonation.[2][4] Second, the ferrous (Fe²⁺) ion is susceptible to oxidation to the ferric (Fe³⁺) state, which can alter its chemical properties and render it unsuitable for experiments where the specific oxidation state is critical.[5][6]
Q2: What are the visible signs of this compound degradation?
Visible signs of degradation can include:
-
Drying out: The most critical sign of a hazardous state is the absence of moisture. Picric acid and its salts must be kept wet to prevent the formation of shock-sensitive crystals.[2][7]
-
Crystal formation: The appearance of yellow or orange-red crystals, especially on the container threads or cap, is a serious danger sign.[2][4] Do not touch or attempt to open a container with visible crystal formation.[8]
-
Color change: A shift in the expected color of a this compound solution could indicate oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion or other decomposition pathways.
Q3: How should I store this compound to minimize degradation?
Proper storage is crucial for both safety and sample integrity. Key storage recommendations include:
-
Keep it wet: this compound, like other picrate salts, should be stored under a layer of distilled water (ideally with at least 30% water content) to prevent drying and the formation of explosive crystals.[4][7]
-
Use appropriate containers: Avoid containers with metal caps (B75204) or ground glass stoppers, as these can form highly sensitive picrate salts through reaction or friction.[4] Use containers with plastic caps.
-
Control the environment: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of shock or friction.[2][7]
-
Maintain low water content for specific applications: For applications where this compound is used as a fuel additive, stability is maximized in a solution containing specific concentrations of free picric acid, an aliphatic alcohol (like butanol), and a very low water content (less than 0.25%).[9][10] This is a specialized case and should only be attempted with appropriate safety measures.
-
Regular inspections: Visually inspect stored this compound every few months to ensure it remains adequately hydrated.[4]
Q4: What materials are incompatible with this compound?
This compound should not come into contact with:
-
Metals: Picric acid and its salts are highly reactive with many metals, including copper, lead, zinc, and iron (other than the intended ferrous ion in the salt), to form highly sensitive picrate salts.[2][3]
-
Concrete and plaster: These materials can react with picric acid to form calcium picrate, which is also a sensitive explosive.[3][7]
-
Bases, ammonia, and amines: These can also form unstable picrate salts.[7]
-
Oxidizers and reducing agents: These can participate in redox reactions with the ferrous ion or the picrate molecule.[7]
Q5: I suspect my stored this compound has degraded. What should I do?
If you suspect degradation, especially if the material appears dry or has formed crystals, do not touch or move the container .[8] Immediately secure the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) office for assistance with stabilization and disposal.[4][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Crystals observed in container or on cap threads | Dehydration of the picrate salt. | CRITICAL HAZARD. Do not touch, move, or attempt to open the container.[8] Secure the area and immediately contact your EHS office for emergency disposal.[4] |
| Solution color has changed (e.g., from yellow-orange to a brownish hue) | Oxidation of Fe²⁺ to Fe³⁺. Contamination. Decomposition of the picrate anion. | For suspected oxidation, you can perform a qualitative test for Fe³⁺ (e.g., with potassium thiocyanate). If the integrity of the sample is compromised, dispose of it according to your institution's chemical waste guidelines. |
| Unexpected precipitation in a this compound solution | Change in pH leading to precipitation of iron hydroxides.[11] Exceeding solubility limits. Reaction with contaminants. | Check the pH of the solution. Ferrous salts are more stable at a lower pH.[12] If the precipitate is undesirable, it may be necessary to prepare a fresh solution. |
| Material appears completely dry | Improper storage; loss of hydrating water over time. | CRITICAL HAZARD. Treat as a shock-sensitive explosive. Do not handle the container.[7] Secure the area and contact your EHS office immediately.[8] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Concentration
This protocol allows for the quantification of this compound in solution, which can be used to monitor degradation over time.
Methodology:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., deionized water or an appropriate organic solvent).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for the picrate anion, which is typically around 355-400 nm.[13][14]
-
Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert Law.
-
Sample Analysis: Measure the absorbance of the this compound sample of unknown concentration at the same λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample based on its absorbance. A decrease in concentration over time indicates degradation.
Protocol 2: Qualitative and Quantitative Analysis of Ferrous (Fe²⁺) Ion Content
This protocol helps to determine if the ferrous ion has oxidized to the ferric (Fe³⁺) state.
Methodology:
-
Complexation: The ferrous ion can be quantified by forming a colored complex with an appropriate ligand. A common method involves using 1,10-phenanthroline, which forms an intensely red-colored complex with Fe²⁺.[15][16]
-
Reduction of Fe³⁺ (for total iron): To measure the total iron content (Fe²⁺ + Fe³⁺), any Fe³⁺ present must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride.[15]
-
Spectrophotometry: The absorbance of the Fe²⁺-phenanthroline complex is measured at its λmax (around 510-522 nm).[15][17]
-
Quantification: A calibration curve is created using standards of known iron concentration. By comparing the absorbance of a sample with and without the initial reduction step, the relative amounts of Fe²⁺ and Fe³⁺ can be determined. An increase in the Fe³⁺ to Fe²⁺ ratio over time signifies degradation.
Visualizations
Logical Workflow: Handling a Suspected Degraded this compound Container
Caption: Decision-making workflow for inspecting stored this compound.
Potential Degradation Pathways for this compound
Caption: Potential chemical and physical degradation pathways for this compound.
References
- 1. Picrate - Wikipedia [en.wikipedia.org]
- 2. Picric acid and picrate salts [tc.canada.ca]
- 3. benchchem.com [benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hgcollege.edu.in [hgcollege.edu.in]
- 7. ehs.ua.edu [ehs.ua.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 10. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Factors that influence the formation and stability of hydrated ferrous sulfate in coal dusts. Possible relation to the emphysema of coal miners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. asdlib.org [asdlib.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. scispace.com [scispace.com]
optimizing reaction time for ferrous picrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ferrous picrate (B76445). Our aim is to help you optimize reaction times and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing ferrous picrate?
A1: this compound is typically synthesized through two primary routes: the direct reaction of picric acid with a source of metallic iron or the reaction of a picrate salt with a ferrous salt.[1] One common method involves dissolving picric acid in a solvent mixture, often containing an aromatic hydrocarbon and an aliphatic alcohol, in the presence of metallic iron, such as iron powder or steel wool.[2][3] Another approach is to react an aqueous solution of a ferrous salt with an alkali hydroxide (B78521) to produce ferrous hydroxide, which is then reacted with a water-free solution of picric acid.[2]
Q2: My reaction is proceeding very slowly. What are the key factors that influence the reaction time?
A2: Several factors can significantly impact the rate of this compound synthesis. These include:
-
Temperature: The reaction can be carried out at temperatures ranging from 5°C to 60°C.[2] Higher temperatures within this range generally accelerate the reaction.
-
Presence of Water: A trace amount of water can act as a catalyst in the reaction between picric acid and metallic iron.[2] However, excessive water content (above 0.25% by volume in the final product) can lead to instability.[2]
-
Form of Metallic Iron: The surface area of the metallic iron plays a crucial role. Using iron powder or steel wool provides a larger surface area for reaction compared to solid iron pieces, which can lead to faster reaction times.[1][3]
-
Solvent System: The choice of solvent is important. A mixture of an aromatic hydrocarbon and an aliphatic alcohol is often used.[2]
-
Agitation: Continuous stirring or agitation of the reaction mixture ensures better contact between the reactants and can increase the reaction rate.[3]
Q3: What is the expected color of the reaction mixture, and what do color changes indicate?
A3: The formation of this compound is indicated by the appearance of a distinct green color in the reaction mixture.[2] This color change can be observed shortly after the reaction begins, sometimes within a minute.[2] The intensity of the green color will likely increase as the concentration of this compound in the solution rises. A final black crystalline product may be obtained after drying.[1]
Q4: Is it necessary to conduct the synthesis under an inert atmosphere?
A4: While not always mandatory, performing the synthesis under an inert atmosphere, such as nitrogen or argon, is recommended to prevent the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[2] This ensures the desired this compound is the primary product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Reaction | - Temperature is too low.- Insufficient water to catalyze the reaction.- Low surface area of metallic iron.- Inadequate agitation. | - Increase the reaction temperature within the 5-60°C range.[2]- Add a trace amount of water (0.25-0.5% vol).[2]- Use a higher surface area iron source like steel wool or iron powder.[1][3]- Ensure continuous and vigorous stirring.[3] |
| Low Yield of this compound | - Oxidation of ferrous iron to ferric iron.- Incomplete reaction.- Unreacted picric acid remaining. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]- Extend the reaction time.- Purify the product to remove unreacted picric acid, for example, by extraction with dichloromethane (B109758).[1] |
| Product Instability or Degradation | - High water content in the final product. | - Ensure the water content in the final this compound solution does not exceed 0.25% by volume.[2] This can be achieved by using a dewatered picric acid solution or by adding a dry solvent.[3] |
| Formation of Precipitate Other Than Product | - Use of ferrous sulfate (B86663) with barium picrate can lead to barium sulfate precipitation.[1] | - If using this method, ensure complete filtration to separate the barium sulfate by-product.[1] |
Data Presentation
Table 1: Summary of Reaction Conditions and Times for this compound Synthesis
| Metallic Iron Source | Solvent System | Temperature | Reaction Time | Resulting Ferrous Iron Concentration | Reference |
| Steel Wool | Aromatic hydrocarbon & Aliphatic alcohol | Not Specified | 24 hours | Not Specified | [2] |
| Steel Wool | Toluene & Isopropanol | Not Specified | 2 hours | 1,080 mg/L | [2] |
| Steel Wool | Aromatic hydrocarbon & Aliphatic alcohol | Not Specified | 3 hours | 1,200 mg/L | [2] |
| Steel Wire | Solvent 100 & Butanol | Not Specified | 1 hour 35 minutes | 1,425 ppm | [3] |
| Iron Powder (200 mesh) | Saturated Picric Acid Solution | Room Temperature | 2 hours | Not Specified (pH turned to 6) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Metallic Iron (Steel Wool)
This protocol is based on the method described in US Patent 7,335,238 B2.[2]
-
Preparation of Picric Acid Solution: Dissolve picric acid in a solvent mixture composed of an aromatic hydrocarbon (e.g., toluene) and an aliphatic alcohol (e.g., isopropanol).
-
Addition of Water: Introduce a trace amount of water (between 0.25% and 0.5% by volume of the solvent mixture) to catalyze the reaction.
-
Reaction Initiation: Add metallic iron in the form of steel wool to the solution. The reaction is indicated by the formation of a green color.
-
Reaction Conditions: Maintain the reaction at a temperature between 5°C and 60°C with constant agitation. The reaction time can vary from a few hours to 24 hours depending on the desired concentration.[2]
-
Monitoring: The progress of the reaction can be monitored by measuring the ferrous iron content in the solution using a suitable analytical method, such as the 1,10-phenanthroline (B135089) procedure.[2]
-
Blending: Once the desired concentration of this compound is achieved, the solution can be blended with an organic solvent to produce the final product with a water content not exceeding 0.25% by volume for stability.[2]
Protocol 2: Synthesis of this compound using Iron Powder
This protocol is adapted from the method described in "The synthesis of iron picrates" by Matsunaga et al.[1]
-
Preparation of Picric Acid Solution: Prepare a saturated solution of picric acid in water.
-
Reaction Initiation: Slowly add iron powder (e.g., 200 mesh) to the picric acid solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the pH of the solution. The reaction is considered complete when the pH reaches approximately 6.
-
Reaction Duration: Continue stirring for a couple of hours to ensure the reaction goes to completion.
-
Filtration: Filter the solution to remove any unreacted iron powder.
-
Concentration and Crystallization: Heat the filtrate to condense it to a smaller volume (e.g., around 200ml). Allow the solution to dry with ventilation to obtain the crystalline this compound product.
-
Purification: Purify the synthesized this compound using a solvent like dichloromethane to extract any unreacted picric acid.[1]
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting slow reaction rates.
References
Validation & Comparative
A Comparative Guide to the Thermal Analysis of Metal Picrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of various metal picrates, supported by experimental data from established analytical techniques. Understanding the thermal stability and decomposition characteristics of these energetic materials is crucial for their safe handling, storage, and application in research and development.
Data Presentation: Thermal Properties of Metal Picrates
The following table summarizes key quantitative data from the thermal analysis of different metal picrates. These values provide a comparative overview of their thermal stability.
| Metal Picrate (B76445) | Decomposition Onset Temperature (°C) | Activation Energy (kJ/mol) | Heat of Decomposition (J/g) | Notes |
| Picric Acid | Decomposes ~430 K (157 °C) | - | 5590 | Melts around 122°C.[1] |
| Chromium (Cr) Picrate | - | 204.1 | - | Higher strike sensitivity than picric acid.[2] |
| Manganese (Mn) Picrate | Lower than Picric Acid | 108.1 | Lower than Picric Acid | Contains crystal water.[2] |
| Cobalt (Co) Picrate | Lower than Picric Acid | 132.3 | Lower than Picric Acid | Contains crystal water.[2] |
| Nickel (Ni) Picrate | - | 184.3 | - | Contains crystal water.[2] |
| Iron (Fe) Picrate | Decomposes before dehydration | - | - | Contains eight or more water molecules of crystallization, leading to low sensitivity to friction and impact.[3] |
| Copper (Cu) Picrate | Lower than Picric Acid | - | Lower than Picric Acid | Typically exists as a trihydrate or tetrahydrate.[4][5] |
| Lithium (Li) Picrate | Higher than Picric Acid | 127.4 | Lower than Picric Acid | Exists as a hydrate.[6] |
| Sodium (Na) Picrate | Higher than Picric Acid | 151.3 | Lower than Picric Acid | Exists as a hydrate.[6] |
| Potassium (K) Picrate | Higher than Picric Acid | 207.9 | Lower than Picric Acid | Anhydrous.[6] |
| Rubidium (Rb) Picrate | Higher than Picric Acid | 204.9 | Lower than Picric Acid | Anhydrous.[6] |
| Cesium (Cs) Picrate | Higher than Picric Acid | 172.8 | Lower than Picric Acid | Anhydrous.[6] |
| Magnesium (Mg) Picrate | Higher than Picric Acid | 125.6 | 4141 | Contains significant crystalline water.[1] |
| Calcium (Ca) Picrate | Higher than Picric Acid | 140.3 | 4397 | Contains significant crystalline water.[1] |
| Strontium (Sr) Picrate | Higher than Picric Acid | 171.3 | 4094 | More sensitive to impact than picric acid.[1] |
| Barium (Ba) Picrate | Higher than Picric Acid | 257.7 | 3662 | More sensitive to impact than picric acid.[1] |
| Lead (Pb) Picrate | Lower than Sodium Picrate | Varies with synthesis | Lower than Picric Acid | High strike sensitivity, low friction sensitivity due to crystalline water.[7][8] |
Experimental Protocols
The data presented in this guide are primarily derived from three key thermal analysis techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA).[9][10][11]
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as a function of temperature. This technique is used to determine decomposition temperatures, phase transitions (like melting), and heats of reaction.[9][11]
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the metal picrate is placed in a sealed aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Exothermic events (e.g., decomposition) result in a positive heat flow, while endothermic events (e.g., melting) result in a negative heat flow.
-
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability, moisture content, and decomposition kinetics of materials.[9][11]
-
Methodology:
-
A small sample of the metal picrate is placed in a sample pan, which is suspended from a sensitive microbalance.
-
The sample is heated in a furnace under a controlled atmosphere and heating rate.
-
The mass of the sample is continuously monitored as the temperature increases.
-
A plot of mass versus temperature reveals the temperatures at which mass loss occurs, indicating dehydration or decomposition.
-
Differential Thermal Analysis (DTA)
-
Objective: To measure the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. DTA is used to detect thermal events like phase transitions and decompositions.[9][11]
-
Methodology:
-
The sample and an inert reference material (e.g., alumina) are placed in separate holders within a furnace.
-
Thermocouples are placed in contact with both the sample and the reference.
-
The furnace temperature is increased at a constant rate.
-
The temperature difference between the sample and the reference is recorded. An exothermic event in the sample will cause its temperature to rise above the reference, while an endothermic event will cause it to lag behind.
-
Mandatory Visualization
Caption: Workflow for comparative thermal analysis of metal picrates.
References
- 1. jes.or.jp [jes.or.jp]
- 2. jes.or.jp [jes.or.jp]
- 3. Thermal hazard of iron picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jes.or.jp [jes.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. jes.or.jp [jes.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cetco.com [cetco.com]
- 11. worldoftest.com [worldoftest.com]
Explosive Sensitivity: A Comparative Analysis of Ferrous Picrate and Picric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the explosive sensitivity of ferrous picrate (B76445) and picric acid, incorporating experimental data and standardized testing methodologies. The information is intended to inform safe handling, storage, and utilization of these compounds in research and development settings.
Executive Summary
Picric acid, particularly in its dry state, is a well-documented and highly sensitive primary explosive. In contrast, available data indicates that ferrous picrate, especially when hydrated, exhibits significantly lower sensitivity to mechanical stimuli such as impact and friction. This difference is largely attributed to the presence of water molecules within the crystalline structure of this compound, which act as a desensitizer. While picric acid poses a significant explosion hazard requiring stringent safety protocols, hydrated this compound is comparatively more stable.
Quantitative Sensitivity Data
| Parameter | Picric Acid | This compound | Test Method |
| Impact Sensitivity | 7.4 Nm[1] | Low sensitivity (qualitative)[2][3] | Drop-Weight Impact Test |
| Friction Sensitivity | No reaction up to 353 N[1] | Low sensitivity (qualitative)[2][3] | BAM Friction Test |
| Thermal Sensitivity | Explodes at >300 °C[4] | Decomposition begins at a lower temperature than picric acid | Differential Scanning Calorimetry (DSC) |
| Detonation Velocity | 7,350 m/s (at ρ=1.7 g/cm³)[1][4] | Data not available | Not Applicable |
Experimental Protocols
The data presented in this guide is based on standardized explosive sensitivity tests. The methodologies for these key experiments are outlined below.
Impact Sensitivity Testing (Drop-Weight Method)
The impact sensitivity of explosives is commonly determined using a drop-weight apparatus, such as the ERL Type 12 Drop-Hammer Machine.[5]
Principle: A specified weight is dropped from a known height onto a sample of the explosive material placed on an anvil. The outcome of each drop is recorded as either a "go" (reaction, such as an explosion, spark, or popping noise) or a "no-go".[5][6] The height is adjusted in a series of trials to determine the 50% probability of initiation (H₅₀).
Apparatus:
-
Drop-Hammer Machine: Consists of a free-falling weight, a striker pin, and an anvil where the sample is placed.[5]
-
Sample Preparation: A small, measured amount of the explosive (typically 35-40 mg) is used for each test.[5][7] For some tests, the sample is placed on grit paper to increase the likelihood of initiation.[5][7]
-
Detection: A microphone and a peak recording voltmeter are often used to detect the acoustic signature of a reaction.[5]
Procedure:
-
A prepared sample is placed on the anvil.
-
The striker is gently placed on top of the sample.
-
The weight is dropped from a predetermined height.
-
The result ("go" or "no-go") is recorded.
-
The height for the subsequent drop is adjusted based on the previous result using a statistical method like the Bruceton "up-and-down" method to converge on the H₅₀ value.[5]
Friction Sensitivity Testing (BAM Method)
The friction sensitivity is determined using an apparatus like the BAM (Bundesanstalt für Materialprüfung) Friction Tester.[6][8][9]
Principle: This test measures the sensitivity of a substance to frictional stimuli by subjecting it to rubbing between two porcelain surfaces under a specified load.[8][9]
Apparatus:
-
BAM Friction Tester: Comprises a fixed porcelain pin and a moving porcelain plate, both with standardized surface roughness.[8][9] A loading arm with various weights allows for the application of different frictional forces.[6][9]
-
Sample Preparation: A small volume (approximately 10 mm³) of the powdered substance is placed on the porcelain plate.[10]
Procedure:
-
The sample is placed on the porcelain plate under the porcelain pin.
-
A specific load is applied to the pin using the weighted arm.
-
An electric motor moves the porcelain plate back and forth once under the pin over a distance of 10 mm.[10]
-
The outcome is observed and recorded as a "go" (e.g., explosion, sparks, pops, flashes) or "no-go" (e.g., smoking, odor, scorch marks).[6]
-
The test is repeated multiple times at different loads to determine the lowest load at which a reaction occurs in a specified number of trials (e.g., 1 in 10).[6]
Thermal Sensitivity Testing (Differential Scanning Calorimetry - DSC)
Thermal sensitivity is investigated using techniques like Differential Scanning Calorimetry (DSC) to determine the temperatures at which exothermic decomposition occurs.[11][12][13]
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. Exothermic events, such as decomposition, are detected as peaks in the heat flow signal.[11][12][14]
Apparatus:
-
Differential Scanning Calorimeter: Consists of a furnace with two sample holders (one for the sample and one for an inert reference), temperature sensors, and a control unit.[14]
-
Sample Preparation: A small, accurately weighed sample (typically 1-1.5 mg) is sealed in a sample pan (e.g., aluminum).[11]
Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The furnace is heated at a controlled rate (e.g., 2 °C/min).[11]
-
The heat flow to the sample is continuously monitored and recorded as a function of temperature.
-
The onset temperature and the peak temperature of any exothermic decomposition are determined from the resulting thermogram.[12]
Comparison of Explosive Sensitivity
The following diagram illustrates the logical relationship in comparing the explosive sensitivity of this compound and picric acid based on the available data.
Caption: Comparison of this compound and Picric Acid Sensitivity.
Discussion
The available evidence strongly suggests that dry picric acid is a significantly more hazardous material than hydrated this compound in terms of its sensitivity to mechanical shock and friction. The high sensitivity of dry picric acid necessitates extreme caution in handling, storage, and use, including avoiding contact with metals to prevent the formation of even more sensitive picrate salts.[15][16][17]
Conversely, the presence of multiple water molecules of crystallization in this compound imparts a considerable degree of stability, rendering it less sensitive to impact and friction.[2][3] While thermal analysis indicates that this compound begins to decompose at a lower temperature than picric acid, the overall exothermic reaction is less energetic. It is crucial to note that the sensitivity of this compound could potentially increase upon dehydration. Therefore, while safer to handle than dry picric acid, appropriate precautions should still be taken.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thermal hazard of iron picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal hazard of iron picrate. | Sigma-Aldrich [sigmaaldrich.com]
- 4. concordia.ca [concordia.ca]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. deltima.eu [deltima.eu]
- 9. utec-corp.com [utec-corp.com]
- 10. etusersgroup.org [etusersgroup.org]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. chimia.ch [chimia.ch]
- 14. US6406918B1 - Thermal analysis for detection and identification of explosives and other controlled substances - Google Patents [patents.google.com]
- 15. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. PICRIC ACID, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to the Synthesis of Ferrous Picrate for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthesis routes for ferrous picrate (B76445), a compound with applications as a fuel additive and potential interest in other areas of chemical research.[1][2][3] The following sections detail various synthetic methodologies, presenting a side-by-side analysis of their performance based on available experimental data. Detailed protocols for key methods are provided, along with visualizations of the synthetic workflows to aid in selection and implementation.
Comparative Analysis of Ferrous Picrate Synthesis Routes
The selection of an appropriate synthesis route for this compound depends on several factors, including desired purity, yield, safety considerations, and available starting materials. The following table summarizes the key characteristics of several reported methods.
| Synthesis Route | Starting Materials | Key Reaction Conditions | Reported Yield | Purity/Product Characteristics | Safety & Other Considerations |
| Direct Reaction | Picric Acid, Iron Powder | Aqueous solution, room temperature, stirred for 2 hours.[1] | Not explicitly stated, but product was obtained. | Product is a hydrate (B1144303) (hexahydrate to octahydrate). Fe²+ ion is present.[1] | Picric acid is an explosive and should be handled with care. The hydrated product has low sensitivity to friction and drop hammer tests. |
| Double Displacement | Barium Picrate, Ferrous Sulfate (B86663) | Aqueous solution, stirred for 2 hours.[1] | Not explicitly stated, but product was obtained. | Product is a hydrate (hexahydrate). Fe²+ ion is present. Similar chemical properties to the direct reaction product.[1] | Requires the preparation of barium picrate as an intermediate. Barium compounds are toxic. |
| Metallic Iron in Solvent | Picric Acid, Non-powdered Metallic Iron (e.g., steel wool) | Aromatic hydrocarbon and aliphatic alcohol solvent mixture, trace amount of water.[2][4] | High yield of this compound in solution.[2] | Produces a solution of this compound. Final product can have a water content not exceeding 0.25% by volume.[2] | Avoids the use of powdered iron, which can be pyrophoric. The process can be performed under an inert atmosphere for improved stability.[2] |
| From Ferrous Carbonate | Ferrous Carbonate, Picric Acid | Non-oxidizing conditions, water-free solution of picric acid in a specific solvent medium.[2] | Not explicitly stated. | Ferrous carbonate must be free from ferric compounds.[2] | Requires careful control of atmospheric conditions to prevent oxidation. |
| From Ferrous Hydroxide (B78521) | Ferrous Hydroxide, Picric Acid | Inert atmosphere, reaction of pre-formed ferrous hydroxide with picric acid in an aromatic solvent.[2] | Not explicitly stated. | Requires isolation and purification of ferrous hydroxide precipitate.[2] | The entire process is performed under an inert atmosphere to prevent oxidation of ferrous hydroxide. |
| Iron Carbonyl Method | Picric Acid, Iron Carbonyl | Solution of straight or branched-chain aliphatic alcohol and an aromatic solvent, temperature between 10 and 120°C.[2] | High yield.[2] | Not detailed. | Iron carbonyl is highly toxic and requires specialized handling procedures. |
Experimental Protocols
The following are detailed experimental protocols for two common methods of this compound synthesis.
Method 1: Direct Reaction of Picric Acid with Iron Powder[1]
This method involves the direct reaction of a saturated picric acid solution with metallic iron powder.
Materials:
-
Picric Acid
-
Iron Powder (200 mesh)
-
Deionized Water
-
Dichloromethane (for purification)
Procedure:
-
Prepare a saturated solution of picric acid by dissolving it in 500 ml of deionized water.
-
Slowly add 20 g of 200-mesh iron powder to the saturated picric acid solution.
-
Stir the mixture for 2 hours at room temperature. The end of the reaction is indicated by the solution's pH reaching 6.
-
Filter the reaction mixture to remove any unreacted iron powder.
-
Heat and concentrate the filtrate to a volume of approximately 200 ml.
-
Pour the concentrated solution into a plastic vat and allow it to dry with ventilation in a fume hood to obtain yellow crystals of this compound.
-
Purify the synthesized this compound by extracting any unreacted picric acid with dichloromethane.
Method 2: Double Displacement using Barium Picrate and Ferrous Sulfate[1]
This route involves the preparation of barium picrate as an intermediate, followed by a reaction with ferrous sulfate.
Materials:
-
Picric Acid
-
Barium Carbonate
-
Ferrous Sulfate (FeSO₄)
-
Deionized Water
Procedure: Part A: Synthesis of Barium Picrate
-
Prepare a saturated solution of picric acid in 500 ml of deionized water.
-
Slowly add an equivalent amount of barium carbonate to the picric acid solution.
-
Stir the mixture for 2 hours.
-
Filter the solution to remove any unreacted barium carbonate and by-products. The filtrate is a solution of barium picrate.
Part B: Synthesis of this compound
-
To the barium picrate solution from Part A, add ferrous sulfate (FeSO₄).
-
Stir the mixture for 2 hours. A precipitate of barium sulfate will form.
-
Filter the mixture to separate the barium sulfate precipitate.
-
The filtrate, a solution of this compound, is then heated, concentrated, and dried in a ventilated area to yield black crystals of the product.
Visualization of Synthesis Workflows
The following diagrams illustrate the key steps in the described synthesis routes.
Caption: Workflow for the direct synthesis of this compound.
References
A Comparative Guide to Ferrous Picrate and Ferrocene as Combustion Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ferrous picrate (B76445) and ferrocene (B1249389) as combustion modifiers, supported by experimental data. The information is tailored for researchers and professionals in science and drug development who require a technical understanding of these compounds.
Executive Summary
Ferrous picrate and ferrocene are both iron-containing compounds utilized to modify combustion processes, albeit traditionally in different applications. Ferrocene and its derivatives are extensively studied and used as burning rate catalysts in solid propellants, where they have demonstrated significant efficacy. This compound has primarily been applied as a fuel additive in liquid fuels, such as diesel, to enhance combustion efficiency and reduce emissions. While both compounds leverage the catalytic properties of iron, their performance characteristics and mechanisms of action exhibit notable differences. A direct comparison in a single application is rare in publicly available literature; however, existing studies in their respective fields allow for a comprehensive evaluation. A U.S. Bureau of Mines study directly comparing the two in diesel fuel found that a ferrocene-based additive was effective at reducing particulate matter, whereas this compound showed no measurable effect on emissions under the tested conditions.[1]
Performance in Liquid Fuels (Diesel)
This compound is marketed as a combustion improver for diesel fuel, with studies reporting improved fuel efficiency and reduced emissions.[2] Ferrocene has also been evaluated as a diesel additive, with some studies indicating an increase in thermal efficiency and a reduction in certain emissions, while others report negative impacts on fuel consumption and an increase in nitrogen oxide (NOx) emissions.[3][4][5][6]
Quantitative Performance Data in Diesel Fuel
| Parameter | This compound | Ferrocene |
| Brake Specific Fuel Consumption (BSFC) | Up to 2.7% reduction observed.[2] | Mixed results: some studies show a decrease of up to 6%[3], while others report a 4% increase.[6] |
| Brake Thermal Efficiency | Not explicitly quantified in available sources. | Up to 5.4% increase at full load with 50 ppm additive[4]; an average of 2% increase with 200 mg/liter.[3] |
| Smoke/Particulate Matter Emissions | Significant reduction (up to 33.4%).[2] | Reduction between 4% and 45% reported[1]; another study noted a 28% decrease in smoke opacity with 50 ppm.[4] |
| Carbon Monoxide (CO) Emissions | Up to 20.5% reduction.[2] | Up to 30% reduction with 25 ppm additive.[4] |
| Unburnt Hydrocarbons (UHC) Emissions | Up to 16.2% reduction.[2] | Up to 44% reduction with 50 ppm additive.[4] |
| Nitrogen Oxides (NOx) Emissions | Slight increase (up to 5.7%).[2] | Increased by 8-14% at full load[4]; another study reports a 12% increase.[6] |
Performance in Solid Propellants
Ferrocene and its derivatives are well-established as highly effective burning rate catalysts for composite solid propellants, particularly those based on ammonium (B1175870) perchlorate (B79767) (AP) and hydroxyl-terminated polybutadiene (B167195) (HTPB).[7][8] They can significantly increase the propellant's burning rate.[8] Information on this compound in solid propellants is less common, though the existence of "ferrocene picrate" ionic compounds suggests an interest in combining the properties of both.[9]
Quantitative Performance Data in Solid Propellants
| Catalyst | Propellant Formulation | Concentration | Burning Rate Enhancement | Reference |
| Ferrocene Derivatives (e.g., DFB) | AP/HTPB | 1-2% | Increased by 2 mm/s compared to Fe₂O₃ | [8] |
| n-butyl ferrocene | AP/HTPB | Not specified | Burn rate of 11.8 mm/s | [8] |
| 1,3-diferrocenyl-1-butene (DFB) | AP/HTPB | Not specified | Burn rate of 12.1 mm/s | [8] |
| Catocene | AP/HTPB | 1% | Equivalent to 0.5% Butacene | [7] |
Mechanisms of Action
The catalytic activity of both this compound and ferrocene is attributed to the in-situ formation of highly reactive iron species during combustion.
This compound in Liquid Fuels: The proposed mechanism involves a multi-step process that enhances combustion.
Caption: Proposed mechanism of this compound in liquid fuel combustion.
Ferrocene in Solid Propellants: In solid propellants, ferrocene's primary role is to accelerate the decomposition of the oxidizer (ammonium perchlorate).
Caption: Mechanism of ferrocene as a burning rate catalyst in solid propellants.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective evaluation of combustion modifiers.
Solid Propellant Burn Rate Measurement
The burning rate of solid propellants is commonly measured using a strand burner , often following the Crawford bomb method.
Caption: Workflow for measuring solid propellant burn rate using a strand burner.
Methodology Details:
-
Propellant Strand Preparation: A small, uniform strand (typically a few millimeters in diameter and several centimeters long) of the propellant is cast and cured. The side surfaces are coated with an inhibitor to ensure that combustion proceeds evenly along the length of the strand (cigarette-style burning).
-
Instrumentation: Fuse wires or thermocouples are embedded in the strand at precisely measured distances. These are connected to an external timer.
-
Pressurization: The strand is mounted in a high-pressure vessel, known as a Crawford bomb or strand burner, which is then pressurized with an inert gas like nitrogen to the desired test pressure.[10]
-
Ignition and Data Acquisition: The top of the strand is ignited using a hot wire. As the flame front travels down the strand, it activates the embedded wires or thermocouples, starting and stopping the timer.
-
Calculation: The burning rate is calculated by dividing the known distance between the sensors by the measured time interval.
-
Pressure Dependence: The experiment is repeated at various pressures to determine the pressure exponent 'n' and the constant 'a' in Vieille's law (r = aPⁿ), which characterizes the propellant's ballistic properties.[8]
Liquid Fuel Additive Performance Evaluation
For diesel fuel additives, standardized engine tests are used to evaluate performance in terms of efficiency, power, and emissions. A key test is the CEC F-98-08 (DW10B) for injector nozzle coking.
Caption: Workflow for the CEC F-98-08 (DW10B) diesel fuel additive test.
Methodology Details:
-
Test Engine: The standard engine is a Peugeot DW10B 2.0L common-rail diesel engine.[11]
-
Test Cycle: The engine is operated over a multi-hour test that includes repeated 1-hour cycles with 12 stages of varying speed and load, as well as engine-off "soak" periods to simulate real-world driving.[11][12]
-
Fuel: A standard reference fuel is used. To accelerate deposit formation, a contaminant like zinc neodecanoate may be added to the fuel.[13]
-
Performance Metric: The primary metric for injector fouling is the percentage of power loss measured at a specific stage of the cycle over the duration of the test. A power loss of over 2% is generally considered unacceptable by engine manufacturers.[11]
-
Emissions Measurement: Exhaust gas analyzers are used to measure the concentration of key pollutants (CO, HC, NOx, and particulate matter/smoke opacity) throughout the test cycle.
-
Comparison: The performance of the fuel with the additive is compared to a baseline test run with the same fuel without the additive.
Conclusion
Both this compound and ferrocene serve as effective iron-based combustion modifiers, but their optimal applications and performance profiles differ based on the available evidence.
-
Ferrocene is a well-documented and potent burning rate catalyst for solid propellants. Its use in liquid fuels is more complex, with potential benefits in thermal efficiency and some emission reductions, but also risks of increased fuel consumption and NOx emissions.
-
This compound is primarily documented as a diesel fuel additive that can improve fuel economy and reduce smoke, CO, and UHC emissions, with a slight penalty in NOx emissions. Its application in solid propellants is not well-established in the literature, though the development of ferrocene-picrate compounds indicates a potential for synergistic effects.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fuel Performance Catalyst - Technical Bulletins [fpc1.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. publications.drdo.gov.in [publications.drdo.gov.in]
- 9. CN108329360B - Ferrocene picrate ionic compound and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. toptiergas.com [toptiergas.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Comparison of Ferrous Picrate with its Starting Materials: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of ferrous picrate (B76445) with its constituent starting materials, picric acid and ferrous sulfate (B86663). The formation of ferrous picrate from these precursors results in distinct changes in their respective spectral properties, which can be effectively monitored using techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy. This document outlines the synthesis of this compound, details the spectroscopic methodologies, and presents a comparative analysis of the spectral data to elucidate the structural changes occurring upon complexation.
Quantitative Spectroscopic Data Summary
The formation of this compound from picric acid and ferrous sulfate is accompanied by noticeable shifts in the vibrational frequencies of key functional groups, as observed in their FT-IR spectra. Similarly, the electronic transitions observed in UV-Vis spectroscopy are altered due to the coordination of the ferrous ion with the picrate ligand.
| Compound | Spectroscopic Technique | Key Spectral Features (Wavenumber, cm⁻¹) | Observations and Interpretation |
| Picric Acid | FT-IR | ~3100 (O-H stretch), ~1530-1560 (asymmetric N-O stretch), ~1330-1340 (symmetric N-O stretch)[1] | The spectrum is characterized by a broad O-H stretching band due to the phenolic hydroxyl group and strong absorptions from the nitro groups. |
| Ferrous Sulfate (Heptahydrate) | FT-IR | ~3200-3500 (broad, O-H stretch of water), ~1640 (H-O-H bend of water), ~1135, ~1062 (S-O stretch)[1] | The spectrum is dominated by broad absorptions due to the water of hydration and strong bands from the sulfate anion. |
| This compound | FT-IR | ~3000-3600 (very broad, O-H stretch), ~1530-1560 (asymmetric N-O stretch), ~1480 (new absorption) , ~1330-1340 (symmetric N-O stretch)[1] | The O-H band is broader than in picric acid due to the presence of water of hydration. A key indicator of this compound formation is the appearance of a new absorption band around 1480 cm⁻¹. The nitro group stretches remain similar to picric acid.[1] |
| Picric Acid | UV-Vis | λmax ~337-360 nm | Exhibits strong absorption in the UV region, characteristic of the nitrophenolic chromophore. |
| Ferrous Sulfate (aqueous) | UV-Vis | Weak absorptions in the visible and near-IR region | Aqueous solutions of ferrous ions show weak absorption bands. |
| This compound | UV-Vis | Expected red-shift and/or new absorption bands in the visible region | The formation of the this compound complex is anticipated to cause a bathochromic (red) shift of the picrate absorption bands and potentially introduce new charge-transfer bands in the visible spectrum, resulting in a colored solution. |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported.[1]
Method 1: Reaction of Picric Acid with Iron Powder [1]
-
A saturated aqueous solution of picric acid is prepared at room temperature.
-
Fine iron powder (e.g., 200 mesh) is gradually added to the stirred picric acid solution.
-
The reaction mixture is stirred for several hours at room temperature. The completion of the reaction can be monitored by the change in pH of the solution towards neutral (pH ~6).
-
The solution is then filtered to remove any unreacted iron powder.
-
The filtrate is concentrated by heating to reduce the volume.
-
Upon cooling and drying, crystals of this compound are obtained.
Method 2: Reaction of Barium Picrate with Ferrous Sulfate [1]
-
Barium picrate is synthesized by reacting a saturated solution of picric acid with barium carbonate.
-
An aqueous solution of the synthesized barium picrate is prepared.
-
An aqueous solution of ferrous sulfate is added to the barium picrate solution and stirred for a couple of hours.
-
The precipitated barium sulfate is removed by filtration.
-
The filtrate, containing this compound, is then concentrated and dried to yield the crystalline product.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Samples of picric acid, ferrous sulfate, and the synthesized this compound are individually mixed with potassium bromide (KBr) powder.
-
The mixtures are pressed into thin pellets using a hydraulic press.
-
The FT-IR spectra are recorded in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
UV-Visible (UV-Vis) Spectroscopy
-
Solutions of picric acid, ferrous sulfate, and this compound are prepared in a suitable solvent (e.g., water or ethanol) at known concentrations.
-
The UV-Vis absorption spectra are recorded over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer, with the pure solvent used as a blank.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between reactants, product, and spectroscopic changes.
References
Evaluating the Cost-Effectiveness of Ferrous Picrate as a Catalyst: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a catalyst is a critical decision that balances performance, cost, and sustainability. This guide provides a comprehensive evaluation of the cost-effectiveness of ferrous picrate (B76445) as a catalyst, comparing it with common alternatives in the context of organic synthesis. While ferrous picrate is a well-documented combustion catalyst, its application in broader organic synthesis is less explored. This guide will, therefore, draw comparisons with other iron-based catalysts and benchmark precious metal catalysts where direct data for this compound is unavailable.
Data Presentation: Cost and Performance Comparison
The following tables summarize the estimated costs and reported performance of this compound precursors and alternative catalysts.
Table 1: Cost Comparison of Catalysts and Precursors
| Catalyst/Precursor | Form | Purity | Estimated Price (per kg) | Notes |
| This compound Precursors | ||||
| Picric Acid | Powder | ACS Reagent | $109.00 - $3,000.00[1][2][3] | Price varies significantly with grade and supplier. |
| Iron Powder | Powder | Catalyst Grade | $3.10 - $180.00[4][5][6][7] | Price depends on particle size and purity. |
| Iron-Based Catalysts | ||||
| Iron(III) Chloride (FeCl₃) | Anhydrous Powder | 97-99% | ~$50 - $200 | Common, inexpensive iron catalyst precursor. |
| Iron Oxide Nanoparticles (Fe₃O₄) | Powder | 98-99.5% | ~$100 - $500 | Price varies with particle size and surface modification. |
| Precious Metal Catalysts | ||||
| Palladium on Carbon (Pd/C) | Powder | 5-10% Pd | $150,000 - $1,900,000[8][9][10][11] | Price is highly dependent on the volatile cost of palladium. |
| Platinum on Carbon (Pt/C) | Powder | 1-5% Pt | $40,000 - $320,000[12][13][14] | Price is subject to fluctuations in the platinum market. |
Table 2: Performance Comparison in Catalytic Reactions
| Catalyst | Reaction Type | Substrate Scope | Typical Reaction Conditions | Yield | Reaction Time | Reference |
| This compound | Fuel Combustion | Hydrocarbon fuels | Internal combustion engines | Improved fuel efficiency by 3-8%[15] | milliseconds | [15] |
| Organic Synthesis | No direct data found | - | - | - | - | |
| Iron-Based Catalysts (e.g., FeCl₃, Fe(acac)₃) | Cross-Coupling | Aryl halides with Grignard reagents | THF, room temperature | Good to excellent (64-95%) | 1-2 hours | [16][17][18] |
| Hydrogenation of Nitroarenes | Substituted nitroarenes | Light-driven, room temperature | High to quantitative (up to 99%) | 1-36 hours | [19] | |
| Palladium on Carbon (Pd/C) | Cross-Coupling (Suzuki, Heck) | Broad (aryl halides, boronic acids, alkenes) | Various solvents, often elevated temperatures | High to quantitative (>90%) | 0.5-24 hours | [20][21] |
| Hydrogenation | Alkenes, alkynes, nitro groups, etc. | H₂, various solvents, room temp. to moderate heat | High to quantitative (>95%) | 0.5-12 hours | [22] | |
| Platinum on Carbon (Pt/C) | Hydrogenation | Aromatic rings, ketones | H₂, often higher pressure and/or temperature | High to quantitative (>95%) | 1-24 hours | [22] |
| Oxidation of Alcohols | Primary and secondary alcohols | O₂, various solvents | Moderate to high | 1-12 hours | [23] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing catalytic results. Below are protocols for the synthesis of this compound and representative examples of catalytic reactions where it or its alternatives could be employed.
Synthesis of this compound from Iron Powder and Picric Acid
This protocol is adapted from studies on the synthesis of iron picrates.[24]
Materials:
-
Picric acid (C₆H₃N₃O₇)
-
Iron powder (Fe), 200 mesh
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Beakers, magnetic stirrer, filtration apparatus, heating mantle, ventilation hood
Procedure:
-
Prepare a saturated aqueous solution of picric acid at room temperature.
-
Slowly add 20g of 200-mesh iron powder to the saturated picric acid solution while stirring continuously.
-
Continue stirring the mixture for 2 hours at room temperature. The reaction is complete when the pH of the solution reaches approximately 6.
-
Filter the reaction mixture to remove any unreacted iron powder.
-
Gently heat the filtrate to concentrate it to a volume of about 200 mL.
-
Pour the concentrated solution into a shallow dish and allow it to dry in a well-ventilated hood to obtain crystalline this compound.
-
To purify the product, wash the crystals with dichloromethane to remove any unreacted picric acid.
General Protocol for Iron-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent
This is a general procedure based on established methods for iron-catalyzed cross-coupling reactions.[16][18]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) or a similar iron salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask, magnetic stirrer, syringe, nitrogen atmosphere
Procedure:
-
Add the iron catalyst (e.g., 1-5 mol%) to a Schlenk flask under a nitrogen atmosphere.
-
Add the aryl halide (1 equivalent) dissolved in anhydrous THF to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture via syringe while stirring.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-2 hours), monitoring by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Palladium-Catalyzed Hydrogenation of an Alkene
This is a standard procedure for hydrogenation using a heterogeneous palladium catalyst.
Materials:
-
Alkene substrate (e.g., styrene)
-
10% Palladium on carbon (Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation flask (e.g., Parr shaker bottle), magnetic stirrer, hydrogen balloon or hydrogenation apparatus
Procedure:
-
Dissolve the alkene (1 equivalent) in a suitable solvent (e.g., methanol) in the hydrogenation flask.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (from a balloon or a pressurized source) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/GC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows.
Conclusion
The evaluation of this compound as a cost-effective catalyst for organic synthesis presents a nuanced picture.
Cost: Based on the price of its precursors, picric acid and iron powder, this compound stands as a potentially very low-cost catalyst, especially when compared to palladium and platinum-based catalysts.[1][2][3][4][5][6][7][25] The cost of iron is negligible compared to precious metals, making iron-based catalysts in general an attractive option for large-scale synthesis.[16]
Performance: While this compound has demonstrated efficacy as a combustion catalyst, there is a notable absence of published data on its performance in key organic synthesis reactions such as cross-coupling or selective hydrogenation. In contrast, other simple iron salts and iron-based nanoparticles have been shown to be effective catalysts for a range of transformations, offering a green and economical alternative to precious metals, albeit sometimes with a more limited substrate scope or requiring specific reaction conditions.[16][18][19][22][26][27][28] Palladium and platinum catalysts remain the benchmarks for high reactivity, broad applicability, and selectivity, justifying their high cost in many pharmaceutical and fine chemical applications where efficiency and reliability are paramount.[20][21]
Recommendation: For researchers and drug development professionals, this compound's primary appeal lies in its low potential cost. However, its utility in organic synthesis remains to be demonstrated. There is a clear opportunity for research into the catalytic activity of this compound in various organic transformations. Should it prove effective, even with moderate activity, its extremely low cost could make it a viable option for specific, large-scale industrial processes. Until such data is available, other well-characterized iron catalysts offer a more established and reliable choice for those seeking to move away from precious metal catalysts. For high-value, complex syntheses where yield and selectivity are critical, palladium and platinum catalysts are likely to remain the preferred choice despite their cost.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. Powder Picric Acid at 430.00 INR in Mumbai, Maharashtra | Indian Platinum Private Limited [tradeindia.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. Fe 99% Pure Iron Powder Reduced Iron Powder Atomized Iron Powder [ebcastings.com]
- 5. Carbonyl Iron Powder Price Per kg: Current Market Rates [accio.com]
- 6. Iron powder , 1 kg, CAS No. 7439-89-6 | Iron | Elements | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Palladium on carbon Sigma-Aldrich [sigmaaldrich.com]
- 10. 10 palladium on carbon price per kg 2025 [accio.com]
- 11. Palladium Based Catalysts [fuelcellstore.com]
- 12. indiamart.com [indiamart.com]
- 13. Platinum on Vulcan / Carbon [fuelcellstore.com]
- 14. dir.indiamart.com [dir.indiamart.com]
- 15. fpc1.com [fpc1.com]
- 16. Coming of age: sustainable iron-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assets.w3.tue.nl [assets.w3.tue.nl]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. jes.or.jp [jes.or.jp]
- 25. m.indiamart.com [m.indiamart.com]
- 26. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
comparative study of the crystal structures of different metal picrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the crystal structures of various metal picrates. By presenting key crystallographic data in a structured format, alongside detailed experimental protocols, this document aims to facilitate a deeper understanding of the structural chemistry of these energetic materials. The influence of different metal cations on the crystal packing, coordination environments, and overall molecular architecture of the picrate (B76445) salts is highlighted, providing a valuable resource for researchers in materials science, crystallography, and energetic materials development.
Comparative Crystallographic Data of Metal Picrates
The following table summarizes the key crystallographic parameters for a range of metal picrates. These compounds exhibit diverse crystal systems and coordination geometries, largely influenced by the size and charge of the metal cation, as well as the presence of water of hydration.
| Metal Picrate | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Selected Metal-Oxygen Bond Lengths (Å) |
| Lithium Picrate Monohydrate | Triclinic | P-1 | 10.710(6) | 7.186(1) | 7.112(1) | 65.89 | 71.90(3) | 84.45 | 2 | Li-O(phenolic) bridged |
| Sodium Picrate Monohydrate | Monoclinic | C2/m | 13.074(6) | 20.080(6) | 3.690(3) | 90 | 90.67(3) | 90 | 4 | - |
| Potassium Picrate (orthorhombic) | Orthorhombic | Ibca | 13.316(3) | 19.107(5) | 7.138(2) | 90 | 90 | 90 | 8 | - |
| Potassium Picrate (monoclinic) | Monoclinic | P2₁/m | 4.1681(2) | 10.6704(6) | 10.2381(6) | 90 | 95.134(2) | 90 | 2 | - |
| Rubidium Picrate | Monoclinic | P2₁/c | 10.604(1) | 4.556(3) | 19.183(2) | 90 | 101.41(1) | 90 | 4 | - |
| Cesium Picrate | Monoclinic | P2₁/c | 10.811(1) | 4.7011(4) | 19.404(1) | 90 | 101.41(1) | 90 | 4 | Cs-O distances range from 3.028 to 3.372[1] |
| Magnesium Picrate Nonahydrate | Monoclinic | P2₁/c | 15.023(3) | 6.718(4) | 26.516(2) | 90 | 109.55(1) | 90 | 4 | Mg-O(water) distances range from 2.043 to 2.077[2][3] |
| Calcium Picrate Pentahydrate | Orthorhombic | Pmab | 24.169(6) | 10.292(7) | 8.554(2) | 90 | 90 | 90 | 4 | Ca is eight-coordinate[4] |
| Strontium Picrate Pentahydrate | Monoclinic | C2/c | 24.515(6) | 10.142(6) | 17.932(4) | 90 | 98.76(2) | 90 | 8 | Sr is eight-coordinate[3] |
| Barium Picrate Hexahydrate | Triclinic | P-1 | 15.120(5) | 11.633(3) | 6.766(3) | 87.24 | 79.16(3) | 84.88 | 2 | Ba is ten-coordinate[3] |
Experimental Protocols
The synthesis and crystallographic analysis of metal picrates generally follow established procedures in inorganic and materials chemistry.
Synthesis of Metal Picrates
A common method for the synthesis of metal picrates involves the reaction of a metal carbonate or hydroxide (B78521) with an aqueous solution of picric acid.[1][5]
-
Preparation of Reactants: An aqueous solution of picric acid is prepared, typically with gentle heating to ensure complete dissolution. The corresponding metal carbonate or hydroxide is weighed and prepared as a solid or an aqueous slurry.
-
Reaction: The metal carbonate or hydroxide is slowly added in stoichiometric amounts to the stirred picric acid solution. The reaction with carbonates is often accompanied by effervescence due to the evolution of carbon dioxide. The mixture is typically stirred and heated until a clear, colored solution is obtained.
-
Crystallization: The resulting solution is filtered to remove any unreacted starting materials or impurities. The filtrate is then allowed to cool slowly to room temperature, or the solvent is slowly evaporated, to induce crystallization. For hydrated salts, crystallization is performed from aqueous solutions.
-
Isolation and Purification: The formed crystals are collected by filtration, washed with a small amount of cold deionized water or a suitable solvent to remove any soluble impurities, and then dried. Recrystallization from an appropriate solvent can be performed to obtain high-purity single crystals suitable for X-ray diffraction studies.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of metal picrates is carried out using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of the metal picrate is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature, often at room temperature or low temperatures to reduce thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process refines the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Workflow for Comparative Crystallographic Study
The following diagram illustrates the general workflow for a comparative study of the crystal structures of different metal picrates.
References
A Comparative Guide to Ferrous Picrate Synthesis: An Analysis of Byproducts
For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic route can significantly impact product purity and process efficiency. Ferrous picrate (B76445), a compound with applications in various fields, can be synthesized through several methods, each with a unique profile of byproducts. This guide provides an objective comparison of four common ferrous picrate synthesis methods, with a focus on the byproducts generated and the experimental protocols for their analysis.
Comparison of Synthesis Methods and Byproduct Profiles
The selection of a synthesis method for this compound should be guided by factors such as desired purity, yield, and the nature of the byproducts, which can influence downstream processing and final product stability. The following table summarizes the key byproducts associated with four common synthesis routes.
| Synthesis Method | Primary Reactants | Major Byproducts | Typical Purification Steps | Anticipated Purity |
| Method 1: Direct Reaction | Picric Acid + Iron Powder | Unreacted Picric Acid, Unreacted Iron Powder | Filtration, Solvent Extraction (e.g., with dichloromethane)[1] | High, dependent on extraction efficiency |
| Method 2: Double Displacement | Barium Picrate + Ferrous Sulfate (B86663) | Barium Sulfate (precipitate) | Filtration[1] | Very High, due to insolubility of BaSO4 |
| Method 3: From Ferrous Hydroxide (B78521) | Ferrous Hydroxide + Picric Acid | Water, Impurities from Ferrous Hydroxide precipitation | Washing, Drying | Good to High, depends on purity of ferrous hydroxide |
| Method 4: Mixed Solvent System | Picric Acid + Metallic Iron in Aromatic/Aliphatic Solvents | Residual Solvents, Water, Insoluble Materials | Filtration, Distillation/Drying[2][3] | High, with controlled levels of residual solvents and water |
Experimental Protocols for Byproduct Analysis
Accurate quantification of byproducts is crucial for quality control and process optimization. Below are detailed methodologies for the analysis of the major byproducts identified in the different synthesis methods.
Quantification of Unreacted Picric Acid by Titration
Residual picric acid can be a significant impurity in methods where it is used in excess. A common method for its quantification is acid-base titration.
-
Principle: The acidic proton of picric acid is neutralized by a standardized basic solution. The equivalence point is determined using a suitable indicator or potentiometrically.
-
Apparatus: Burette, beaker, magnetic stirrer, pH meter (for potentiometric titration).
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator (for visual titration)
-
Solvent (e.g., distilled water or ethanol, depending on sample solubility)
-
-
Procedure:
-
Accurately weigh a sample of the this compound product and dissolve it in a suitable solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed[3].
-
Record the volume of NaOH solution used.
-
Calculate the amount of picric acid in the sample based on the stoichiometry of the reaction.
-
Gravimetric Analysis of Barium Sulfate
In the double displacement method, barium sulfate is formed as a solid byproduct. Its quantity can be determined with high accuracy using gravimetric analysis.
-
Principle: The insoluble barium sulfate precipitate is separated from the reaction mixture by filtration, dried to a constant weight, and weighed.
-
Apparatus: Beaker, filter funnel, ashless filter paper, drying oven, muffle furnace, desiccator, analytical balance.
-
Reagents:
-
Dilute hydrochloric acid (HCl)
-
Distilled water
-
-
Procedure:
-
After the reaction is complete, heat the mixture to aid in the precipitation and coagulation of barium sulfate[4][5][6].
-
Filter the hot solution through a pre-weighed piece of ashless filter paper[4][5].
-
Wash the precipitate with hot distilled water to remove any soluble impurities[4][5].
-
Carefully transfer the filter paper containing the precipitate to a crucible.
-
Dry the crucible and its contents in a drying oven, and then ignite in a muffle furnace to burn off the filter paper[5].
-
Cool the crucible in a desiccator and weigh it to a constant mass[4][5].
-
The mass of the remaining solid is the mass of the barium sulfate byproduct.
-
Analysis of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
For synthesis methods employing organic solvents, it is essential to quantify their residual amounts in the final product to ensure safety and stability.
-
Principle: The volatile organic solvents are partitioned from the sample matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then injected into a gas chromatograph for separation and a mass spectrometer for identification and quantification.
-
Apparatus: Headspace autosampler, gas chromatograph, mass spectrometer, headspace vials.
-
Reagents:
-
Procedure:
-
Accurately weigh the this compound sample into a headspace vial[9].
-
Add a precise volume of the dissolution solvent.
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to a specific temperature for a set time to allow the volatile solvents to equilibrate between the sample and the headspace[10].
-
A sample of the headspace is automatically injected into the GC-MS system.
-
The residual solvents are identified by their retention times and mass spectra, and quantified by comparing their peak areas to those of external or internal standards[10][11].
-
Visualizing the Synthesis and Analysis Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for this compound synthesis and the subsequent analysis of byproducts.
References
- 1. jes.or.jp [jes.or.jp]
- 2. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. studymoose.com [studymoose.com]
- 7. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 8. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cms.agr.wa.gov [cms.agr.wa.gov]
comparing the biocidal efficacy of ferrous picrate with other fuel biocides
A comprehensive review of available data on the antimicrobial properties of ferrous picrate (B76445) compared to other common fuel biocides.
While ferrous picrate is recognized for its role as a combustion catalyst, its biocidal efficacy is also a subject of interest for researchers and fuel quality managers. This guide provides a comparative analysis of this compound and other fuel biocides, based on available data. It is important to note that while qualitative statements regarding the biocidal activity of this compound are available, detailed quantitative and comparative studies are not prevalent in publicly accessible scientific literature.
This compound: An Overview of Biocidal Claims
This compound, particularly in formulations like FTC (Fuel Treatment Concentrate), is reported to possess strong biocidal properties, effectively controlling fungal, yeast, and bacterial growth in fuel[1][2][3]. These claims suggest its utility in preventing microbial infestations that can lead to fuel degradation, filter plugging, and corrosion of storage tanks and engine components. However, specific data from controlled biocidal efficacy studies, such as kill rates or minimum inhibitory concentrations (MICs) against common fuel-contaminating microorganisms, are not detailed in the available literature. Its primary documented function is as a combustion improver, which reduces engine deposits and improves fuel efficiency[1][2][3].
Comparative Analysis of Other Fuel Biocides
In contrast to this compound, quantitative data for other fuel biocides are more readily available, allowing for direct comparisons of their performance. The following table summarizes the biocidal efficacy of several common fuel biocides based on available studies. This serves as an example of the type of data necessary for a comprehensive evaluation of this compound's biocidal performance.
| Biocide Chemistry | Trade Name Examples | Target Microorganisms | Efficacy Data (Kill Rate) | Key Characteristics |
| Isothiazolinone | Kathon™ FP 1.5 | Pseudomonas aeruginosa (bacteria), Hormoconis resinae (fungus) | Maintained close to 100% kill for one week at the lowest treat rate. At 200 ppm, it was successful against the fungus for four weeks[1]. | Effective in both fuel and water phases[1]. |
| Thiocyanate | Bellicide™ | Pseudomonas aeruginosa (bacteria), Hormoconis resinae (fungus) | Maintained 100% kill rate for both bacteria and fungi through four weeks at all tested levels[1]. | Effective in both fuel and water phases; less sensitive to pH changes[4]. |
| Carbamates | Pri-ocide™, Aquatreat™ DNM-30 | Bacteria and Fungi | Less effective than thiocyanates; required higher concentrations (200-300 ppm) to kill 50% of fungi and could not maintain the kill rate for four weeks[4]. | Can lose effectiveness in more acidic environments[4]. |
| Oxazolidine (B1195125) | (Various) | Bacteria | Water-soluble biocides with an oxazolidine group have shown high performance in controlling bacterial growth in diesel fuel storage tanks[5]. | Generally water-soluble[5]. |
| Organoborane | Biobor® JF | Bacteria and Fungi | Widely used, especially in aviation fuel[6]. | Loses effectiveness in the presence of water due to hydrolysis of the active ingredient[6]. |
Experimental Protocols for Biocidal Efficacy Testing
To ensure accurate and reproducible results, the evaluation of a biocide's efficacy should follow standardized experimental protocols. A generalized workflow for such testing is outlined below.
Objective: To determine the effectiveness of a fuel biocide in controlling the growth of specific microorganisms in a fuel/water environment.
Materials:
-
Fuel biocide to be tested (e.g., this compound solution)
-
Contaminated fuel or a sterile fuel/water mixture
-
Cultures of relevant microorganisms (e.g., Pseudomonas aeruginosa, Hormoconis resinae)
-
Sterile glassware (flasks, pipettes)
-
Incubator
-
Plate counting supplies (agar plates, spreader)
-
Microscope
Generalized Procedure:
-
Preparation of Test System: A two-phase system is created, typically with a fuel-to-water ratio that mimics storage tank conditions (e.g., 100:1). The water phase is inoculated with a known concentration of the test microorganism(s).
-
Introduction of Biocide: The biocide is added to the fuel phase at various concentrations (e.g., 50, 100, 200 ppm). A control system with no biocide is also prepared.
-
Incubation: The test systems are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 28 days). The flasks are gently agitated periodically to ensure mixing at the fuel-water interface.
-
Sampling and Analysis: Samples are drawn from the water phase at regular intervals (e.g., 24 hours, 7 days, 14 days, 28 days).
-
Microbial Enumeration: The number of viable microorganisms in the samples is determined using standard plate counting techniques.
-
Data Interpretation: The reduction in the microbial population over time for each biocide concentration is calculated and compared to the control. The Minimum Inhibitory Concentration (MIC) and kill rate can be determined from this data.
Caption: Generalized workflow for testing the biocidal efficacy of fuel additives.
Conclusion
While this compound is promoted as having biocidal properties, there is a notable lack of publicly available, quantitative data to support a direct comparison with other established fuel biocides. The information available is qualitative and often secondary to its primary function as a combustion improver. For a comprehensive understanding of its efficacy, further research and standardized testing are required. The comparative data for other biocides and the generalized experimental protocol provided here offer a framework for how such an evaluation could be conducted. Researchers and professionals in drug development and fuel science are encouraged to pursue further studies to quantify the biocidal performance of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Ferrous Picrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ferrous picrate (B76445), a compound of interest in various research and development applications. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical technique for their specific needs. This document outlines the experimental protocols and presents comparative performance data for three common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Redox Titration.
Introduction to Ferrous Picrate and its Quantification
This compound is an iron salt of picric acid. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development in the pharmaceutical industry. The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the intended application. This guide explores the validation of methods targeting either the ferrous (Fe²⁺) ion or the picrate anion, which in combination, provide a quantitative measure of this compound.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the key validation parameters for UV-Vis Spectrophotometry, HPLC, and Redox Titration for the quantification of components of this compound.
| Parameter | UV-Vis Spectrophotometry (Picrate Anion) | UV-Vis Spectrophotometry (Ferrous Ion) | HPLC (Picrate Anion) | Redox Titration (Ferrous Ion) |
| Principle | Colorimetric measurement of the yellow picrate anion in an alkaline solution. | Colorimetric measurement of a colored complex formed between Fe²⁺ and a chelating agent (e.g., 1,10-phenanthroline). | Chromatographic separation of picrate from other components followed by UV detection. | Oxidation of Fe²⁺ to Fe³⁺ by a standard oxidizing agent (e.g., KMnO₄). |
| Wavelength (λmax) | ~400 nm[1] | ~510-522 nm (with 1,10-phenanthroline)[2][3] | Dependent on mobile phase; typically in the UV range for picric acid. | Not Applicable |
| Linearity Range | Method dependent, but can be established for specific concentration ranges. | 1-10 µg/mL (for iron)[4] | 0.625-3.75 µg/mL (for iron in a complex)[2] | Dependent on titrant concentration. |
| Accuracy (% Recovery) | Typically 98-102% | 100-102%[2] | 98-102%[2] | High, dependent on standard purity. |
| Precision (%RSD) | < 2% | < 1%[2] | < 2% | Low, dependent on analyst technique. |
| Limit of Detection (LOD) | 1.3 mg/g in soil[1] | Method dependent. | 0.2 nmol (for iron as a chelate)[5][6] | Higher than instrumental methods. |
| Selectivity | Moderate; susceptible to interference from other colored compounds. | High with appropriate complexing agent; may require reduction of Fe³⁺. | High; excellent for complex matrices. | Moderate; susceptible to other reducing agents. |
| Throughput | High | High | Moderate | Low |
| Cost | Low | Low | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the key experiments discussed.
UV-Vis Spectrophotometric Quantification of Picrate Anion
Objective: To quantify this compound by measuring the absorbance of the picrate anion.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetone (B3395972) or water). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standards.
-
Color Development: For each standard and sample, take a known volume and dilute with an alkaline solution (e.g., dilute sodium hydroxide) to develop the characteristic yellow color of the picrate anion. The picrate anion is bright yellow in solution.[1]
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 400 nm, using a UV-Vis spectrophotometer.[1] Use the alkaline diluent as a blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of picrate in the sample from the calibration curve.
UV-Vis Spectrophotometric Quantification of Ferrous Ion
Objective: To quantify this compound by measuring the absorbance of a ferrous ion complex.
Methodology:
-
Reagent Preparation:
-
1,10-Phenanthroline (B135089) solution: Dissolve 1,10-phenanthroline in ethanol (B145695) or water.
-
Hydroxylamine (B1172632) hydrochloride solution: To reduce any Fe³⁺ to Fe²⁺.
-
Sodium acetate (B1210297) buffer: To maintain the optimal pH for complex formation.
-
-
Standard Preparation: Prepare a series of ferrous iron standards (e.g., using ferrous ammonium (B1175870) sulfate) of known concentrations.[3]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent.
-
Complex Formation: To each standard and sample solution, add hydroxylamine hydrochloride solution, followed by the 1,10-phenanthroline solution and then the sodium acetate buffer.[7] Allow time for the orange-red color of the tris(1,10-phenanthroline)iron(II) complex to develop fully.
-
Measurement: Measure the absorbance of the solutions at the λmax of the complex (approximately 510-522 nm).[2][3]
-
Quantification: Create a calibration curve from the standard solutions and determine the ferrous iron concentration in the sample.
HPLC Method for Picrate Quantification
Objective: To provide a selective and sensitive method for the quantification of the picrate component of this compound.
Methodology:
-
Chromatographic Conditions (Hypothetical, based on picric acid analysis):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for picric acid.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in the mobile phase. Dissolve and dilute the sample in the mobile phase. Filter all solutions through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the picrate peak based on the retention time of the standards. Construct a calibration curve by plotting peak area versus concentration. Calculate the concentration of picrate in the sample.
Redox Titration for Ferrous Ion Quantification
Objective: To determine the amount of ferrous iron in a sample of this compound through titration with a standard oxidizing agent.
Methodology:
-
Reagent Preparation:
-
Standard Potassium Permanganate (B83412) (KMnO₄) solution (~0.02 M): Prepare and standardize against a primary standard like sodium oxalate.[8]
-
Sulfuric Acid (H₂SO₄) solution (~1 M): To provide the acidic medium required for the reaction.
-
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a flask containing deionized water and sulfuric acid.[9]
-
Titration: Titrate the prepared sample solution with the standardized KMnO₄ solution. The permanganate ion acts as its own indicator.[8] The endpoint is reached when a faint, persistent pink color is observed in the solution, indicating a slight excess of permanganate.[9][10]
-
Calculation: The concentration of ferrous iron is calculated based on the stoichiometry of the reaction between Fe²⁺ and MnO₄⁻ and the volume of titrant used.
Method Validation Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for the validation of the described analytical methods.
Caption: Workflow for UV-Vis Spectrophotometric Quantification of Picrate.
Caption: Workflow for UV-Vis Spectrophotometric Quantification of Ferrous Ion.
References
- 1. "A Field Method for Quantifying Ammonium Picrate and Picric Acid in Soi" by Philip G. Throne and Thomas F. Jenkins [digitalcommons.unl.edu]
- 2. thaiscience.info [thaiscience.info]
- 3. asdlib.org [asdlib.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. practical-science.com [practical-science.com]
Cross-Referencing Ferrous Picrate Data: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of ferrous picrate (B76445), a compound of interest in various research and development fields. By cross-referencing data from thermal, spectroscopic, chromatographic, and electrochemical analyses, researchers can gain a holistic understanding of its physicochemical properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the cross-referencing workflow to aid in the selection of appropriate analytical strategies.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained for ferrous picrate using various analytical techniques. This allows for a direct comparison of the parameters measured by each method.
| Analytical Technique | Parameter | Value |
| Thermal Analysis | ||
| Differential Scanning Calorimetry (DSC) | Onset of Exothermic Decomposition | ~200 °C |
| Heat of Exothermic Reaction | 4000 - 4100 J/g[1] | |
| Thermogravimetric Analysis (TGA) | Dehydration Temperature Range | 27 - 127 °C[1] |
| Spectroscopy | ||
| Fourier-Transform Infrared (FTIR) Spectroscopy | O-H Stretching (water of hydration) | ~3600 - 3200 cm⁻¹ (broad) |
| C-H Stretching (aromatic) | ~3100 - 3000 cm⁻¹ | |
| N-O Asymmetric Stretching (NO₂) | ~1560 - 1530 cm⁻¹ | |
| N-O Symmetric Stretching (NO₂) | ~1350 - 1330 cm⁻¹ | |
| C-O Stretching (phenolic) | ~1280 - 1250 cm⁻¹ | |
| UV-Visible (UV-Vis) Spectroscopy | λmax (in solution) | Data not available in searched literature |
| Chromatography | ||
| High-Performance Liquid Chromatography (HPLC) | Retention Time | Data not available in searched literature |
| Electrochemistry | ||
| Cyclic Voltammetry (CV) | Redox Potentials (Fe²⁺/Fe³⁺) | Data not available in searched literature |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of iron compounds and picrates and can be adapted for the specific analysis of this compound.
Thermal Analysis (DSC/TGA)
-
Objective: To determine the thermal stability, decomposition temperature, and water content of this compound.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC).
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an aluminum or ceramic pan.
-
TGA Method:
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 500 °C.
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Analysis: The TGA curve is analyzed to determine the percentage weight loss corresponding to the loss of water molecules and the decomposition of the compound.
-
-
DSC Method:
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 300 °C.
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Analysis: The DSC thermogram is analyzed to identify the peak temperatures of endothermic (dehydration) and exothermic (decomposition) events. The area under the exothermic peak is integrated to calculate the heat of decomposition[1].
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet.
-
Method:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups of the picrate anion and the water of hydration.
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties of this compound in solution.
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water or ethanol) of known concentration.
-
Method:
-
Wavelength Range: 200 - 800 nm.
-
Blank: The pure solvent is used as a blank.
-
Analysis: The UV-Vis spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound from a mixture.
-
Instrumentation: HPLC system with a UV detector.
-
Method (adapted from picric acid analysis):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The composition may be isocratic or a gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength corresponding to the λmax of the picrate anion.
-
Analysis: The retention time of the this compound peak is determined. Quantification can be performed using a calibration curve prepared from standard solutions.
-
Cyclic Voltammetry (CV)
-
Objective: To investigate the electrochemical behavior and determine the redox potential of the Fe²⁺/Fe³⁺ couple in this compound.
-
Instrumentation: Potentiostat with a three-electrode cell.
-
Method:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M KCl) in a suitable solvent containing a known concentration of this compound.
-
Scan Rate: 100 mV/s.
-
Potential Range: A range sufficient to observe the oxidation of Fe²⁺ to Fe³⁺ and its subsequent reduction.
-
Analysis: The cyclic voltammogram is analyzed to determine the anodic and cathodic peak potentials, from which the formal redox potential can be estimated.
-
Visualization of Cross-Referencing Workflow
The following diagram illustrates the logical workflow for the cross-referencing of data from different analytical techniques for a comprehensive characterization of this compound.
Caption: Workflow for this compound Analysis.
References
Safety Operating Guide
Proper Disposal of Ferrous Picrate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY ALERT: Dry picric acid and its salts, including ferrous picrate (B76445), are highly sensitive to heat, shock, and friction, posing a significant explosion hazard.[1][2][3][4][5] If you encounter a container of what appears to be dry ferrous picrate or picric acid, DO NOT touch or move it.[3][4][5][6] Immediately contact your institution's Environmental Health and Safety (EH&S) department or equivalent safety office for emergency stabilization and disposal.[1][3][4][5]
This document provides essential safety and logistical information for the proper disposal of this compound, a compound that presents considerable hazards. As a metal salt of picric acid, this compound is potentially more sensitive to detonation than picric acid alone.[1][2][6][7][8][9][10] The following procedures are designed to guide researchers, scientists, and drug development professionals in managing this compound waste safely and effectively.
Core Hazards and Safety Summary
This compound shares and amplifies the hazards associated with picric acid. The primary risk is the potential for explosion, especially when the material is dry.[1][2][3][4][5] It is crucial to ensure that this compound, particularly in solid form, remains wetted with at least 30% water to mitigate this risk.[1][2][4][5][7]
| Hazard Category | Description | Control Measures |
| Explosive Hazard | Highly sensitive to shock, friction, and heat, especially when dry.[1][2][3][4][5][6] Can form highly sensitive picrate salts with metals.[1][2][6][7][8][9][10] | Crucially, always keep wet with a minimum of 30% water. [1][2][4][5][7] Do not use metal spatulas or store in containers with metal caps.[1][3][4][5][9][10][11] Avoid heat, flame, and ignition sources.[7] Dispose of stock that is more than two years old.[1][12] |
| Health Hazards | Toxic if swallowed, inhaled, or absorbed through the skin.[1][2][6][8] Can cause skin and eye irritation, allergic reactions, and potential damage to kidneys and red blood cells at high doses.[1][2][6][8] | Use in a designated chemical fume hood.[8][13] Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat.[8] |
| Reactivity | Reacts with a wide variety of chemicals, including metals (iron, copper, lead, zinc), bases, ammonia, and concrete to form even more sensitive explosive salts.[2][6][7][8][9][10][12] | Store away from incompatible materials.[7][8] Do not dispose of down the drain, as it can react with metal plumbing to form explosive picrates.[12][13] |
Experimental Protocol: Step-by-Step Disposal Procedure for Wetted this compound
This protocol applies only to this compound that is known to be adequately wetted. If the condition of the material is unknown or appears dry, do not proceed and contact your safety office immediately.[1][3][4][5][6]
Materials:
-
Appropriate PPE: Safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).[8]
-
Non-metallic (plastic or glass) containers for waste collection.[1][12][13]
-
Plastic scoops or spatulas.
-
Deionized water.
-
Hazardous waste labels.
Procedure:
-
Preparation and Precaution:
-
Ensure you are working in a well-ventilated chemical fume hood.[8][13]
-
Have a copy of the Safety Data Sheet (SDS) for picric acid and any available information on this compound.
-
Inform a colleague that you are handling this hazardous material. Never work alone.[13]
-
Prepare a designated hazardous waste container. This should be a clearly labeled, non-metallic (glass or plastic) container with a screw-top lid.[1][12][13]
-
-
Transfer of this compound Waste:
-
If dealing with a solution, carefully pour the this compound solution into the designated hazardous waste container.
-
If handling solid this compound, ensure it is visibly wet. If necessary, add a small amount of deionized water to form a slurry.[1]
-
Using a plastic spatula, carefully transfer the wetted solid into the hazardous waste container.[3][4][5]
-
Add excess water to the waste container to ensure the material remains fully submerged and wetted.[7][12][13]
-
-
Decontamination of Emptied Containers and Tools:
-
Rinse the original container and any tools used with a small amount of water.
-
Add this rinse water to the hazardous waste container.
-
Wipe down any contaminated surfaces with a wet cloth or paper towel.[1][11] These cleaning materials must also be treated as hazardous waste.[10][11][12] Place them in a sealed plastic bag with added water and then into the solid hazardous waste container.[12]
-
-
Waste Labeling and Storage:
-
Securely close the hazardous waste container.
-
Wipe the exterior of the container with a damp cloth to remove any potential residue.
-
Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound in Water".
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials pending pickup.
-
-
Arranging for Disposal:
Spill Response
-
Small Spills (<30 ml) inside a fume hood:
-
Alert others in the immediate area.
-
If the spilled material is a powder, gently mist it with water to prevent dust formation.[1]
-
Use wet absorbent pads or paper towels to clean up the spill.[1][12] Do not sweep dry material.[12]
-
Place all cleanup materials into a sealed plastic bag with excess water.[12]
-
Dispose of the bag as hazardous waste.[12]
-
-
Large Spills or Spills Outside a Fume Hood:
Visual Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. mcgill.ca [mcgill.ca]
- 3. cmu.edu [cmu.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. scribd.com [scribd.com]
- 6. Picric acid and picrate salts [tc.canada.ca]
- 7. ehs.ua.edu [ehs.ua.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. gla.ac.uk [gla.ac.uk]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. research.wayne.edu [research.wayne.edu]
- 13. uthsc.edu [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
